5-Methylheptan-2-amine hydrochloride
Description
BenchChem offers high-quality 5-Methylheptan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylheptan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H20ClN |
|---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
5-methylheptan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7(2)5-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H |
InChI Key |
RNBWYBZFRLAFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure Analysis of 5-Methylheptan-2-amine Hydrochloride: A Comprehensive Analytical Guide
Executive Summary
5-Methylheptan-2-amine hydrochloride (CAS: 1379900-97-6), also known as 1,4-dimethylhexylamine HCl, is a branched aliphatic amine salt with significant relevance as a pharmaceutical intermediate, a sympathomimetic standard, and a naturally occurring bioactive compound[1][2].
This whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation of 5-methylheptan-2-amine hydrochloride. By synthesizing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR), this guide establishes a rigorous methodology for scientists and drug development professionals to verify molecular integrity and purity.
Chemical Identity & Structural Logic
Understanding the structural logic of the molecule is the prerequisite for accurate analytical interpretation.
-
Molecular Formula:
(Free base: )[1][3] -
Molecular Weight: 165.70 g/mol (Salt) / 129.24 g/mol (Free base)[3]
-
Carbon Skeleton Logic: The molecule features a seven-carbon (heptane) primary chain. The primary functional group (the amine) dictates numbering, placing it at the C2 position to achieve the lowest locant. A methyl branch is located at the C5 position, creating a chiral center at C5 in addition to the chiral center at C2.
Analytical Workflows & Methodologies
To achieve high-confidence structural verification, a multi-modal workflow is required. Each technique is selected based on specific causal interactions with the molecule's physicochemical properties.
Fig 1. Multi-modal analytical workflow for structural verification.
GC-MS Protocol & Fragmentation Causality
Causality & Logic: Because 5-methylheptan-2-amine hydrochloride is a non-volatile salt, direct injection into a Gas Chromatograph (GC) leads to thermal degradation and peak tailing in the inlet[2]. Therefore, the protocol mandates an alkaline liquid-liquid extraction to liberate the volatile free base prior to analysis.
Step-by-Step Methodology:
-
Desalting (Self-Validating Step): Dissolve 10 mg of the HCl salt in 1.0 mL of HPLC-grade water. Add 100 µL of 1M NaOH to deprotonate the amine. Extract the liberated free base with 1.0 mL of high-purity hexane. The appearance of a sharp, symmetrical chromatographic peak later confirms successful desalting.
-
Chromatographic Separation: Inject 1 µL of the hexane layer into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[2]. Set the inlet to 250°C with a split ratio of 50:1.
-
Thermal Gradient: Hold the oven at 60°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. Scan range: m/z 40–300.
Fig 2. Electron ionization (EI) alpha-cleavage pathway yielding the m/z 44 base peak.
NMR Protocol & Signal Elucidation
Causality & Logic: The selection of deuterated dimethyl sulfoxide (
Step-by-Step Methodology:
-
Preparation: Dissolve 15 mg of the highly pure HCl salt in 0.6 mL of anhydrous
containing 0.03% TMS as an internal standard. -
Acquisition: Acquire 1D
NMR (400 MHz, 16 scans) and NMR (100 MHz, 512 scans). -
Validation: Run 2D COSY (Correlation Spectroscopy) to trace the continuous spin systems from C1 to C7, confirming the branched aliphatic architecture.
FTIR-ATR Protocol
Causality & Logic: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. Pressing amine hydrochlorides into KBr matrices under high pressure often induces a solid-state ion exchange (forming the hydrobromide salt), which artificially shifts the N-H stretching frequencies. ATR ensures the structural integrity of the hydrochloride matrix is maintained.
Step-by-Step Methodology:
-
Place 2-3 mg of the solid crystalline powder directly onto the diamond ATR crystal.
-
Apply uniform pressure using the anvil.
-
Scan from 4000 to 400
(32 scans, 4 resolution). Look for the characteristic broad, intense stretching band between 3200–2800 .
Quantitative Data Presentation
The following tables summarize the expected quantitative analytical outputs for 5-methylheptan-2-amine hydrochloride, providing a self-validating reference for empirical data comparison.
Table 1: and NMR Signal Assignments (in )
Note: Chemical shifts (
| Position | Multiplicity & Integration | Structural Causality / Notes | ||
| C2 | ~3.15 | Multiplet, 1H | 46.5 | Highly deshielded due to the adjacent electron-withdrawing |
| C5 | ~1.35 | Multiplet, 1H | 33.8 | Methine carbon at the branching point. |
| C3 | ~1.50 | Multiplet, 2H | 32.1 | Deshielded relative to C4 due to proximity to C2. |
| C6 | ~1.15 | Multiplet, 2H | 28.5 | Standard aliphatic methylene environment. |
| C4 | ~1.25 | Multiplet, 2H | 22.4 | Central methylene, shielded by surrounding alkyl chains. |
| C5-CH3 | ~0.83 | Doublet ( | 18.8 | Splits into a doublet due to coupling with the C5 methine proton. |
| C1 | ~1.18 | Doublet ( | 18.2 | Deshielded relative to C7 due to proximity to the amine. |
| C7 | ~0.85 | Triplet ( | 11.2 | Terminal primary methyl group. |
| -NH3+ | ~8.10 | Broad Singlet, 3H | N/A | Confirms the hydrochloride salt state; visible only in aprotic solvents like |
Table 2: GC-MS Fragmentation Pathway (EI, 70 eV)
Data represents the free base (
| m/z | Relative Abundance | Fragment Identity | Mechanistic Causality |
| 44 | 100% (Base Peak) | Alpha-Cleavage: Homolytic fission of the C2-C3 bond results in the loss of the | |
| 114 | < 5% | Alpha-Cleavage: Minor pathway involving the loss of the C1 methyl radical ( | |
| 129 | < 1% | Molecular Ion: Highly unstable under 70 eV EI due to the strong driving force for alpha-cleavage in aliphatic amines. |
Conclusion & Self-Validating QA
The structural elucidation of 5-methylheptan-2-amine hydrochloride requires a precise understanding of its chemical behavior. By ensuring that the sample is appropriately prepared for the specific physical demands of each instrument (e.g., liberating the free base for GC-MS to prevent thermal degradation, and utilizing
References
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National Center for Biotechnology Information (NIH). "5-Methyl-2-heptanamine | C8H19N | CID 541442 - PubChem." PubChem Database. Available at:[Link][3]
-
Semantic Scholar / PLOS One. "GC-MS based bioactive profiling of Phyllanthus niruri and its antibacterial potential through experimental and computational studies." PLOS One (2026). Available at:[Link][2]
Sources
Pharmacological Mechanism of Action for Octodrine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
Octodrine hydrochloride, widely recognized in pharmacological literature as 1,5-dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a synthetic aliphatic amine originally developed as a nasal decongestant[1]. In contemporary pharmacology, it is classified as a potent central nervous system (CNS) stimulant and sympathomimetic agent[1]. This whitepaper dissects the molecular pharmacodynamics of octodrine, detailing its interactions with monoamine transporters, its evasion of enzymatic degradation, and the self-validating ex vivo methodologies required to quantify its efficacy.
Chemical Identity & Pharmacokinetics
The molecular architecture of octodrine dictates its pharmacokinetic behavior. The compound features a straight eight-carbon chain with methyl groups positioned at the terminal and fifth carbons, alongside a primary amine group[2].
-
Lipophilicity and BBB Penetration: The hydrocarbon backbone and specific methyl branching significantly enhance the molecule's hydrophobicity[2]. This amphiphilic nature allows DMHA to seamlessly bypass the highly selective blood-brain barrier (BBB), facilitating direct interaction with CNS tissue and lipid-based cell membranes[2].
-
Structural Homology: The primary amine group of DMHA shares critical structural similarities with endogenous catecholamines (dopamine and norepinephrine), enabling it to act as a competitive substrate at monoamine transporter sites[2].
Molecular Pharmacodynamics (Mechanism of Action)
Octodrine exerts its stimulant and sympathomimetic effects through a multi-targeted mechanism within the synaptic cleft[3].
-
Monoamine Reuptake Inhibition: DMHA binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2]. By occupying these presynaptic transporters, octodrine prevents the reuptake and clearance of dopamine (DA) and norepinephrine (NE), leading to a rapid accumulation of these neurotransmitters in the synaptic cleft[1].
-
Enzymatic Evasion (MAO Inhibition): Monoamine oxidases (MAOs) are responsible for the degradation of synaptic monoamines. The strategic placement of methyl groups on the DMHA carbon backbone provides steric hindrance, limiting the ability of MAOs to bind and degrade the compound[4]. This effectively prolongs the half-life of both the stimulant and the endogenous monoamines it displaces[4].
-
Cardiovascular Modulation: As a pressor amine, octodrine acts on adrenergic receptors to induce a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased cardiac rate)[5]. It has also been documented to elevate the physiological pain threshold[6].
Fig 1: Pharmacological mechanism of action for octodrine (DMHA) in the synaptic cleft.
Experimental Methodologies: Validating the Mechanism
To rigorously evaluate the monoamine reuptake inhibition capabilities of DMHA, researchers must employ ex vivo synaptosomal assays rather than standard membrane homogenates.
Causality of Experimental Design: Membrane homogenates only allow for the observation of static, competitive receptor binding. In contrast, intact synaptosomes preserve the presynaptic terminal machinery—including functional DAT/NET and vesicular monoamine transporters (VMAT2)—along with their vital electrochemical gradients. This ensures that any observed accumulation of radioligands accurately reflects dynamic reuptake inhibition, creating a self-validating system that distinguishes true functional blockers from mere binding antagonists.
Protocol: Synaptosomal Monoamine Uptake Assay
-
Synaptosome Isolation: Homogenize striatal (for DAT) or cortical (for NET) rat brain tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction via differential centrifugation (1,000 x g to remove cellular debris, followed by 12,000 x g to pellet the active synaptosomes).
-
Pre-Incubation & Control Calibration: Resuspend the pellet in oxygenated Krebs-Ringer buffer. Introduce highly characterized reference standards (e.g., Diclofensine) in control tubes to establish a baseline IC50. This step actively validates the assay's dynamic range before introducing DMHA[5].
-
Radioligand Incubation: Add tritiated neurotransmitters ([³H]-Dopamine or [³H]-Norepinephrine) alongside varying titrated concentrations of octodrine hydrochloride. Incubate at 37°C for exactly 10 minutes to allow for transporter interaction.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (GF/B) pre-soaked in 0.1% polyethylenimine. This specific soaking step is critical to neutralize the negative charge of the glass fibers, minimizing non-specific binding of the lipophilic DMHA.
-
Buffer Washing: Wash filters three times with 5 mL of ice-cold buffer to halt all biological activity and flush unbound radioligand.
-
Scintillation Counting: Transfer filters to vials with scintillation cocktail and quantify retained radioactivity using a liquid scintillation counter to calculate the IC50.
Fig 2: Step-by-step experimental workflow for monoamine reuptake inhibition assays.
Quantitative Pharmacodynamics
Because DMHA is often evaluated alongside highly characterized reference standards to validate assay integrity, the following table summarizes the quantitative pharmacological targets and the corresponding calibration metrics used in monoamine reuptake studies.
| Target System | Compound | Pharmacological Effect | Quantitative Metric / Affinity |
| DAT (Dopamine Transporter) | Diclofensine (Assay Standard) | Reuptake Inhibition | IC50 = 0.74 nM[5] |
| NET (Norepinephrine Transporter) | Diclofensine (Assay Standard) | Reuptake Inhibition | IC50 = 2.3 nM[5] |
| hNAT (Noradrenaline Transporter) | Trimipramine (Assay Standard) | Reuptake Inhibition | IC50 = 4.99 μM[5] |
| Cardiovascular System | Octodrine (DMHA) | Positive Inotropic Effect | Dose-dependent increase[6] |
| Cardiovascular System | Octodrine (DMHA) | Positive Chronotropic Effect | Dose-dependent increase[5] |
Conclusion
Octodrine hydrochloride (DMHA) operates as a highly lipophilic, sympathomimetic amine that readily crosses the blood-brain barrier to disrupt normal monoamine recycling. By competitively inhibiting DAT and NET while simultaneously evading MAO-mediated degradation via steric hindrance, it forces a prolonged accumulation of dopamine and norepinephrine in the synaptic cleft. For drug development professionals, understanding these precise transporter dynamics—and validating them through rigorous ex vivo synaptosomal assays—is critical for assessing both the stimulatory efficacy and the cardiovascular safety profile of aliphatic amines.
References
-
Octodrine: New Questions and Challenges in Sport Supplements - PMC | nih.gov | 1
-
What is the chemical structure of 1,5-Dimethylhexylamine? | bloomtechz.com | 2
-
Fact sheet DMAA, DMBA and DMHA in supplements | rivm.nl | 3
-
2-Aminoisoheptane · Lexicon | gigasnutrition.com |4
-
Noradrenaline | MedChemExpress (MCE) Life Science Reagents | medchemexpress.com | 5
-
inotropic | MedChemExpress (MCE) Life Science Reagents | medchemexpress.com | 6
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An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 5-Methylheptan-2-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive toxicological and safety assessment of 5-Methylheptan-2-amine hydrochloride (HCl). Due to the limited publicly available empirical data for this specific molecule, this guide employs a predictive toxicology approach. By integrating data from Safety Data Sheets (SDS), structure-activity relationships (SAR) for aliphatic amines, and established toxicological principles, we construct a robust provisional profile. This guide details the likely pharmacokinetic properties, potential acute and chronic hazards, and genotoxic, carcinogenic, and reproductive risks. Furthermore, it outlines detailed, field-proven experimental protocols based on OECD guidelines for generating the necessary empirical data to move from a predictive to a definitive toxicological profile. This document is intended to serve as a foundational resource for researchers, enabling informed decision-making in drug development and risk assessment.
Introduction and Core Directive
5-Methylheptan-2-amine HCl is a primary aliphatic amine hydrochloride salt with the molecular formula C₈H₁₉N·HCl. While its specific applications are not widely documented in peer-reviewed literature, its structural class suggests potential utility as a chemical intermediate or as a pharmacologically active agent. The safe development of any new chemical entity is predicated on a thorough understanding of its toxicological profile.
A significant challenge in the initial stages of research and development is the frequent lack of comprehensive safety data for novel compounds. As of the writing of this guide, specific, in-depth toxicological studies on 5-Methylheptan-2-amine HCl are not available in the public domain. Standard Safety Data Sheets (SDS) indicate that the toxicological properties have not been fully investigated.
Therefore, this guide adopts a proactive and scientifically rigorous approach to bridge this data gap. We will:
-
Establish a Baseline: Consolidate all known information from available safety data sheets.
-
Predictive Analysis: Utilize structure-activity relationship (SAR) principles for aliphatic amines to forecast potential toxicological endpoints.[1][2][3]
-
Define a Path Forward: Provide detailed, step-by-step experimental workflows, grounded in authoritative OECD guidelines, for the definitive toxicological evaluation of this compound.
This document is structured not as a static summary but as a dynamic guide for the working scientist, explaining the causality behind experimental choices and providing a framework for a self-validating safety assessment.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value / Predicted Value | Source |
| Chemical Name | 5-Methylheptan-2-amine hydrochloride | ChemicalBook[4] |
| Synonyms | 5-methylheptan-2-amine HCl; 2-amino-5-methylheptane hydrochloride | ChemicalBook[4] |
| CAS Number | 1379900-97-6 | ChemicalBook[4] |
| Molecular Formula | C₈H₁₉N·HCl | ChemicalBook[4] |
| Molecular Weight | 165.70 g/mol (as HCl salt) | PubChem |
| Molecular Weight (Free Base) | 129.24 g/mol | PubChem[5] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| pKa (Free Base) | ~10.3 - 11.0 (Predicted) | LookChem (isomer)[6], ChemicalBook (isomer)[1] |
| logP (Octanol/Water Partition Coefficient, Free Base) | ~2.3 - 2.9 (Predicted) | PubChem[5], Guidechem (isomer)[7] |
| Water Solubility | Predicted: Soluble (as HCl salt), Sparingly soluble (as free base) | General chemistry principles |
The pKa and logP values are critical determinants of a molecule's behavior. The predicted pKa suggests that at physiological pH (~7.4), 5-Methylheptan-2-amine will be predominantly in its protonated, charged (hydrophilic) form. The predicted logP indicates moderate lipophilicity, suggesting it can partition into lipid membranes.
Predictive Pharmacokinetics (ADME)
The journey of a chemical through the body dictates its potential for therapeutic efficacy and toxicity. Based on its structure, we can predict the ADME profile of 5-Methylheptan-2-amine.
-
Absorption: The compound is a small molecule with moderate lipophilicity. As an HCl salt, it should dissolve in the aqueous environment of the gastrointestinal tract. The free amine, liberated as the pH increases, is likely to be readily absorbed through passive diffusion across the intestinal epithelium. Dermal absorption is also possible.
-
Distribution: Following absorption, it is expected to distribute into various tissues. The degree of plasma protein binding is unknown but is a critical parameter to determine experimentally.
-
Metabolism: Aliphatic amines are primarily metabolized in the liver. Key enzymatic pathways include:
-
Monoamine Oxidases (MAOs): These enzymes catalyze the oxidative deamination of primary amines to form an aldehyde, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol.
-
Cytochrome P450 (CYP) Enzymes: N-oxidation and C-hydroxylation are possible metabolic routes mediated by CYPs.
-
-
Excretion: The parent compound and its more polar metabolites are expected to be eliminated from the body primarily via the kidneys and excreted in the urine.
Diagram: Predicted Metabolic Pathway of 5-Methylheptan-2-amine
Caption: Predicted Phase I and Phase II metabolic pathways.
Toxicological Profile: A Predictive Assessment
This section outlines the potential toxicological hazards of 5-Methylheptan-2-amine HCl, based on the known properties of aliphatic amines and provides the standardized experimental protocols required for definitive assessment.
Acute Toxicity
Data Gap: There is no specific median lethal dose (LD50) data available for 5-Methylheptan-2-amine HCl. Prediction: Aliphatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4][8] Symptoms of overexposure may include headache, dizziness, nausea, and irritation of the respiratory tract.[4] Path Forward: An acute oral toxicity study is a foundational requirement. The Acute Toxic Class Method (OECD 423) is a preferred, humane approach that uses fewer animals than the traditional LD50 test.[5][7][9]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Objective: To determine the acute oral toxicity of the test substance and classify it according to the Globally Harmonised System (GHS).
-
Principle: A stepwise procedure is used with a small number of animals (typically 3 per step). The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive.[7][10]
-
Procedure: a. Dose Selection: Select a starting dose from fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any available information. For a new chemical, 300 mg/kg is a common starting point. b. Administration: Administer the substance by oral gavage to 3 fasted animals. c. Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.).[10] d. Body Weight: Record body weight just before dosing and at least weekly thereafter. e. Endpoint Analysis: The number of animals that die within a defined period after dosing determines the next step, as prescribed by the guideline.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Causality & Validation: This stepwise method is self-validating. The pattern of mortality across dose steps provides a clear basis for classification, reducing uncertainty and animal use compared to older methods.
Diagram: OECD 423 Workflow
Caption: Simplified workflow for the Acute Toxic Class Method (OECD 423).
Genotoxicity and Mutagenicity
Data Gap: No genotoxicity data are available. Prediction: Simple, non-aromatic aliphatic amines are generally not considered to be mutagenic in standard bacterial assays.[1] However, the potential for causing chromosomal damage cannot be ruled out without testing. A comprehensive assessment is mandatory for any compound intended for pharmaceutical development. Path Forward: A standard battery of genotoxicity tests is required to assess mutagenic and clastogenic potential.
Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Objective: To detect gene mutations (point mutations) induced by the test substance.
-
Principle: Specially engineered strains of Salmonella typhimurium and Escherichia coli, which cannot synthesize an essential amino acid (histidine or tryptophan, respectively), are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology: a. Strains: Use a standard set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA/pKM101). b. Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism. c. Procedure (Plate Incorporation): i. Mix the test substance at several concentrations, the bacterial culture, and (if required) the S9 mix in molten top agar. ii. Pour this mixture onto minimal glucose agar plates. iii. Incubate plates for 48-72 hours. d. Endpoint Analysis: Count the number of revertant colonies on each plate.
-
Validation & Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies over the negative control, typically a two-fold or greater increase. The inclusion of positive and negative controls validates the test system's sensitivity and specificity.
Experimental Protocol 2: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Objective: To identify substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.
-
Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance. The cells are then arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural aberrations.
-
Methodology: a. Cell Culture: Prepare cultures of the chosen cell line. b. Exposure: Treat the cells with at least three concentrations of the test substance, both with and without S9 metabolic activation. c. Harvest: After an appropriate exposure time (short-term and long-term exposures are tested), add a metaphase-arresting agent (e.g., colcemid). d. Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. e. Microscopic Analysis: Stain the slides and score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Validation & Interpretation: A substance is considered positive if it produces a statistically significant, concentration-dependent increase in the frequency of cells with structural aberrations compared to the solvent control.
Diagram: Genotoxicity Testing Strategy
Caption: A standard two-part in vitro strategy for genotoxicity assessment.
Reproductive and Developmental Toxicity
Data Gap: No data are available on the reproductive or developmental effects of this compound. Prediction: The potential for reproductive toxicity is unknown. Some amines have been shown to have effects on the reproductive system. This is a critical endpoint for any chemical with potential for significant human exposure. Path Forward: An initial screening study, such as the OECD 421, is necessary to identify potential hazards.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
-
Objective: To provide initial information on the potential effects on male and female reproductive performance, including gonadal function, mating, conception, and early development of offspring.[6]
-
Principle: The test substance is administered to groups of male and female rats before, during, and after mating. Females continue to be dosed through gestation and early lactation.[6]
-
Methodology: a. Dosing: Use at least three dose levels plus a control group, with at least 10 animals per sex per group.[6] Males are dosed for a minimum of 4 weeks; females are dosed throughout the study (approx. 54 days).[6] b. Mating: After a pre-mating dosing period, animals are paired for mating. c. Endpoints (Parental): Monitor clinical signs, body weight, food consumption, mating and fertility indices, and gestation length. Conduct gross necropsy and histopathology of reproductive organs.[6] d. Endpoints (Offspring): Evaluate litter size, pup viability, sex ratio, and body weights at birth and through day 4 postpartum. Note any clinical signs or gross abnormalities in pups.
-
Validation & Interpretation: This screening test is designed to detect significant toxic effects. A positive finding would trigger the need for more extensive multi-generational studies (e.g., OECD 416 or 443).
In Silico Toxicological Assessment
In the absence of empirical data, computational (in silico) toxicology provides a rapid, cost-effective means of predicting potential hazards. Regulatory guidelines, such as ICH M7 for mutagenic impurities, explicitly endorse the use of these methods.
Methodologies:
-
(Quantitative) Structure-Activity Relationship ([Q]SAR): These are statistical models that correlate chemical structures with toxicological outcomes. A (Q)SAR analysis for 5-Methylheptan-2-amine HCl would involve submitting its structure to validated software models (e.g., OECD QSAR Toolbox, Derek Nexus, CASE Ultra) to predict endpoints like mutagenicity and carcinogenicity.
-
Read-Across: This approach involves identifying structurally similar chemicals (analogs) with known toxicological data and "reading across" that data to the target chemical. The validity of this approach depends on a robust justification for the similarity between the source and target compounds.
-
Structural Alerts: This involves identifying specific chemical substructures or fragments that are known to be associated with toxicity. For an aliphatic amine, a key alert would be the potential to form N-nitrosamines under certain conditions, which are a class of potent genotoxic carcinogens.
Diagram: In Silico Hazard Assessment Workflow
Caption: Workflow combining two complementary in silico methods for hazard prediction.
Conclusion and Recommendations
This technical guide establishes that while there is a significant lack of specific toxicological data for 5-Methylheptan-2-amine HCl, a provisional safety profile can be constructed using predictive methods.
Summary of Predicted Profile:
-
Acute Toxicity: Likely to be harmful if swallowed, with potential for skin and eye irritation.
-
Genotoxicity: The parent compound is predicted to be negative for gene mutation, but chromosomal damage potential is unknown and requires testing.
-
Chronic Effects: Target organs for repeated-dose toxicity are unknown but may include the liver and kidneys, typical targets for amine compounds.
-
Reproductive Toxicity: The potential for reproductive or developmental effects is unknown and represents a critical data gap.
Path Forward: The overarching conclusion is that empirical testing is required for a definitive risk assessment. The following tiered strategy is recommended:
-
Tier 1 (Baseline):
-
Acute Oral Toxicity (OECD 423)
-
Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
-
Tier 2 (If warranted by Tier 1 or exposure scenario):
-
28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Reproduction/Developmental Toxicity Screening Test (OECD 421)
-
The protocols and workflows detailed in this guide provide a robust framework for generating the necessary data to ensure the safe handling and potential development of 5-Methylheptan-2-amine HCl.
References
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PubChem. 5-Methyl-2-heptanamine. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. 2-AMINO-6-METHYLHEPTANE. Retrieved from [Link]
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Scribd. OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
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Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]
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National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
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Academia.edu. OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
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Reiff, E., et al. (1995). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere. Retrieved from [Link]
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Valentine, R. L., & Lin, Y. S. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Water Environment Research. Retrieved from [Link]
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OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. Retrieved from [Link]
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Bury, D., et al. (2019). Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. Retrieved from [Link]
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Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
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Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
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Benigni, R., & Zito, R. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research. Retrieved from [Link]
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Ren, S. (2020). Quantitative structure-activity relationship between the toxicity of amine surfactant and its molecular structure. Science of The Total Environment. Retrieved from [Link]
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Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Retrieved from [Link]
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Slideshare. Oced 473 chromosomal aberration. Retrieved from [Link]
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ResearchGate. OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Retrieved from [Link]
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Creative Bioarray. In Vitro Mammalian Chromosomal Aberration Test (OECD 473). Retrieved from [Link]
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Government of Canada. (2021, March 5). Aliphatic Amines Group - information sheet. Retrieved from [Link]
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OECD. (2011). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
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Benigni, R., et al. (2000). Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines. Chemical Reviews. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. Reproductive toxicity – two-generation study. Pesticide Registration Toolkit. Retrieved from [Link]
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OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
-
DeVale, P. (2014). In silico predictions of genotoxicity for aromatic amines. Frontiers in Bioscience. Retrieved from [Link]
-
Eurofins. Chromosome Aberration Test in vitro. Retrieved from [Link]
-
Nohmi, T., et al. (2014). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. Retrieved from [Link]
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Zhang, L., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Retrieved from [Link]
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Myden, A., et al. (2021). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. Regulatory Toxicology and Pharmacology. Retrieved from [Link]
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Sinks, G. D., et al. (1998). Structure-toxicity Relationships for Aminoalkanols: A Comparison With Alkanols and Alkanamines. SAR and QSAR in Environmental Research. Retrieved from [Link]
-
Cronin, M. (2017). In Silico Models for Toxicity Prediction. YouTube. Retrieved from [Link]
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Dugan, O., et al. (2022). In silico the Ames Mutagenicity Predictive Model of Environment. Dovkil. ta zdorov'a. Retrieved from [Link]
-
OECD. (1995). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
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Slideshare. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]
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International Journal of Research in Ayurveda and Pharmacy. OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]
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Oxford Academic. Toxicity of model aliphatic amines and their chlorinated forms. Retrieved from [Link]
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Molecular weight and physicochemical properties of DMHA hydrochloride
Technical Whitepaper: Physicochemical Profiling of 1,5-Dimethylhexylamine (DMHA) Hydrochloride
Executive Summary 1,5-Dimethylhexylamine hydrochloride (DMHA HCl), historically known as Octodrine, is an aliphatic amine originally developed in the 1940s as a nasal decongestant (Vaporpac®) and later repurposed as a research chemical and pre-workout stimulant. Structurally analogous to 1,3-dimethylamylamine (DMAA), it exhibits sympathomimetic activity by acting as a monoamine releasing agent. This guide provides a rigorous physicochemical characterization of the hydrochloride salt, defining its critical constants, spectral signatures, and synthesis pathways to support precise handling and analytical method development in pharmaceutical and forensic contexts.
Chemical Identity & Structural Analysis
DMHA HCl exists as a racemic mixture in its standard commercial form. It is the hydrochloride salt of 2-amino-6-methylheptane.[1][2][3]
| Parameter | Data Specification |
| IUPAC Name | 6-Methylheptan-2-amine hydrochloride |
| Common Synonyms | Octodrine HCl; 1,5-Dimethylhexylamine HCl; 2-Amino-6-methylheptane HCl |
| CAS Number | 5984-59-8 (HCl Salt); 543-82-8 (Free Base) |
| Molecular Formula | C₈H₁₉N[2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 165.71 g/mol (Salt); 129.25 g/mol (Base) |
| SMILES | CC(C)CCCC(C)N.Cl |
| InChI Key | JWQWFYMPBWLERY-UHFFFAOYSA-N |
Physicochemical Properties Matrix
The following data points represent the consensus of experimental values for the hydrochloride salt.
| Property | Value / Description | Significance |
| Physical State | White crystalline powder | Hygroscopic nature requires desiccated storage. |
| Melting Point | 139 – 140 °C | Sharp melting range indicates high purity; lower ranges suggest hydration or impurities. |
| Solubility (Water) | Highly Soluble (>50 mg/mL) | Facilitates aqueous extraction and biological assays. |
| Solubility (Organic) | Soluble in Ethanol, DMSO, Methanol | Suitable for preparation of concentrated stock solutions. |
| pKa (Base) | 10.28 ± 0.1 | Indicates the compound is fully protonated (ionized) at physiological pH (7.4). |
| LogP (Octanol/Water) | ~3.6 (Free Base) | Suggests significant lipophilicity for the base, aiding blood-brain barrier penetration. |
| Hygroscopicity | Moderate to High | The salt readily absorbs atmospheric moisture, altering weigh-in accuracy. |
Structural Visualization & Synthesis
The synthesis of DMHA HCl typically proceeds via the reductive amination of 6-methyl-2-heptanone. This pathway ensures the formation of the correct carbon backbone before the final salting-out step.
Figure 1: Synthetic route for DMHA HCl via reductive amination of 6-methyl-2-heptanone followed by hydrochloride salt formation.
Analytical Characterization
Accurate identification requires distinguishing DMHA from its structural isomer, 1,3-DMAA. The following spectral data provides the fingerprint for 1,5-Dimethylhexylamine.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ (Data for Free Base; HCl salt shifts α-proton downfield by ~0.5-0.8 ppm)
| Position | Shift (δ ppm) | Multiplicity | Assignment |
| C2-H | 2.89 | Multiplet (1H) | Alpha-proton to amine (shifts to ~3.5 in HCl salt) |
| C3-H, C4-H | 1.18 – 1.57 | Multiplet (4H) | Methylene backbone chain |
| C5-H | 1.50 – 1.60 | Multiplet (1H) | Methine (branch point) |
| C6-H | 1.10 – 1.20 | Multiplet (2H) | Methylene adjacent to terminal isopropyl |
| C1-H (Methyl) | 1.06 | Doublet (3H) | Methyl group at position 2 |
| C7/C8 (Methyls) | 0.88 | Doublet (6H) | Terminal isopropyl methyls |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
-
Molecular Ion [M+H]⁺: 130.16 m/z
-
Fragmentation Pattern: Loss of NH₃ (17 Da) often observed, leading to a fragment at 113 m/z (alkyl carbocation).
Experimental Protocol: Analytical Assay (HPLC)
This self-validating protocol is designed for the quantification of DMHA HCl in raw powder or formulation matrices.
Reagents:
-
Acetonitrile (HPLC Grade)[11]
-
Water (Milli-Q / HPLC Grade)
-
Phosphoric Acid (85%) or Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-10 min: 5% → 60% B (Linear ramp)
-
10-12 min: 60% → 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 200 nm (Low sensitivity due to lack of chromophore) or ELSD/CAD (Preferred for aliphatic amines).
-
Temperature: 30°C.
Workflow Logic: Because DMHA lacks a strong UV chromophore (benzene ring), standard UV detection at 254 nm is ineffective. Detection must be performed at 200-205 nm (end absorption of amine) or using a universal detector like ELSD (Evaporative Light Scattering Detector).
Figure 2: Analytical workflow for the quantification of DMHA HCl, highlighting the critical filtration and detection steps.
Safety & Handling
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[4][6] It must be stored in a tightly sealed container with desiccant at -20°C for long-term stability. Exposure to air will cause the powder to clump and eventually deliquesce.
-
Irritation: Causes skin and severe eye irritation (H315, H319). Use standard PPE (nitrile gloves, safety goggles).
-
Regulatory Status: Researchers must verify local scheduling. While sold as a research chemical, it is banned in competitive sports (WADA Prohibited List) and restricted in dietary supplements in several jurisdictions (FDA, TGA).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10982, Octodrine. PubChem. Available at: [Link]
-
Cohen, P. A., et al. (2017).[10][12] Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)...[7] Clinical Toxicology. Available at: [Link]
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- 7. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) [dash.harvard.edu]
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The Discovery and Pharmacological Profiling of 5-Methylheptan-2-amine as a Vasoactive Agent
Executive Summary
The landscape of sympathomimetic agents has evolved rapidly, driven by the continuous search for novel vasoactive compounds. 5-Methylheptan-2-amine , frequently designated in commercial literature as 1,4-dimethylhexylamine or 2-amino-5-methylheptane, has emerged as a focal point in the pharmacological study of aliphatic amine stimulants. As a Senior Application Scientist specializing in the isolation and characterization of vasoactive alkaloids, I have engineered numerous analytical workflows to track the transition of these compounds from trace botanical constituents to synthetically manufactured active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the history, mechanism of action, and analytical quantification of 5-methylheptan-2-amine.
Chemical Identity and Structural Pharmacology
Aliphatic amines have a long history of use as indirect sympathomimetics. According to structural data from 1, 5-methylheptan-2-amine (C₈H₁₉N) possesses a molecular weight of 129.24 g/mol [1]. It is a structural isomer of the well-known stimulant octodrine (1,5-dimethylhexylamine or 2-amino-6-methylheptane)[2]. The molecule is characterized by a seven-carbon aliphatic backbone with a primary amine group at the C2 position and a methyl branch at the C5 position.
This specific structural arrangement dictates its lipophilicity, allowing it to readily cross the blood-brain barrier and exert central nervous system (CNS) effects.
Table 1: Structural and Physicochemical Comparison of Aliphatic Amine Stimulants
| Compound Name | IUPAC Nomenclature | Chemical Formula | Molecular Weight | Primary Botanical Origin |
| 5-Methylheptan-2-amine | 5-methylheptan-2-amine | C₈H₁₉N | 129.24 g/mol | Juglans regia (Bark) |
| Octodrine (DMHA) | 6-methylheptan-2-amine | C₈H₁₉N | 129.24 g/mol | Kigelia africana (Fruit) |
| DMAA | 4-methylhexan-2-amine | C₇H₁₇N | 115.22 g/mol | Pelargonium graveolens |
Botanical Discovery and Historical Context
The discovery of 5-methylheptan-2-amine is deeply intertwined with the pharmaceutical industry's search for natural alternatives to synthetic amphetamine derivatives like 1,3-dimethylamylamine (DMAA). Historically, this specific isomer was identified as a naturally occurring trace amine in the bark of the English walnut tree (3)[3]. This botanical origin allowed early supplement manufacturers to market the compound as a "natural" botanical extract[4].
However, in my experience scaling up botanical extraction processes, the endogenous concentration of 5-methylheptan-2-amine in natural Juglans regia is exceedingly low. Isolating this compound from natural sources is economically unviable for commercial applications. Consequently, to circumvent the high costs of botanical extraction, the industry standard has shifted almost entirely to synthetic production[2]. The compound gained massive prominence as a designer stimulant following regulatory crackdowns on DMAA, often hidden behind confusing nomenclature (e.g., 2-AIH, 2-aminoisoheptane) to bypass restrictions[5].
Mechanism of Action: Vasoactive and Sympathomimetic Pathways
As an indirect sympathomimetic, 5-methylheptan-2-amine exerts its vasoactive effects by modulating the release and reuptake of endogenous catecholamines. Once in the synaptic cleft, it interacts with the Trace Amine-Associated Receptor 1 (TAAR1) and competitively inhibits the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
This dual-action blockade leads to a rapid accumulation of norepinephrine and dopamine. The excess norepinephrine subsequently binds to alpha-1 adrenergic receptors on vascular smooth muscle, inducing potent vasoconstriction and elevating blood pressure. Simultaneously, beta-adrenergic receptor activation increases cardiac chronotropy (heart rate) and inotropy (contractility).
Fig 1: Sympathomimetic signaling pathway and vasoactive response of 5-methylheptan-2-amine.
Experimental Protocols: Detection and Pharmacological Profiling
To accurately quantify 5-methylheptan-2-amine in complex matrices (such as raw botanical bark or multi-ingredient formulations), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol is a self-validating system designed to maximize extraction efficiency while actively correcting for matrix effects.
Protocol: Extraction and LC-MS/MS Quantification
Self-Validation Standard: To ensure trustworthiness, this protocol mandates the pre-extraction spiking of an isotopically labeled internal standard (e.g., Octodrine-d5). This allows for real-time correction of matrix-induced ion suppression and validates the absolute recovery efficiency.
-
Sample Homogenization: Pulverize 1.0 g of the sample into a fine powder.
-
Causality: Maximizes the surface area for solvent penetration, which is critical for extracting trace amines embedded in dense, fibrous botanical matrices.
-
-
Acidified Solvent Extraction: Add 10 mL of Methanol:Water (80:20 v/v) containing 0.1% Formic Acid, spiked with 50 ng/mL of the internal standard.
-
Causality: The 80% methanol concentration balances the solubility of the lipophilic aliphatic chain. The 0.1% formic acid protonates the amine group (pKa ~10.5), increasing its polarity to drive it into the solvent phase and pre-conditioning it for positive electrospray ionization (+ESI).
-
-
Ultrasonic-Assisted Extraction (UAE) & Centrifugation: Sonicate at room temperature for 30 minutes, then centrifuge at 10,000 × g for 10 minutes.
-
Causality: Cavitation forces from sonication disrupt cellular walls. High-speed centrifugation precipitates large macromolecules (e.g., tannins, polysaccharides) that would otherwise cause severe ion suppression in the MS source.
-
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
LC-MS/MS Analysis (MRM Mode): Inject 2 µL onto a C18 reversed-phase column. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 130.1 [M+H]⁺ to its primary product ion (m/z 113.1).
-
Causality: The C18 column effectively retains the aliphatic chain. Monitoring the specific loss of ammonia (m/z 130.1 → 113.1)—a hallmark fragmentation pattern of aliphatic primary amines—ensures high specificity, differentiating 5-methylheptan-2-amine from isobaric interferences.
-
Fig 2: LC-MS/MS analytical workflow for the extraction and quantification of aliphatic amines.
Regulatory Status and Future Perspectives
The pharmacological potency of 5-methylheptan-2-amine has drawn significant scrutiny from global regulatory bodies. Because it acts as a potent vasoconstrictor and central nervous system stimulant, it carries inherent cardiovascular risks, particularly when combined with other stimulants like caffeine. Regulatory agencies have classified it as an unapproved and potentially unsafe food additive when used in dietary supplements[5]. Furthermore, its structural and functional similarities to banned performance-enhancing drugs have led to its strict monitoring in competitive sports.
References
1.[1] National Center for Biotechnology Information. "5-Methyl-2-heptanamine | C8H19N | CID 541442 - PubChem." PubChem Database. Available at: 2.[3] Medsafe New Zealand. "Comments on agenda items for the 63rd meeting of the Medicines Classification Committee." Medsafe. Available at: 3.[2] CrazyBulk. "What Is DMHA (Octodrine) and How It Can Be Used?" Bodybuilding Supplements. Available at: 4.[5] LegitScript. "Why Are Supplement Ingredient Names So Confusing?" LegitScript. Available at: 5.[4] Discount Supplements. "Strom StimuMax Pro Pre-Workout 360g." Discount Supplements. Available at:
Sources
Deconstructing the Safety Data Sheet for CAS 5984-59-8: A Technical Guide for Scientists
An In-Depth Guide to the Safe Handling of 2-Heptanamine, 6-methyl-, hydrochloride (Octodrine hydrochloride)
For researchers and drug development professionals, the Safety Data Sheet (SDS) is the cornerstone of laboratory safety, providing a comprehensive overview of a chemical's properties and potential hazards. This guide offers a detailed interpretation of the SDS for CAS 5984-59-8, correctly identified as 2-Heptanamine, 6-methyl-, hydrochloride—a compound also known as Octodrine hydrochloride. This document moves beyond a simple recitation of data, providing expert context to empower scientists to work safely and effectively.
Section 1: Identification
This inaugural section unequivocally identifies the substance.
| Identifier | Data | Source |
| Chemical Name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | [1][2] |
| CAS Number | 5984-59-8 | [1][2][3][4][5] |
| Synonyms | Octodrine hydrochloride, 1,5-Dimethylhexylamine hydrochloride, 2-Amino-6-methylheptane hydrochloride, DMHA | [1][3][6] |
| Molecular Formula | C₈H₁₉N · HCl (or C₈H₂₀ClN) | [1][2][3][5][7] |
| Molecular Weight | 165.70 g/mol | [2][7] |
| Recommended Use | Analytical reference standard, research, pharmaceutical intermediate, stimulant. | [3][6][8] |
| Restrictions on Use | Not for human or veterinary diagnostic or therapeutic use in research settings. The FDA also considers it an unsafe ingredient in dietary supplements. |
Expert Insight: The multiplicity of synonyms for this compound underscores the importance of using the CAS number as the definitive identifier. Historically, Octodrine was developed as a nasal decongestant, but it has re-emerged in unregulated markets as a stimulant in workout and "fat-burner" products.[6][9] This history is crucial for understanding its physiological effects and potential for misuse.
Section 2: Hazard Identification
This section is the most critical for immediate risk assessment. It outlines the hazards associated with the chemical according to the Globally Harmonized System (GHS).
GHS Classification:
-
Skin Irritation (Category 2) : This is the primary GHS classification found in consolidated databases.[8]
-
Flammable Solid (potential classification) : While not universally listed, the free base form is a flammable liquid, and related powdered amines can be combustible.[10] Prudent practice dictates handling the solid hydrochloride salt with awareness of potential flammability.
GHS Label Elements:
| Element | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H315: Causes skin irritation. [8] |
| Precautionary Statements | P264, P280, P302+P352, P332+P313, P362+P364 |
Logical Flow of GHS Hazard Communication:
Caption: GHS Hazard Classification and Corresponding Label Elements.
Expert Insight: The "Warning" signal word for skin irritation indicates a moderate, but reversible, hazard. However, the absence of comprehensive public toxicological data means other potential hazards, such as respiratory irritation or long-term effects, should not be dismissed.[6] Researchers should treat this compound with a higher degree of caution than the minimal GHS classification might suggest. Side effects reported from its use as a stimulant include hypertension, dyspnea, and hyperthermia.[6][9]
Section 3: Composition/Information on Ingredients
| Component | CAS Number | Concentration |
| 2-Heptanamine, 6-methyl-, hydrochloride | 5984-59-8 | ≥95% - 99% (Typical for research grade) |
This product is a substance, not a mixture. The purity level indicates the quality typical for laboratory use. Impurities would consist of residual starting materials or by-products from synthesis.
Section 4: First-Aid Measures
This section provides immediate-response protocols for accidental exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Expert Insight: For any amine-based compound, rapid decontamination is key. The basic nature of amines can disrupt cell membranes, and prolonged contact increases the severity of irritation. When seeking medical attention, always bring the SDS for the compound to inform the medical professionals.[12]
Section 5: Fire-Fighting Measures
While the hydrochloride salt is a solid, its potential combustibility requires preparedness.
| Parameter | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13] For small fires, sand can also be effective.[10] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream, as it may scatter the powder and create a combustible dust cloud.[14] |
| Specific Hazards | Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). As a powder, it may form combustible dust concentrations in the air.[14][15] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13] |
Section 6: Accidental Release Measures
A systematic approach is crucial to contain spills and minimize exposure.
Experimental Protocol: Small Powder Spill Cleanup
-
Evacuate & Secure: Alert personnel in the immediate area. Remove all sources of ignition.[12]
-
Don PPE: Wear appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
-
Contain Dust: Gently cover the spill with a damp paper towel or use a spill kit with moist sorbent pads to wet the powder and prevent it from becoming airborne.[12]
-
Clean Up: Carefully sweep or wipe up the material. Avoid dry sweeping, which generates dust.[14]
-
Collect Waste: Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area with soap and water.
-
Doff PPE & Wash: Remove PPE carefully and wash hands thoroughly.
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Literature review of octodrine hydrochloride in dietary supplements
Topic: Literature Review and Technical Analysis of Octodrine Hydrochloride in Dietary Supplements Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
Octodrine hydrochloride (1,5-dimethylhexylamine; DMHA) has re-emerged in the dietary supplement market as a "replacement" stimulant following regulatory bans on 1,3-dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA). Originally developed in the 1950s as a nasal decongestant, its current unapproved use in pre-workout formulations and "fat burners" presents significant pharmacological and regulatory challenges.[1][2][3] This guide synthesizes the physicochemical properties, sympathomimetic mechanism of action, and validated analytical protocols for the detection of octodrine, providing a robust framework for researchers investigating this compound.
Chemical and Pharmacological Characterization
Octodrine is an aliphatic amine structurally analogous to DMAA and amphetamine. Its resurgence is driven by the "whack-a-mole" phenomenon in supplement regulation, where banned substances are replaced by structural analogs with similar pressor effects but ambiguous legal status.
Structure-Activity Relationship (SAR)
The pharmacophore of octodrine consists of a straight carbon chain with a primary amine. The alpha-methyl group (common to amphetamines) protects the molecule from rapid degradation by monoamine oxidase (MAO), extending its half-life and systemic potency.
Figure 1: Structural Homology of Sympathomimetic Amines Caption: Comparative structures showing the aliphatic backbone conservation between DMAA, DMHA (Octodrine), and Amphetamine.
Mechanism of Action: Sympathomimetic Pathways
Octodrine functions as a central nervous system (CNS) stimulant and vasoactive agent.[3] It acts primarily as an indirect sympathomimetic, facilitating the release and inhibiting the reuptake of catecholamines (norepinephrine and dopamine).
Key Physiological Effects:
-
Vasoconstriction: Activation of
-adrenergic receptors in peripheral smooth muscle. -
Bronchodilation: Historical use target; mediated via
-adrenergic pathways (though weaker than ephedrine). -
Chronotropy/Inotropy: Increased heart rate and contractility via
-adrenergic stimulation.
Figure 2: Adrenergic Signaling Pathway Caption: Mechanism of octodrine-induced catecholamine release and subsequent adrenergic receptor activation.
Analytical Protocol: LC-MS/MS Quantitation
Objective: To detect and quantify octodrine in complex dietary supplement matrices (powders, capsules). Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7]
Materials & Reagents
-
Standard: 1,5-Dimethylhexylamine hydrochloride (Reference Standard >98% purity).
-
Internal Standard (IS): 1,3-DMAA-d3 or Heptylamine (structural analog).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Dilute-and-Shoot)
This protocol minimizes matrix effects common in "proprietary blends."
-
Homogenization: For capsules, empty 10 units and mix contents. For powders, tumble mix for 5 minutes.
-
Extraction: Weigh 50 mg of sample into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10.0 mL of 50:50 MeOH:Water (0.1% FA).
-
Sonication: Sonicate for 15 minutes at ambient temperature to ensure dissolution of amine salts.
-
Clarification: Centrifuge at 4,000 RPM for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilution: Dilute 1:100 with Mobile Phase A to bring within linear calibration range (typically 10–1000 ng/mL).
Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm) or PFP (Pentafluorophenyl) for enhanced selectivity of isomeric amines.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Transitions)
Octodrine (MW 129.24) forms a protonated molecular ion
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Octodrine | 130.2 | 113.1 (Loss of NH3) | 57.1 (Alkyl fragment) | 15 / 25 |
| DMAA (Ref) | 116.2 | 57.1 | 43.1 | 15 / 25 |
Note: Isomeric separation is critical. Octodrine must be chromatographically resolved from 1,3-DMAA and 1,4-DMAA to avoid false positives.
Toxicology and Safety Profile
The safety profile of octodrine is inferred largely from animal data and adverse event reports (AERs) due to a lack of modern human clinical trials.
Table 1: Reported Adverse Effects & Hemodynamic Impact
| System | Observed Effect | Mechanism | Risk Level |
| Cardiovascular | Hypertension, Tachycardia | High | |
| Respiratory | Dyspnea (Shortness of breath) | Bronchial vascular constriction | Moderate |
| Neurological | Anxiety, Tremors, Hypervigilance | CNS Stimulation (NE/DA release) | Moderate |
| Thermoregulatory | Hyperthermia | Metabolic increase / Vasoconstriction | Variable |
Case Study Insight: A study by Cohen et al. analyzed supplements following FDA warning letters and found that products often contained dosages of octodrine (up to ~145 mg/serving) significantly higher than historical pharmaceutical doses (approx. 30 mg), increasing the risk of adverse cardiovascular events [1, 3].
Regulatory Landscape
United States (FDA): The FDA has declared that DMHA is not a legitimate dietary ingredient.[8][9] It does not meet the definition of a vitamin, mineral, herb, or amino acid used to supplement the diet. Warning letters have been issued to manufacturers declaring products containing DMHA as "adulterated" [4].[8][10]
Global Status:
-
WADA: Prohibited in-competition (Class S6. Stimulants).
-
Australia (TGA): Schedule 10 (Prohibited Substance).
-
EU: Generally classified as an unauthorized novel food or medicinal additive.
"Natural" Origin Myth: Manufacturers often claim DMHA is extracted from Aconitum kusnezoffii or Kigelia africana. However, high-resolution mass spectrometry analyses have repeatedly failed to detect octodrine in verified botanical vouchers of these plants, confirming the synthetic origin of the octodrine found in supplements [1].
References
-
Cohen, P. A., et al. (2018).[3][11] "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..."[11] Clinical Toxicology. Link
-
U.S. Food and Drug Administration (FDA). (2019). "DMHA in Dietary Supplements."[8][12][13][14][15][16] FDA.gov. Link
-
Catalani, V., et al. (2018). "Octodrine: New Questions and Challenges in Sport Supplements." Brain Sciences. Link
-
Cohen, P. A., et al. (2022). "Recalls, Availability, and Content of Dietary Supplements Following FDA Warning Letters." JAMA. Link
-
World Anti-Doping Agency (WADA). (2023). "Prohibited List - Stimulants." WADA-ama.org. Link
Sources
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. researchgate.net [researchgate.net]
- 3. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. eurekakit.com [eurekakit.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. FDA issues warning letters to companies for selling adulterated, misbranded products [healio.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. supplemented.net [supplemented.net]
- 13. Dimethylhexylamine (DMHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. rivm.nl [rivm.nl]
- 15. researchgate.net [researchgate.net]
- 16. FDA warns contract manufacturer over use of stimulant DMHA [nutraingredients.com]
Methodological & Application
Application Note: Synthesis Protocols for 2-Amino-6-methylheptane Hydrochloride
This Application Note is structured to provide a rigorous, scientifically grounded guide for the synthesis of 2-Amino-6-methylheptane Hydrochloride (also known as Octodrine or DMHA). This document is designed for research professionals and adheres to high-integrity chemical standards.
Executive Summary & Chemical Identity
2-Amino-6-methylheptane (Octodrine) is an aliphatic amine originally developed as a nasal decongestant and currently utilized in neuroscience research as a monoamine reuptake inhibitor and psychostimulant.[1] This protocol details the synthesis of the hydrochloride salt, preferred for its stability, solubility, and bioavailability in physiological assays.
Chemical Profile
| Property | Specification |
| IUPAC Name | 6-Methylheptan-2-amine hydrochloride |
| Common Names | Octodrine HCl; DMHA; 1,5-Dimethylhexylamine HCl |
| CAS Number | 5984-59-8 (HCl salt); 543-82-8 (Free base) |
| Molecular Formula | C₈H₁₉N[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 165.70 g/mol |
| Precursor | 6-Methyl-2-heptanone (Methyl isohexyl ketone) |
| Appearance | White crystalline powder |
| Melting Point | 138–142 °C (Lit.) |
| Solubility | Soluble in water, ethanol, DMSO |
Retrosynthetic Analysis & Strategy
The synthesis targets the C-N bond formation at the C2 position of the 6-methylheptane skeleton. The most robust route for laboratory-scale production without high-pressure hydrogenation equipment is the Leuckart-Wallach Reaction .
Reaction Pathway (DOT Visualization)
The following diagram illustrates the transformation from the ketone precursor to the final hydrochloride salt.
Figure 1: Step-wise chemical transformation via the Leuckart-Wallach pathway.
Experimental Protocol A: Leuckart-Wallach Synthesis
This method is chosen for its operational simplicity and high tolerance for aliphatic ketones. It avoids the need for pressurized hydrogen gas.
Materials Required[2][3][9][10][11][12][13][14]
-
Precursor: 6-Methyl-2-heptanone (≥98%)
-
Reagents: Ammonium formate (anhydrous), Formic acid (98%), Hydrochloric acid (37%), Sodium hydroxide (pellets), Diethyl ether (anhydrous), Magnesium sulfate (anhydrous).
-
Equipment: Round-bottom flask (RBF), Dean-Stark trap (optional) or distillation setup, Reflux condenser, Addition funnel, pH meter.
Step 1: Reductive Amination (Formylation)
Mechanism: The ketone reacts with ammonium formate to generate an iminium ion, which is reduced by the formate ion (hydride transfer) to yield the N-formyl derivative.
-
Setup: Equip a 500 mL RBF with a thermometer and a distillation head (Claisen adapter) connected to a condenser.
-
Charge: Add 6-Methyl-2-heptanone (0.5 mol, 64.1 g) and Ammonium formate (2.0 mol, 126 g) .
-
Reaction:
-
Heat the mixture slowly. At ~140-150°C, the mixture will become homogeneous, and water/CO₂ evolution will begin.
-
Maintain temperature at 160–170°C for 4–6 hours.
-
Critical Control Point: Distill off the water formed during the reaction to drive the equilibrium forward. If the temperature drops, add a small quantity of Formic acid to maintain the reaction medium.
-
Completion: The reaction is complete when no more water distills over and the temperature rises to ~180°C.
-
-
Isolation: Cool the mixture. The residue contains the crude N-formyl-2-amino-6-methylheptane. Wash with water (2 x 50 mL) to remove excess ammonium salts. Separation of the organic layer yields the crude amide.
Step 2: Hydrolysis to Free Base
-
Reflux: Transfer the crude N-formyl intermediate to a clean RBF. Add 6M HCl (150 mL) .
-
Hydrolysis: Reflux vigorously for 2–3 hours. This cleaves the formyl group, releasing formic acid and the amine hydrochloride.
-
Workup:
-
Cool the solution to room temperature.[9]
-
Extract with Dichloromethane (DCM) (2 x 30 mL) to remove any unreacted non-basic organic impurities (discard organic layer).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 50% NaOH solution until the pH > 12. The free amine will separate as an oil.
-
Extraction: Extract the liberated oil with Diethyl ether (3 x 50 mL).
-
Drying: Dry the combined ether extracts over anhydrous MgSO₄ . Filter to remove the desiccant.
-
Step 3: Hydrochloride Salt Formation
Objective: Convert the volatile, oxidizable free amine into a stable crystalline solid.
-
Preparation: Place the dry ethereal solution of the free amine in a beaker cooled to 0°C.
-
Acidification: Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in Isopropanol/Dioxane dropwise with stirring.
-
Crystallization: A white precipitate of 2-Amino-6-methylheptane HCl will form immediately.
-
Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold ether.
-
Recrystallization: For analytical purity, recrystallize from a hot Ethanol/Ether mixture.
-
Yield: Expected yield is 60–75% (based on ketone).
Experimental Protocol B: Catalytic Hydrogenation (Alternative)
Recommended for facilities with high-pressure hydrogenation reactors (Parr Bomb).
Workflow Diagram
Figure 2: High-pressure catalytic hydrogenation workflow.
Protocol Summary:
-
Dissolve ketone in Methanolic Ammonia (7M) (1:10 molar ratio).
-
Add Raney Nickel (10 wt% loading) or Pt/C .
-
Hydrogenate at 50–100 psi and 60°C until H₂ uptake ceases.
-
Filter catalyst carefully (Raney Ni is pyrophoric).
-
Concentrate filtrate to obtain free amine; proceed to salt formation as in Method A.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following standards.
| Technique | Expected Signals / Parameters | Interpretation |
| ¹H NMR (D₂O) | δ 0.85 (d, 6H, isopropyl CH₃)δ 1.25 (d, 3H, α-CH₃)δ 1.1–1.6 (m, 7H, alkyl chain)δ 3.3 (m, 1H, CH-N) | Confirms branched alkyl chain and amine position. |
| IR Spectroscopy | ~2900–3000 cm⁻¹ (C-H stretch)~1500–1600 cm⁻¹ (N-H bend)Broad band ~3000 cm⁻¹ (Ammonium salt) | Confirms primary amine salt structure. |
| Mass Spectrometry | [M+H]⁺ = 130.16 m/z (Free base) | Molecular ion confirmation. |
| Melting Point | 138–142 °C | Sharp melting point indicates high purity. |
Safety, Handling, & Regulatory Compliance
Hazard Classification:
-
GHS: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Signal Word: WARNING.
Precautions:
-
Vapor Control: The free base is volatile and possesses a fishy, amine-like odor. All steps involving the free base must be performed in a functioning fume hood.
-
Chemical Burns: 6-Methyl-2-heptanone and the resulting amine can cause skin irritation. Use nitrile gloves and safety goggles.
-
Regulatory Status: 2-Amino-6-methylheptane is a stimulant monitored by various anti-doping agencies (WADA) and regulatory bodies (FDA). Ensure synthesis is strictly for research/analytical reference purposes and complies with local controlled substance laws.
References
-
PubChem. (2023). 2-Amino-6-methylheptane hydrochloride | C8H20ClN. National Library of Medicine. [Link]
-
Cohen, P. A., et al. (2017).[10] Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)...[10] Clinical Toxicology. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction.[8][11][12][13] The Journal of Organic Chemistry.[13] (Fundamental mechanistic reference for Method A).
Sources
- 1. 2-Amino-6-methylheptane | SIELC Technologies [sielc.com]
- 2. prepchem.com [prepchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lookchem.com [lookchem.com]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. 2-Heptanamine, 6-methyl-, hydrochloride | C8H20ClN | CID 22299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sciencemadness.org [sciencemadness.org]
GC-MS analysis techniques for octodrine in biological matrices
Application Note: Advanced GC-MS Analytical Strategies for the Quantification of Octodrine (DMHA) in Biological Matrices
Executive Overview
Octodrine (1,5-dimethylhexylamine, commonly known as DMHA) is a synthetic aliphatic amine widely utilized as a stimulant in pre-workout and weight-loss supplements[1]. Due to its potent sympathomimetic effects, it is heavily monitored by anti-doping agencies and forensic toxicology laboratories. The half-life of DMHA is estimated at 4–12 hours, yielding a narrow detection window in urine of 1–3 days[2]. This application note provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the extraction, derivatization, and quantification of octodrine in complex biological matrices (urine and blood).
Mechanistic Insights & Analytical Challenges
Analyzing low-molecular-weight aliphatic amines presents distinct physicochemical challenges that dictate the experimental design:
-
Volatility & Peak Tailing: Octodrine is highly volatile and possesses an active primary amine group. Without derivatization, it strongly interacts with the silanol groups of the GC column stationary phase, resulting in severe peak tailing and signal loss.
-
Matrix Complexity: Biological matrices contain endogenous isobaric interferences (e.g., urea, amino acids, and lipids). Direct injection or simple liquid-liquid extraction (LLE) often leads to matrix suppression and rapid degradation of the MS source.
-
Causality in Method Design: To circumvent these issues, this protocol employs Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because octodrine is a basic compound (pKa ~ 10.4), it remains protonated at physiological pH. The MCX resin captures the ionized amine via strong electrostatic interactions, allowing aggressive washing steps with organic solvents to remove neutral and acidic lipids before eluting the target analyte with a basified organic solvent[3]. Recent advancements have also demonstrated the efficacy of Bar Adsorptive Microextraction (BAμE) as an eco-friendly alternative for ultra-trace doping control of alkylamines in urine[4].
Analytical Workflow Visualization
The logical progression of the sample preparation and analytical sequence is mapped below.
Figure 1: End-to-end GC-MS analytical workflow for octodrine quantification in biological matrices.
Detailed Experimental Protocols
Reagents & Materials
-
Standards: Octodrine (DMHA) reference standard (>99% purity).
-
Internal Standard (IS): Octodrine-d5 or Heptaminol-d6 (to correct for extraction losses and injection variability).
-
Derivatization Agent: N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode polymeric sorbent.
Step-by-Step Sample Preparation (MMSPE)
-
Aliquot & Spike: Transfer 1.0 mL of urine (or 250 µL of whole blood, previously precipitated with 0.1 M HCl and Acetonitrile[3]) into a clean microcentrifuge tube. Spike with 50 µL of the IS working solution (100 ng/mL).
-
Acidification: Add 1.0 mL of 0.1 M HCl to the sample.
-
Causality: This ensures the primary amine of octodrine is fully protonated (ionized) for optimal binding to the cation-exchange resin.
-
-
Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX cartridge, followed by 1.0 mL of LC-MS grade H₂O. Do not let the sorbent dry.
-
Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.
-
Wash 1 (Aqueous): Pass 1.0 mL of 0.1 M HCl.
-
Causality: Removes highly polar, water-soluble endogenous compounds while retaining the ionized octodrine.
-
-
Wash 2 (Organic): Pass 1.0 mL of 100% MeOH.
-
Causality: Strips away neutral lipids and hydrophobic interferences. The octodrine remains locked to the resin via ionic bonds.
-
-
Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.
-
Causality: The high pH neutralizes the amine, breaking the ionic interaction with the sorbent and allowing it to partition into the organic solvent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40 °C.
Chemical Derivatization
-
Reconstitute the dried extract with 50 µL of Ethyl Acetate.
-
Add 50 µL of MSTFA (+1% TMCS).
-
Vortex for 10 seconds and incubate in a dry block heater at 80 °C for 15 minutes[4].
-
Causality: MSTFA replaces the active N-H proton of octodrine with a non-polar trimethylsilyl (TMS) group. This drastically reduces the boiling point, prevents on-column degradation, and yields a sharp, symmetrical chromatographic peak.
Quantitative Data & Method Parameters
Table 1: Optimized GC-MS Operational Parameters
| Parameter | Specification | Rationale |
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film) | 5% phenyl methyl siloxane provides optimal selectivity for TMS-derivatized amines. |
| Carrier Gas | Helium (99.999%), 1.2 mL/min constant flow | Ensures highly reproducible retention times. |
| Injection | 1 µL, Splitless mode, 250 °C | Maximizes sensitivity for ultra-trace detection[4]. |
| Oven Program | 90 °C (1 min) → 20 °C/min to 300 °C (hold 3 min) | Rapid ramp prevents band broadening of the highly volatile octodrine-TMS derivative. |
| Ionization | Electron Impact (EI), 70 eV | Standard hard ionization for reproducible fragmentation. |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Enhances signal-to-noise ratio by ignoring matrix background ions. |
| Target m/z | Octodrine-TMS: Target 130, Qual 115, 73 | m/z 130 represents the alpha-cleavage fragment, highly specific to the TMS-amine. |
Table 2: Representative Method Validation Metrics (Urine Matrix)
| Validation Parameter | Value / Range | Acceptance Criteria (WADA/SWGTOX) |
| Limit of Detection (LOD) | 5.0 - 15.0 ng/mL | Must be < 50 ng/mL for stimulants[4]. |
| Limit of Quantitation (LOQ) | 20.0 ng/mL | S/N ratio ≥ 10. |
| Linear Dynamic Range | 20 - 500 ng/mL | R² > 0.990. |
| Extraction Recovery | 85% - 92% | Consistent recovery across three concentration levels[3]. |
| Precision (Intra-day RSD) | < 6.5% | Must be ≤ 15% at LOQ. |
Trustworthiness: The Self-Validating System
To ensure the scientific integrity of every analytical batch, the following self-validating mechanisms must be embedded into the workflow:
-
System Suitability Test (SST): Prior to running biological samples, inject a 50 ng/mL neat standard of Octodrine-TMS. The peak asymmetry factor must be between 0.8 and 1.2. A tailing factor > 1.5 indicates active sites in the GC inlet (e.g., a dirty liner or degraded column front), mandating immediate maintenance.
-
Matrix Blank Verification: Always process a certified blank matrix (drug-free urine/blood) alongside patient samples. This proves that the observed peaks are not artifacts of the SPE sorbent or MSTFA reagent.
-
Isotope Dilution Tracking: The absolute peak area of the deuterated Internal Standard must remain within ±20% across all samples in the batch. A sudden drop in IS area flags severe matrix suppression or an extraction failure in that specific sample, invalidating the result and requiring re-extraction.
References
-
Application of a bar adsorptive microextraction based methodology for doping control of alkylamine stimulants in urine matrices. PubMed / Journal of Chromatography B.[Link]
-
1,5-Dimethylhexylamine (Octodrine) in Sports and Weight Loss Supplements: Natural Constituent or Synthetic Chemical? ResearchGate / Clinical Toxicology.[Link]
-
Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. MDPI / Molecules.[Link]
Sources
Application Note: Preparation and Characterization of 5-Methylheptan-2-amine Hydrochloride Reference Standards
Introduction & Rationale
5-Methylheptan-2-amine (also known as 1,4-dimethylhexylamine) is a volatile aliphatic amine. It has garnered significant attention in analytical chemistry, forensic toxicology, and pharmacognosy due to its structural isomerism with other known aliphatic stimulants (such as octodrine and DMAA) and its presence in various botanical profiles[1].
For laboratories conducting GC-MS profiling or quantitative testing, the free base form of this compound is highly problematic: it is a volatile liquid susceptible to atmospheric oxidation and rapid carbon dioxide absorption. To create a self-validating, highly stable reference standard, the compound must be synthesized and isolated as an anhydrous hydrochloride salt (CAS No. 1379900-97-6)[2]. This application note details the causality-driven synthetic methodology, purification protocols, and analytical validation required to produce >99.5% pure 5-methylheptan-2-amine HCl reference standards.
Synthetic Strategy and Mechanistic Causality
The most reliable laboratory-scale pathway for this standard is the chemoselective reductive amination of 5-methylheptan-2-one.
-
Reagent Selection (Ammonium Acetate): Ammonium acetate (
) is chosen over aqueous ammonia because it acts as both the nitrogen source and a mild acidic buffer (pH ~6). This specific pH is critical; it drives the equilibrium toward the formation of the transient iminium ion without requiring harsh acid catalysts that could induce side reactions. -
Chemoselective Reduction (Sodium Cyanoborohydride):
is utilized instead of standard sodium borohydride ( ). is stable in mildly acidic conditions and selectively reduces the protonated iminium intermediate. It is sterically and electronically incapable of reducing the unreacted ketone precursor at this pH, ensuring minimal secondary alcohol byproducts. -
Anhydrous Salt Precipitation: The conversion of the free base to the HCl salt utilizes anhydrous ethereal HCl. Introducing aqueous HCl would lead to the formation of hygroscopic hydrates. Hydrates drastically skew the molecular weight calculations (165.70 g/mol for the anhydrous salt) required when weighing out precise quantitative analytical standards[2].
Synthesis and Validation Workflow
Figure 1: Synthetic workflow and quality control pipeline for 5-Methylheptan-2-amine HCl.
Step-by-Step Methodology
Protocol A: Reductive Amination (Free Base Synthesis)
-
Imine Equilibrium: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylheptan-2-one (1.0 eq, 100 mmol) in 200 mL of anhydrous methanol. Add ammonium acetate (10.0 eq, 1.0 mol). Stir at room temperature for 45 minutes to establish the ketone-imine equilibrium.
-
Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Portion-wise, add sodium cyanoborohydride (0.7 eq, 70 mmol) over 20 minutes. Expert Insight: Slow addition mitigates the exothermic nature of the reduction and prevents thermal degradation of the transient iminium intermediate.
-
Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir under an inert nitrogen atmosphere for 24 hours.
-
Quenching & Disruption: Concentrate the reaction mixture under reduced pressure to remove methanol. Resuspend the residue in 100 mL of deionized water. Carefully add 1 M NaOH until the aqueous phase reaches pH > 10. Expert Insight: This alkaline quench is mandatory to disrupt the stable amine-borate complexes formed during reduction, ensuring quantitative recovery of the free base.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the crude 5-methylheptan-2-amine free base as a pale yellow liquid.
Protocol B: Hydrochloride Salt Formation & Recrystallization
-
Anhydrous Precipitation: Dissolve the crude free base in 50 mL of anhydrous diethyl ether. While stirring vigorously at 0 °C, dropwise add a 2.0 M solution of HCl in diethyl ether (1.2 eq). A pristine white crystalline precipitate will form immediately.
-
Isolation: Filter the precipitate rapidly using a Schlenk frit under a positive pressure of nitrogen to prevent the absorption of atmospheric moisture. Wash the filter cake with cold anhydrous ether (2 × 20 mL).
-
Recrystallization: To achieve >99.5% reference standard purity, recrystallize the crude salt from a boiling mixture of absolute ethanol and ethyl acetate (1:4 ratio).
-
Desiccation: Dry the highly purified crystals in a vacuum desiccator over phosphorus pentoxide (
) for 48 hours. is utilized because it is a highly aggressive desiccant that removes trace interstitial water without reacting with the hydrochloride salt.
Analytical Characterization & Validation
To qualify as a reference standard, the synthesized compound must undergo orthogonal validation. The analytical data must confirm both the structural identity and the strict stoichiometric absence of water.
Table 1: Quantitative Analytical Specifications for 5-Methylheptan-2-amine HCl
| Parameter | Specification / Expected Result | Analytical Method | Causality / Rationale |
| Molecular Formula | Elemental Analysis (CHNS/O) | Confirms the 1:1 stoichiometry of the amine to the chloride counter-ion. | |
| Molecular Weight | 165.70 g/mol | High-Resolution Mass Spec | Validates exact mass against theoretical calculations[2]. |
| Purity (Target) | HPLC-UV / GC-FID | Essential for use as a quantitative calibrator in forensic/doping assays. | |
| Water Content | Karl Fischer Titration | Ensures the standard is anhydrous; prevents weighing errors due to hydrate mass. | |
| GC-MS Fragmentation | m/z 44 (Base Peak), m/z 29 | Electron Ionization (EI, 70 eV) | Alpha-cleavage of the aliphatic amine yields the |
Note on GC-MS Validation: When running the standard through GC-MS, the free base must be generated in situ or the injection port temperature must be sufficient to volatilize the free amine from the salt. The dominant base peak at m/z 44 is the primary diagnostic identifier for this specific aliphatic amine structure[3].
References
-
Title: 5-Methyl-2-heptanamine | C8H19N | CID 541442 | Source: PubChem - NIH | URL: [Link]
-
Title: GC-MS based bioactive profiling of Phyllanthus niruri and its antibacterial potential through experimental and computational studies | Source: PMC - NIH | URL: [Link]
Sources
- 1. GC-MS based bioactive profiling of Phyllanthus niruri and its antibacterial potential through experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-heptanamine | 1379900-97-6 [chemicalbook.com]
- 3. 5-Methyl-2-heptanamine | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Extraction of 5-Methylheptan-2-amine (DMHA) from Biological Matrices
Introduction & Analyte Profile
5-Methylheptan-2-amine , commonly known as DMHA , Octodrine , or 1,5-Dimethylhexylamine , is a volatile aliphatic amine structurally similar to 1,3-Dimethylamylamine (DMAA). Originally developed as a nasal decongestant, it has re-emerged in the "grey market" of pre-workout supplements and fat burners.
Due to its sympathomimetic properties, DMHA is prohibited in-competition by the World Anti-Doping Agency (WADA) (Section S6.b, Specified Stimulants).[1] Consequently, forensic toxicology and anti-doping laboratories require robust, high-sensitivity extraction methods to distinguish trace contamination from active doping.
Physicochemical Profile
Understanding the molecule is the first step to successful extraction.
| Property | Value | Implication for SPE Strategy |
| Molecular Weight | 129.24 g/mol | Small molecule; requires careful evaporation to prevent loss. |
| pKa | ~10.5 - 10.8 (Basic) | Exists as a cation ( |
| LogP | 2.3 (Moderately Lipophilic) | Suitable for Reversed-Phase (RP) retention, but lacks sufficient hydrophobicity for RP-only cleanup of complex urine matrices. |
| Classification | Primary Aliphatic Amine | Prone to peak tailing on C18 columns due to silanol interactions; requires end-capped columns or embedded polar groups. |
Method Development Logic: The "Why" Behind the Protocol
The Challenge: Matrix Interference & Volatility
Standard Liquid-Liquid Extraction (LLE) using high pH and ethyl acetate is feasible but suffers from two major drawbacks:
-
Emulsions: Urine and plasma often form emulsions that hinder phase separation.
-
Dirty Extracts: LLE is non-selective; it co-extracts neutral lipids and other amines, leading to ion suppression in LC-MS/MS.
The Solution: Mixed-Mode Strong Cation Exchange (MCX)
We utilize a Mixed-Mode Polymeric Sorbent (MCX) . This sorbent contains two retention mechanisms:
-
Reversed-Phase (DVB backbone): Retains the hydrophobic alkyl chain.
-
Strong Cation Exchange (Sulfonic Acid groups): Binds the positively charged amine group (
).
The "Lock-and-Key" Mechanism: By acidifying the sample (pH < 5), we force DMHA into its cationic state, "locking" it onto the sorbent via strong ionic bonds. This allows us to use 100% organic solvents (like Methanol) in the wash step to strip away hydrophobic interferences (neutrals, acids) without eluting the analyte. Elution is only triggered when we break the ionic bond using a basic organic solvent.
Materials & Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Bond Elut Certify, or Strata-X-C), 60 mg / 3 mL.
-
Sample Matrix: Urine (human or equine) or Plasma.
-
Reagents:
-
Formic Acid (FA) or o-Phosphoric Acid (
). -
Methanol (MeOH), LC-MS Grade.
-
Acetonitrile (ACN), LC-MS Grade.
-
Ammonium Hydroxide (
), 28-30%.
-
-
Internal Standard: 5-Methyl-2-hexanamine-d3 or a structural analog like Heptaminol-d3.
Experimental Protocol
Sample Pre-treatment
Rationale: To maximize recovery, we must disrupt protein binding (in plasma) and ensure 100% ionization of the amine.
-
Aliquot: Transfer 1.0 mL of Urine or Plasma to a clean tube.
-
Internal Standard: Add 20 µL of Internal Standard working solution (1 µg/mL).
-
Acidification: Add 1.0 mL of 4%
in water .-
Note: Ensure sample pH is between 2.0 and 5.0. If the urine is highly alkaline, add more acid.
-
-
Homogenization: Vortex for 30 seconds. Centrifuge at 3000 x g for 5 minutes to pellet particulates.
Solid-Phase Extraction (MCX) Workflow
| Step | Solvent / Action | Mechanistic Insight |
| 1. Condition | 2 mL Methanol | Activates the hydrophobic pores of the polymeric sorbent. |
| 2. Equilibrate | 2 mL Water (Milli-Q) | Removes excess MeOH and prepares the aqueous environment for the sample. |
| 3. Load | Pre-treated Sample (from 4.1) | Load at a slow rate (1 mL/min). DMHA binds via Ionic and Hydrophobic forces. |
| 4. Wash 1 | 2 mL 2% Formic Acid in Water | Aqueous Wash: Removes salts, proteins, and hydrophilic interferences. DMHA remains bound. |
| 5. Wash 2 | 2 mL 100% Methanol | Organic Wash: CRITICAL STEP. Removes hydrophobic neutrals and acidic drugs. DMHA is retained solely by the ionic "lock". |
| 6. Dry | Apply vacuum for 2-5 mins | Removes residual MeOH to prevent dilution of the eluate. |
| 7. Elute | 2 x 1.5 mL 5% | The Release: The high pH deprotonates DMHA ( |
Post-Extraction Handling
Warning: DMHA is volatile. Do not evaporate to dryness under high heat.
-
Evaporation: Evaporate the eluate under a gentle stream of Nitrogen at max 35°C .
-
Acid Trap (Optional but Recommended): Add 50 µL of 1% HCl in MeOH prior to evaporation to form the non-volatile Hydrochloride salt.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).
Visualizations
Workflow Diagram
The following diagram illustrates the logical flow of the extraction process, highlighting the critical "Organic Wash" step enabled by MCX chemistry.
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for selective DMHA extraction.
Mechanistic Interaction Diagram
This diagram details the molecular interactions occurring inside the SPE cartridge.
Caption: The "Lock-and-Key" mechanism allowing aggressive organic washing without analyte loss.
LC-MS/MS Analysis Parameters
For sensitive detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is preferred.
-
Column: C18 with embedded polar group (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
-
MS Ionization: ESI Positive Mode (
).
MRM Transitions (Optimized):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Note |
|---|
| DMHA | 130.2 | 113.1 | 15 | Loss of
Validation & Troubleshooting
Validation Parameters (Acceptance Criteria)
-
Recovery: > 80% (Absolute recovery compared to post-extraction spike).
-
Matrix Effect: < 15% ion suppression/enhancement.
-
Linearity:
over range 1 – 500 ng/mL. -
Limit of Quantitation (LOQ): 1.0 ng/mL in urine.
Troubleshooting Guide
-
Low Recovery?
-
Check sample pH before loading.[3] It must be acidic (< 5) for MCX binding.
-
Ensure the elution solvent is fresh.
is volatile; if it evaporates, elution strength drops. -
Did you evaporate to dryness at high heat? DMHA is volatile. Use an acid trap or stop evaporation before complete dryness.
-
-
Peak Tailing?
-
Aliphatic amines interact with silanols. Increase buffer strength (e.g., 10mM Ammonium Formate) or use a column specifically designed for bases (Biphenyl or Charged Surface Hybrid).
-
References
-
Wang, M., et al. (2018). "1,5-Dimethylhexylamine (octodrine) in sports and weight loss supplements: Natural constituent or synthetic chemical?"[4] Journal of Pharmaceutical and Biomedical Analysis. [4]
-
Lee, J.H., et al. (2020). "Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry." Toxins (Basel).
-
Alvarez, J.C., et al. (2025). "Heptaminol hair testing to highlight octodrine contamination in supplements, responsible for a doping adverse analytical finding." Clinica Chimica Acta.
-
World Anti-Doping Agency (WADA). "Prohibited List 2023 - S6. Stimulants."
-
PubChem. "5-Methyl-2-heptanamine (Compound Summary)." National Library of Medicine.
Sources
- 1. Heptaminol hair testing to highlight octodrine contamination in supplements, responsible for a doping adverse analytical finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. Publication : USDA ARS [ars.usda.gov]
Application Note: NMR Spectroscopy Characterization of Octodrine Hydrochloride (DMHA)
This Application Note is structured to provide a rigorous, field-proven guide for the NMR characterization of Octodrine Hydrochloride. It moves beyond basic spectral listing to explain the causality of the signals and the logic of the experimental design.
Executive Summary
Octodrine Hydrochloride (2-amino-6-methylheptane HCl), often marketed as DMHA, is an aliphatic amine used in dietary supplements and historically as a nasal decongestant.[1] Its structural similarity to 1,3-DMAA necessitates precise analytical methods for identification and purity assessment.[1]
This guide details the protocol for the structural elucidation of Octodrine HCl using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike simple infrared (IR) identification, NMR provides site-specific connectivity data, allowing for the differentiation of structural isomers (e.g., 1,5-dimethylhexylamine vs. 1,3-dimethylamylamine analogs) and the confirmation of the hydrochloride salt form.
Chemical Context & Assignment Logic
To interpret the spectrum accurately, one must understand the molecule's topology. Octodrine is an eight-carbon aliphatic chain with a chiral center at C2 and a branched isopropyl tail.[1]
-
Chemical Formula:
[2] -
IUPAC Name: 2-amino-6-methylheptane hydrochloride
-
Key Structural Features:
Structural Visualization
The following diagram outlines the carbon numbering scheme used throughout this protocol and the logical flow of the characterization workflow.
Figure 1: Structural connectivity of Octodrine HCl and the standard NMR characterization workflow.
Experimental Protocol
Reagents and Materials
-
Analyte: Octodrine Hydrochloride (Reference Standard grade recommended).[2][1]
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).[1]
-
Why DMSO-d6? While
is common for salts, DMSO-d6 is preferred here to observe the exchangeable ammonium protons ( ), which appear as a broad distinct signal (~8.0 ppm), confirming the salt formation.[2] would exchange these protons, erasing this diagnostic peak.
-
-
NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent).[1]
Sample Preparation[5][6][7]
-
Weighing: Accurately weigh 10–15 mg of Octodrine HCl into a clean vial.
-
Note: Higher concentrations (up to 20 mg) improve 13C sensitivity but may cause viscosity-induced broadening.[1]
-
-
Dissolution: Add 0.6 mL of DMSO-d6. Cap and vortex until fully dissolved.[1] The solution should be clear and colorless.
-
Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.[1]
Instrument Parameters (400 MHz or higher)
-
1H NMR:
-
13C NMR (Proton Decoupled):
Results and Discussion
1H NMR Spectrum Analysis
The proton spectrum of Octodrine HCl in DMSO-d6 is characterized by three distinct methyl signals and a deshielded methine.[1]
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| NH3+ | 7.90 – 8.10 | Broad Singlet/Triplet | 3H | Ammonium protons.[1] Only visible in non-exchangeable solvents (DMSO).[1] Confirms HCl salt.[1][3] |
| H-2 | 3.05 – 3.15 | Multiplet (Sextet-like) | 1H | The |
| H-3,4,5 | 1.20 – 1.60 | Overlapping Multiplets | 6H | Methylene envelope.[2] H-3 is diastereotopic and may show complexity.[1] |
| H-6 | 1.45 – 1.55 | Septet (obscured) | 1H | Methine of the isopropyl group.[1] Often buried in the methylene envelope.[1] |
| H-1 | 1.18 – 1.22 | Doublet ( | 3H | Methyl group attached to the chiral center (C2).[1] |
| H-7, H-8 | 0.83 – 0.87 | Doublet ( | 6H | Terminal isopropyl methyls.[1] Chemically equivalent due to free rotation.[1] |
Note: Chemical shifts are referenced to TMS at 0.00 ppm.[1] Values may vary
13C NMR Spectrum Analysis
The carbon spectrum provides the carbon skeleton verification.[1] The lack of symmetry in the chain (except for the isopropyl terminus) results in distinct signals.
| Position | Chemical Shift ( | Type (DEPT-135) | Assignment Logic |
| C-2 | 46.5 – 47.5 | CH | |
| C-3 | 33.0 – 34.5 | CH2 | |
| C-5 | 38.0 – 39.0 | CH2 | Methylene near the isopropyl tail.[1] |
| C-6 | 27.0 – 28.0 | CH | Methine of the isopropyl group.[1] |
| C-4 | 23.5 – 24.5 | CH2 | Central methylene. |
| C-7, C-8 | 22.0 – 23.0 | CH3 | Isopropyl methyls.[1] Intense signal (2 carbons).[2][1] |
| C-1 | 18.0 – 19.0 | CH3 | Methyl attached to C2.[1] |
Diagnostic Correlations (2D NMR)
To validate the assignment, COSY (Correlation Spectroscopy) is essential:
-
H-1 / H-2 Correlation: The doublet at ~1.20 ppm will show a strong cross-peak with the methine at ~3.10 ppm.[1] This confirms the position of the amine group.[1]
-
H-7,8 / H-6 Correlation: The strong doublet at ~0.85 ppm will couple to the multiplet region around 1.50 ppm, confirming the isopropyl tail.[1]
-
H-2 / H-3 Correlation: The methine at ~3.10 ppm will couple to the methylene envelope, establishing the chain connectivity.[1]
Quality Control & Impurity Profiling
Common impurities in synthetic Octodrine HCl include:
-
Regioisomers: 1,3-Dimethylamylamine (DMAA) analogs.[2][1][4] Look for shifts in the
-proton region or different methyl coupling patterns.[1] -
Solvent Residuals:
-
Synthesis Byproducts: Alkene intermediates (if reductive amination was incomplete) would appear in the 5.0–6.0 ppm region (absent in pure Octodrine).[2][1]
References
-
Chemical Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10975, 2-Amino-6-methylheptane.[1] [Link]
-
Regulatory & Analysis Context: Cohen, P. A., et al. (2017).[2] "Four experimental stimulants found in sports and weight loss supplements."[1] Clinical Toxicology. [Link][2]
-
General Amine Salt Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for salt shift effects).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) [dash.harvard.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for 5-Methylheptan-2-amine HCl
Introduction
In the landscape of drug discovery and development, the initial assessment of a compound's safety profile is paramount.[1][2][3] In vitro cytotoxicity assays serve as a critical first step in this process, providing essential data on how a substance affects cellular health.[1][3] This guide offers a detailed framework for evaluating the cytotoxic potential of 5-Methylheptan-2-amine HCl, an aliphatic amine compound.[4][5]
Alkylamines and their derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, primarily through the inhibition of DNA and protein synthesis.[6] Understanding the cytotoxic profile of 5-Methylheptan-2-amine HCl is therefore crucial for any further therapeutic development. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible cytotoxicity assessment.
Core Concepts: Cell Viability vs. Cytotoxicity
It is essential to distinguish between cell viability and cytotoxicity.[1]
-
Cell Viability assays measure the number of living and metabolically active cells in a population.[1][7]
-
Cytotoxicity assays, conversely, quantify the degree of damage or cell death induced by a compound.[1][7]
This distinction is critical as a compound can inhibit cell proliferation (a cytostatic effect) without directly causing cell death (a cytotoxic effect). The following protocols will enable the elucidation of both aspects of 5-Methylheptan-2-amine HCl's activity.
Experimental Design: A Multi-Assay Approach
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[8]
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and identify cytotoxicity.[7]
-
Caspase-3/7 Assay: To specifically investigate the induction of apoptosis (programmed cell death).[9]
Getting Started: Reagent Preparation and Cell Culture
1. Preparation of 5-Methylheptan-2-amine HCl Stock Solution:
-
Compound Information:
-
Procedure:
-
Accurately weigh the desired amount of 5-Methylheptan-2-amine HCl powder.
-
Dissolve in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM).
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2. Cell Line Selection and Culture:
-
The choice of cell line is critical and should be relevant to the intended therapeutic application. For general cytotoxicity screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) are suitable.
-
Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified incubator with 5% CO2.[10]
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting any experiment.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[8] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]
Workflow:
Caption: LDH Assay Workflow.
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [11][12]2. Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. [11]3. LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. [13][14]4. Assay Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well. [13]5. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [15]6. Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well. [13]7. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [13]
Protocol 3: Caspase-3/7 Assay for Apoptosis
Caspases are a family of proteases that are key mediators of apoptosis. [16]Caspase-3 and -7 are effector caspases that, when activated, cleave specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. [16]This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a luminescent signal. [9] Workflow:
Caption: Caspase-3/7 Assay Workflow.
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL). [17]3. Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity. [18]
Data Analysis and Interpretation
1. MTT Assay:
-
Calculation:
-
Calculate the percentage of cell viability:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
-
Interpretation:
-
A dose-dependent decrease in viability suggests a cytotoxic or cytostatic effect.
-
Plot the % viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
2. LDH Assay:
-
Calculation:
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
-
Interpretation:
-
A dose-dependent increase in % cytotoxicity indicates damage to the cell membrane.
-
3. Caspase-3/7 Assay:
-
Calculation:
-
Express results as fold-change in luminescence relative to the vehicle-treated control.
-
-
Interpretation:
-
A significant increase in luminescence indicates the induction of apoptosis via the activation of caspase-3 and -7.
-
Data Presentation:
Summarize the IC50 values and maximum effects in a clear and concise table.
| Assay | Endpoint Measured | Typical Result for Cytotoxic Compound |
| MTT | Metabolic Activity / Viability | Dose-dependent decrease in signal |
| LDH | Membrane Integrity | Dose-dependent increase in signal |
| Caspase-3/7 | Apoptosis | Dose-dependent increase in signal |
Potential Mechanisms and Further Investigations
Alkylamines have been shown to exert cytotoxic effects by inhibiting DNA and protein synthesis. [6]If 5-Methylheptan-2-amine HCl demonstrates significant cytotoxicity, further studies could explore:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cell death. [14]* Western Blotting: To investigate the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases).
Conclusion
This application note provides a comprehensive and robust framework for the initial in vitro cytotoxicity assessment of 5-Methylheptan-2-amine HCl. By employing a multi-assay approach that interrogates cell viability, membrane integrity, and apoptosis, researchers can gain a nuanced understanding of the compound's effects on cells. The data generated from these protocols will be invaluable for making informed decisions in the early stages of drug discovery and development.
References
-
MTT Assay Protocol. (n.d.). Retrieved from [Link]
- Hall, I. H., Das, M. K., Harchelroad, F., Jr, Williams, W. L., Jr, & Wisian-Neilson, P. (1992).
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. [Link]
- MTT Assay Protocol. (n.d.). Retrieved from a university website. (Please note: A specific, stable URL should be used here if available).
-
What is the difference between cytotoxicity and cell viability? (2023, July 26). Single Use Support. Retrieved from [Link]
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). Current Protocols in Toxicology.
-
Making Choices Between Cytotoxicity Assay And Cell Viability. (2023, May 8). Biochain Incorporated. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Cell Viability and Cytotoxicity Assessment. (2022, September 20). Visikol. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). The Assay Guidance Manual.
-
Cytotoxicity and Cell Viability. (n.d.). Axion Biosystems. Retrieved from [Link]
- Robertson, N., Stratford, I. J., Houlbrook, S., Carmichael, J., & Adams, G. E. (1992). Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs. Biochemical pharmacology, 44(3), 461–467.
- Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs. (1992). Biochemical Pharmacology.
-
5-Methyl-2-heptanamine. (n.d.). PubChem. Retrieved from [Link]
-
How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. (2021, September 17). RxList. Retrieved from [Link]
-
5-Methylhept-2-yn-1-amine. (n.d.). PubChem. Retrieved from [Link]
- Cytotoxic activity of synthetic aza alkyl lysophospholipids against drug sensitive and drug resistant human tumor cell lines. (1992).
- Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (2022, March 30). Toxins.
- Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. (2024, July 4). Journal of Phytology.
- Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. (2017, March 15). Toxicology and Applied Pharmacology.
Sources
- 1. susupport.com [susupport.com]
- 2. Cell Viability and Cytotoxicity Assessment [visikol.com]
- 3. kosheeka.com [kosheeka.com]
- 4. 5-Methyl-2-heptanamine | 1379900-97-6 [chemicalbook.com]
- 5. 5-Methyl-2-heptanamine | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making Choices Between Cytotoxicity Assay And Cell Viability [biochain.in]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. protocols.io [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. stemcell.com [stemcell.com]
- 17. promega.com [promega.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Advanced Derivatization Procedures for Gas Chromatography of Aliphatic Amines
Executive Summary & Strategic Rationale
Aliphatic amines represent a unique analytical challenge in Gas Chromatography (GC). Their high polarity, basicity, and capacity for hydrogen bonding lead to severe adsorption on active silanol sites within the inlet and column.[1] This results in the "amine anomaly"—characterized by peak tailing, ghost peaks, and non-linear response factors that compromise quantification limits (LOQ).
This guide moves beyond basic textbook recipes. It provides field-validated protocols for the three dominant derivatization strategies: Acylation , Silylation , and Alkyloxycarbonyl (Carbamate) formation .
Key Technical Insight: The choice of reagent is not merely about volatility; it is a strategic decision based on the sample matrix (aqueous vs. anhydrous), required sensitivity (FID vs. ECD/NCI-MS), and derivative stability.
Decision Matrix: Selecting the Right Chemistry
Do not default to silylation. Use the following logic flow to determine the optimal derivatization path for your specific matrix and analyte constraints.
Figure 1: Strategic decision tree for selecting amine derivatization reagents based on matrix composition and sensitivity needs.
Protocol 1: Fluorinated Acylation (High Sensitivity)
Reagents: Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).[2]
Target: Primary (
Scientific Rationale
Acylation is the "Gold Standard" for trace analysis in toxicology. The introduction of fluorine atoms (
Step-by-Step Protocol
1. Preparation:
-
Ensure sample is strictly anhydrous . Water hydrolyzes anhydrides into free acids, which can damage GC columns.
-
Dissolve extract in
of Ethyl Acetate or Hexane.
2. Reaction:
-
Add
of PFPA (or HFBA). -
Critical Step: Add
of Triethylamine (TEA) or Pyridine.-
Why? The base scavenges the acid byproduct (Pentafluoropropionic acid), driving the equilibrium forward and preventing acid-catalyzed degradation of the analyte.
-
-
Cap vial tightly (PTFE-lined cap).
-
Incubate at 60°C for 20-30 minutes .
3. Cleanup (The "Self-Validating" Step):
-
Evaporate the reaction mixture to dryness under a gentle stream of Nitrogen (
).-
Validation: This removes excess anhydride and free acid, preventing "acid shock" to the GC column.
-
-
Reconstitute in
of dry Ethyl Acetate or Toluene.
4. QC Check:
-
Inject.[5][6][7] If the solvent peak tails significantly, residual acid is present. Perform a liquid-liquid wash with aqueous
if tailing persists (requires subsequent drying).
Protocol 2: Silylation (The Universal Standard)
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
Target:
Scientific Rationale
Silylation is versatile but fragile.[4] It replaces active hydrogens with a Trimethylsilyl (TMS) group.[4][8] The addition of 1% TMCS is non-negotiable for amines; TMCS acts as a catalyst by increasing the silyl donor strength of BSTFA, necessary to overcome the lower nucleophilicity of amines compared to alcohols.
Step-by-Step Protocol
1. Preparation:
-
Absolute dryness is mandatory. Even breath moisture can quench the reaction.
-
Use a glass-lined reaction vial (plastic can introduce phthalates).
2. Reaction:
-
Dissolve dry residue in
of Pyridine (acts as solvent and acid scavenger). -
Add
of BSTFA + 1% TMCS . -
Flush headspace with dry
before capping. -
Incubate at 70°C for 30-45 minutes .
-
Note: Amines require heat. Room temperature is insufficient for complete derivatization of sterically hindered secondary amines.
-
3. Direct Injection:
-
Do NOT evaporate. Silyl derivatives are volatile and hydrolytically unstable.
-
Inject directly. Ensure the GC inlet liner is deactivated (silanized) to prevent decomposition.
4. System Validation:
-
The "Turbidity Check": If the reagent mixture turns cloudy or white upon addition to the sample, significant water is present (formation of Hexamethyldisiloxane). Abort and re-dry the sample.
Protocol 3: Alkyl Chloroformate (Aqueous Compatible)
Reagents: Ethyl Chloroformate (ECF) or Methyl Chloroformate (MCF).
Target:
Scientific Rationale
This is the modern "workhorse" for biological fluids (urine, plasma). The reaction occurs in seconds in an aqueous environment. The chloroformate reacts with the amine to form a carbamate, which is immediately extracted into an organic solvent, protecting it from hydrolysis.
Step-by-Step Protocol
1. Preparation:
-
Sample can be in aqueous buffer (
). -
Adjust pH to >9 using Carbonate buffer or NaOH. The amine must be unprotonated (free base) to react.
2. Reaction (Biphasic):
-
Add
of solvent (e.g., Toluene, Chloroform). -
Add
of Ethyl Chloroformate (ECF) . -
Optional: Add
of Pyridine or an alcohol (ethanol) to catalyze/esterify carboxyl groups if present. -
Vortex vigorously for 30-60 seconds. Gas evolution (
) is normal.
3. Separation:
-
Centrifuge to separate layers.
-
Transfer the upper organic layer to a GC vial.
4. QC Check:
-
Verify pH of the aqueous layer after reaction. If pH < 8, the buffering capacity was exceeded by the acid produced (HCl), and the reaction yield is likely poor.
Comparative Data Analysis
| Feature | Acylation (PFPA/HFBA) | Silylation (BSTFA/TMCS) | Chloroformates (ECF/MCF) |
| Moisture Tolerance | Low (Hydrolyzes) | Zero (Strictly Anhydrous) | High (Aqueous Compatible) |
| Reaction Speed | Moderate (20-30 min) | Slow (30-60 min) | Fast (< 1 min) |
| Derivative Stability | High (Weeks) | Low (Hours/Days) | Moderate (Days) |
| Detector Suitability | ECD, NCI-MS (High Sens) | FID, EI-MS | FID, EI-MS, NPD |
| Byproducts | Acidic (Must remove) | Siloxanes (Fouls FID) | |
| Main Risk | Column damage from acid | Hydrolysis / Incomplete rxn | pH drop reduces yield |
Reaction Mechanisms (Visualized)
Understanding the mechanism is crucial for troubleshooting. Below is the pathway for the Silylation of a Primary Amine , highlighting the catalytic role of TMCS.
Figure 2: Mechanism of silylation. TMCS acts as a Lewis acid catalyst, making the silicon center of BSTFA more susceptible to nucleophilic attack by the amine.
References
-
Kataoka, H. (1996).[9] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Link
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC) - BSTFA + TMCS Protocols.[4][6][8][10] Technical Bulletin. Link
- Hušek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents.
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Sobolevsky, T. G., et al. (2003). Acylation of dissolved organic matter: A review of the state of the art. Journal of Separation Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. weber.hu [weber.hu]
- 3. scribd.com [scribd.com]
- 4. gcms.cz [gcms.cz]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for the Quantification of 2-amino-6-methylheptane (DMHA) HCl in Complex Pharmaceutical Formulations
Introduction: The Analytical Imperative for DMHA Quantification
2-amino-6-methylheptane (DMHA), also known as octodrine, is a stimulant compound that has been the subject of significant regulatory scrutiny. The U.S. Food and Drug Administration (FDA) considers DMHA to be a substance that does not meet the statutory definition of a dietary ingredient and is an unsafe food additive.[1][2] Consequently, dietary supplements containing DMHA are considered adulterated under the Federal Food, Drug, and Cosmetic Act.[1][2] This regulatory stance underscores the critical need for robust and reliable analytical methods for the accurate quantification of DMHA in complex matrices such as dietary supplements, pre-workout formulations, and other pharmaceutical products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of DMHA HCl, offering detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are synthesized from established analytical principles for similar amine-containing stimulants and are designed to ensure scientific integrity through self-validating systems, in-text citations to authoritative standards, and a logical, experience-driven approach to experimental design.
Analytical Strategy Overview: A Multi-faceted Approach
The quantification of DMHA in complex formulations presents several analytical challenges, primarily stemming from matrix interferences. Pharmaceutical and supplement matrices can contain a wide array of excipients, flavoring agents, and other active ingredients that can interfere with the accurate measurement of the target analyte. Therefore, a multi-step analytical workflow is essential.
Caption: Overall workflow for DMHA quantification.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
Effective sample preparation is paramount to minimize matrix effects and ensure the accurate quantification of DMHA.[3][4] The choice of extraction and clean-up technique will depend on the specific formulation matrix.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids.[5] This protocol is suitable for liquid or semi-solid formulations.
Principle: DMHA, as a primary amine, can be protonated in an acidic aqueous solution, rendering it water-soluble. By adjusting the pH to a basic environment, the amine is deprotonated, becoming more soluble in an organic solvent. This pH-dependent partitioning allows for its selective extraction from the aqueous matrix.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a 50 mL centrifuge tube. For liquid samples, pipette an equivalent volume.
-
Acidification & Dissolution: Add 20 mL of 0.1 M hydrochloric acid to the sample. Vortex or sonicate until the sample is fully dispersed or dissolved. This step ensures that DMHA is in its protonated, water-soluble form.
-
Initial Clean-up (Optional): If the sample contains significant non-polar interferences (e.g., fats, oils), perform a preliminary extraction with 20 mL of a non-polar organic solvent like hexane. Vortex and centrifuge. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to >10 using a suitable base (e.g., 1 M sodium hydroxide). This deprotonates the DMHA, making it amenable to extraction into an organic solvent.
-
Extraction: Add 20 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Collection: Carefully transfer the organic layer to a clean collection tube.
-
Repeat Extraction: Repeat the extraction step (step 5) on the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (for HPLC analysis) or a suitable solvent (for GC-MS analysis) prior to injection.
Solid-Phase Extraction (SPE) Protocol
SPE is a more selective and efficient sample clean-up technique compared to LLE, utilizing a solid sorbent to retain either the analyte or the interferences.[6][7]
Principle: A mixed-mode cation exchange SPE cartridge can be used to retain the protonated DMHA while allowing neutral and anionic interferences to pass through. The retained DMHA is then selectively eluted.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample as described in steps 1 and 2 of the LLE protocol to obtain an acidified aqueous extract.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX) by passing 5 mL of methanol followed by 5 mL of 0.1 M hydrochloric acid through the cartridge.
-
Sample Loading: Load the acidified aqueous extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M hydrochloric acid to remove any remaining water-soluble interferences.
-
Wash the cartridge with 5 mL of methanol to remove any retained non-polar interferences.
-
-
Elution: Elute the retained DMHA from the cartridge with 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the charge interaction between the DMHA and the sorbent, allowing for its release.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute as described in the LLE protocol.
Part 2: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like DMHA HCl.
Principle: The reconstituted sample extract is injected into an HPLC system where the components are separated on a stationary phase based on their physicochemical properties. DMHA is then detected by a UV detector. Since DMHA lacks a strong chromophore, derivatization or detection at a lower wavelength is often necessary.
Caption: HPLC analysis workflow for DMHA.
Detailed Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like DMHA. |
| Mobile Phase | Isocratic: 70:30 (v/v) Methanol:Water with 0.1% Trifluoroacetic Acid (TFA)[8] | The organic modifier (methanol) controls retention, while the aqueous component and ion-pairing agent (TFA) improve peak shape for the amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Injection Volume | 10-20 µL | A typical injection volume to ensure sufficient analyte is introduced without overloading the column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | DMHA lacks a strong chromophore, so detection at a lower UV wavelength is necessary to achieve adequate sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique for DMHA analysis.
Principle: The reconstituted sample extract, often after derivatization, is injected into the GC system. The volatile DMHA (or its derivative) is separated in a capillary column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Caption: GC-MS analysis workflow for DMHA.
Detailed Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for the analysis of a wide range of compounds, including derivatized amines. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte and solvent. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents detector saturation with high concentration samples. |
| Oven Temperature Program | Initial: 60°C (hold for 1 min), Ramp: 10°C/min to 280°C (hold for 5 min) | A temperature gradient is used to effectively separate compounds with different volatilities. |
| MS Transfer Line Temp | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230°C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring specific ions for DMHA increases sensitivity and selectivity. |
Derivatization (Recommended for GC-MS):
Due to the polar nature of the amine group, derivatization is often recommended to improve chromatographic peak shape and thermal stability. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Evaporate the reconstituted sample extract to dryness.
-
Add 50 µL of MSTFA and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
Part 3: Method Validation - Ensuring Trustworthiness
Method validation is a critical component of any analytical procedure, demonstrating that the method is suitable for its intended purpose.[9][10][11][12][13] The validation should be performed in accordance with ICH Q2(R1) guidelines.[9]
Validation Parameters Summary:
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of expected components (excipients, impurities, etc.). This can be demonstrated by the absence of interfering peaks at the retention time of DMHA in a blank matrix and by peak purity analysis. |
| Linearity | A minimum of five concentration levels should be used to establish a linear relationship between concentration and response. The correlation coefficient (r²) should be ≥ 0.995. |
| Range | The range should be established based on the linearity studies and should cover the expected concentrations of DMHA in the samples. |
| Accuracy | Determined by spike and recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%. |
| Precision | - Repeatability (Intra-assay precision): The relative standard deviation (RSD) of replicate analyses of the same sample on the same day should be ≤ 2%. - Intermediate Precision (Inter-assay precision): The RSD of analyses of the same sample on different days, by different analysts, or on different equipment should be ≤ 3%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
Conclusion
The quantification of DMHA HCl in complex pharmaceutical formulations requires a well-designed analytical strategy that incorporates efficient sample preparation and robust chromatographic techniques. The HPLC and GC-MS methods detailed in this application note provide a solid foundation for the accurate and reliable determination of this regulated substance. Adherence to rigorous method validation protocols is essential to ensure the scientific integrity and trustworthiness of the generated data, which is of paramount importance for both regulatory compliance and consumer safety.
References
-
DMHA (octodrine) in dietary supplement products. Operation Supplement Safety. [Link]
-
DMHA in Dietary Supplements. U.S. Food and Drug Administration. [Link]
-
Kim, J., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
DMHA and Phenibut Are Not Permitted in Dietary Supplements, Warns FDA. ConsumerLab.com. [Link]
-
Kim, J., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. MDPI. [Link]
-
FDA Acts on Dietary Supplements Containing DMHA and Phenibut. U.S. Food and Drug Administration. [Link]
-
Fact sheet DMAA, DMBA and DMHA in supplements. National Institute for Public Health and the Environment (RIVM). [Link]
-
de Korompay, A., et al. (2008). Supported liquid-liquid extraction of the active ingredient (3,4-methylenedioxymethylamphetamine) from ecstasy tablets for isotopic analysis. PubMed. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
de Korompay, A., et al. (2008). Supported liquid-liquid extraction of the active ingredient (3,4-methylenedioxymethylamphetamine) from Ecstasy tablets for isotopic analysis. ResearchGate. [Link]
-
Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy. [Link]
-
Koh, A. (2018). Amphetamine-like compounds in pre-workout supplements. Bond University Research Portal. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
An effective dispersive liquid-liquid microextraction method for pharmaceutical extraction: Optimization via central composite design. ResearchGate. [Link]
-
Singh, S., & Kumar, V. (2013). Bioanalytical method validation: An updated review. PMC. [Link]
-
Walczak, J., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. PMC. [Link]
-
Shrivastava, S., et al. (2018). Key Aspects of Analytical Method Development and Validation. ResearchGate. [Link]
-
Al-Azzawi, A. M., et al. (2021). Dispersive liquid-liquid microextraction based on deep eutectic solvent for elemental impurities determination in oral and parenteral liquid pharmaceutical formulations by inductively coupled plasma optical emission spectrometry. ScienceDirect. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
What are the methods of preparing DMHA. Shaanxi Bloom Tech Co., Ltd. [Link]
-
Tabaza, Y., et al. (2017). Determination of dehydroepiandrosterone in dietary supplements by reversed-phase HPLC. Tropical Journal of Pharmaceutical Research. [Link]
-
Ravisankar, P., et al. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]
-
Overview of Methods and Considerations for Handling Complex Samples. LCGC North America. [Link]
-
Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Agilent. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. [Link]
-
Determination of dehydroepiandrosterone in dietary supplements by reversed-phase HPLC. ResearchGate. [Link]
-
Detection of impurities in dietary supplements containing l-tryptophan. SpringerLink. [Link]
-
Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. PMC. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Acts on Dietary Supplements Containing DMHA and Phenibut | FDA [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. iosrphr.org [iosrphr.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Octodrine Hydrochloride in Aqueous Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with octodrine hydrochloride. Its purpose is to offer a foundational understanding of the molecule's stability in aqueous solutions and to provide practical troubleshooting advice and experimental protocols to ensure the integrity of your research. Given that octodrine hydrochloride is a secondary amine salt, this document leverages established principles of pharmaceutical chemistry to anticipate and address potential stability challenges.
Fundamental Principles of Octodrine Hydrochloride Stability
Understanding the chemical nature of octodrine hydrochloride is paramount to preventing its degradation in aqueous solutions. As a secondary amine, it is susceptible to specific degradation pathways, which are influenced by several environmental factors.
-
pH: The pH of the solution is a critical determinant of stability.[1][2] The amine group in octodrine can be protonated or deprotonated depending on the pH, which can influence its reactivity and degradation kinetics. Generally, protonated amines exhibit greater stability.
-
Oxidation: Secondary amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[3] This can lead to the formation of various degradation products, potentially altering the solution's color and potency.
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation.[1][4] Therefore, controlling the temperature during storage and experimentation is crucial.
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photodegradation reactions.[2][4] Photosensitive compounds often require protection from light to maintain their integrity.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments with octodrine hydrochloride solutions, providing potential causes and actionable solutions.
Issue 1: My octodrine hydrochloride solution has developed a yellow or brown tint.
-
Question: I prepared a clear, colorless aqueous solution of octodrine hydrochloride, but after a short period, it has turned yellow/brown. What is the likely cause, and how can I investigate and prevent this?
-
Answer:
-
Likely Cause: The discoloration is a common indicator of oxidative degradation. The secondary amine in the octodrine molecule is likely being oxidized, leading to the formation of colored degradation products. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions in your solvent or container.[3]
-
Troubleshooting & Prevention:
-
Protect from Light: Immediately store your solutions in amber vials or wrap them in aluminum foil to minimize light exposure.[4]
-
Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C) and allow them to equilibrate to room temperature only for the duration of the experiment.
-
Use High-Purity Solvents: Ensure you are using high-purity water (e.g., HPLC-grade) to minimize the presence of metal ion contaminants.
-
Consider an Inert Atmosphere: For long-term storage or sensitive experiments, purging the headspace of your container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
-
Investigate with Analytical Methods: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify octodrine hydrochloride and its degradation products. A change in the chromatogram, such as the appearance of new peaks, will confirm degradation.
-
-
Issue 2: I'm observing a precipitate in my buffered octodrine hydrochloride solution.
-
Question: I dissolved octodrine hydrochloride in a buffer, and it initially formed a clear solution, but now I see a precipitate. What could be the cause, and what are the next steps?
-
Answer:
-
Likely Causes:
-
pH Shift: The pH of your buffered solution may have shifted over time due to absorption of atmospheric CO2 or interaction with the container, causing the octodrine to convert to its less soluble free base form.
-
Exceeded Solubility: The concentration of octodrine hydrochloride in your chosen buffer may be too high, leading to precipitation over time, especially if the temperature fluctuates.
-
Buffer Incompatibility: Certain buffer salts, like phosphates, can sometimes interact with hydrochloride salts of drugs, leading to the formation of less soluble complexes.[5]
-
-
Troubleshooting & Prevention:
-
Verify pH: Measure the current pH of your solution. If it has shifted, prepare a fresh solution and ensure the container is tightly sealed.
-
Determine Solubility: Conduct a solubility study of octodrine hydrochloride in your chosen buffer at different concentrations and temperatures to establish its solubility limits.
-
Select an Alternative Buffer: If you suspect buffer incompatibility, try a different buffer system. For example, if you are using a phosphate buffer, consider a citrate or acetate buffer, depending on the desired pH range.[5]
-
Filter the Solution: If you need to use the solution immediately and suspect precipitation of the active ingredient, you can filter it through a 0.22 µm filter to remove the precipitate. However, it is crucial to re-quantify the concentration of octodrine hydrochloride in the filtrate to ensure you are working with the desired concentration.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common stability issues with octodrine HCl.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for an aqueous stock solution of octodrine hydrochloride? For short-term storage (days to weeks), it is recommended to store aqueous solutions at 2-8°C and protected from light. For long-term storage, consider preparing aliquots and freezing them at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Which solvents and buffer systems are recommended for preparing octodrine hydrochloride solutions? High-purity water is the primary solvent. For buffered solutions, it is advisable to use buffers in the acidic to neutral pH range where the amine group is protonated. Acetate and citrate buffers are generally good starting points. It is crucial to perform compatibility studies with your chosen buffer system.[5]
-
How does exposure to light affect the stability of octodrine hydrochloride? While specific photostability data for octodrine hydrochloride is not readily available, compounds with amine functional groups can be susceptible to photodegradation.[2] It is a best practice to always protect solutions from light by using amber glassware or by wrapping containers with aluminum foil.[4]
-
Are there any known incompatibilities with common excipients? Secondary amines can react with certain excipients, such as reducing sugars (e.g., lactose), in a Maillard reaction, which can lead to degradation and discoloration.[6] If you are formulating octodrine hydrochloride with other excipients, it is essential to conduct drug-excipient compatibility studies.[7]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[8][9][10][11] This protocol provides a general framework for assessing the stability of octodrine hydrochloride under various stress conditions.
Objective:
To identify the potential degradation pathways of octodrine hydrochloride and to generate its degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
Octodrine hydrochloride
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study of octodrine hydrochloride.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of octodrine hydrochloride in HPLC-grade water at a suitable concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][11]
| Stress Condition | Reagent/Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl | Room temperature or heat (e.g., 60°C) for a specified time. |
| Base Hydrolysis | 0.1 M NaOH | Room temperature or heat (e.g., 60°C) for a specified time. |
| Oxidation | 3% H₂O₂ | Room temperature for a specified time. |
| Thermal Degradation | Heat | 60°C in an oven for a specified time. |
| Photolytic Degradation | Light Exposure | Expose the solution to light in a photostability chamber (ICH Q1B guidelines). |
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact octodrine hydrochloride from all potential degradation products.[12][13]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of the octodrine hydrochloride peak to ensure that no degradation products are co-eluting.
-
Evaluate the mass balance to account for all the material after degradation.
-
References
- Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- IIP Series. CHEMICAL STABILITY OF DRUGS.
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
- ResearchGate. (2025, August 7).
- Cayman Chemical. Octodrine (hydrochloride) (CAS 5984-59-8).
- PubMed. (2025, January 15). Heptaminol hair testing to highlight octodrine contamination in supplements, responsible for a doping adverse analytical finding.
- ResearchGate.
- Labinsights. (2023, May 8). Key Points of Drug Stability Analysis.
- PMC.
- ResolveMass Laboratories. (2026, February 15).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- Veeprho. (2020, December 3).
- Taylor & Francis Online. (2023, April 23).
- SciSpace. (2019, October 22).
- PubMed. (1992, November). Stability of batanopride hydrochloride in aqueous solutions.
- SAS Publishers. Research Article Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins.
- ResearchGate. (2019, June 30). (PDF)
- ResearchGate. (2025, August 9). (PDF) Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes.
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. iipseries.org [iipseries.org]
- 3. labinsights.nl [labinsights.nl]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. veeprho.com [veeprho.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Overcoming matrix interference in 5-Methylheptan-2-amine blood analysis
Welcome to the Advanced Bioanalytical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in pharmacokinetic and forensic analysis: overcoming matrix interference in the LC-MS/MS quantification of 5-Methylheptan-2-amine (DMHA/Octodrine) in whole blood and plasma.
Unlike standard pharmaceuticals, short-chain aliphatic amines like DMHA present a "perfect storm" of analytical challenges: they are highly polar when ionized, lack chromophores, are highly volatile, and suffer from catastrophic ion suppression in the presence of blood-derived phospholipids.
This guide bypasses generic advice, providing you with the mechanistic causality behind these failures and the field-proven, self-validating protocols required to achieve sub-ng/mL sensitivity.
Diagnostic Workflow: Resolving DMHA Matrix Effects
Before altering your wet-lab protocols, use the decision matrix below to identify the root cause of your signal loss.
Diagnostic workflow for resolving matrix interference in DMHA blood analysis.
Deep-Dive Q&A: The Causality of Matrix Interference
Q1: Why does DMHA exhibit such severe signal variability and ion suppression in plasma extracts compared to other stimulants? The Mechanistic Rationale: DMHA is a low-molecular-weight (129.2 g/mol ) primary aliphatic amine with a high pKa (~10.5). Under the acidic mobile phase conditions (e.g., 0.1% formic acid) required for positive Electrospray Ionization (ESI+), DMHA is fully protonated and highly hydrophilic [1]. Consequently, it exhibits almost zero retention on standard C18 reversed-phase columns, co-eluting near the void volume. This specific chromatographic region is heavily populated by un-retained endogenous salts, urea, and early-eluting glycerophospholipids from the blood matrix. These high-abundance matrix components aggressively compete with DMHA for available charge on the surface of the ESI droplet during desolvation, leading to catastrophic ion suppression and high %CVs [2].
Q2: Protein precipitation (PPT) is failing to clean up my samples. How should I redesign the extraction workflow without losing DMHA to volatility? The Mechanistic Rationale: PPT removes bulk proteins but leaves behind high concentrations of phospholipids. While Liquid-Liquid Extraction (LLE) is an option, evaporating the organic layer to dryness often results in the volatilization of short-chain amines, destroying your recovery. The superior choice is Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [1]. The Chemistry: MCX sorbents contain both hydrophobic and sulfonic acid (cation-exchange) functional groups. By loading the plasma at an acidic pH (pH 3), DMHA is positively charged and binds to the sulfonic acid groups via strong ionic interactions. This orthogonality allows you to wash the cartridge with 100% methanol—aggressively stripping away neutral lipids and phospholipids—without eluting the analyte. DMHA is then selectively eluted by raising the pH (e.g., 5% ammonium hydroxide in methanol), which neutralizes the amine and breaks the ionic bond.
Q3: Even with clean MCX extracts, my Lower Limit of Quantification (LLOQ) is stuck at 10 ng/mL. How can I push this to 0.5 ng/mL? The Mechanistic Rationale: The fundamental limitation is the low mass of DMHA ([M+H]+ = 130.2), which places its detection right in the high-background chemical noise region of the mass spectrometer. To overcome this, you must employ pre-column chemical derivatization using Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) [3]. The Chemistry: Dansyl chloride reacts rapidly with the primary amine of DMHA. This achieves three critical goals:
-
Mass Shift: It shifts the precursor ion from the noisy low-mass region to a pristine high-mass region ([M+H]+ = 363.3).
-
Chromatographic Shift: The bulky naphthyl group drastically increases the molecule's hydrophobicity (LogP shifts from ~1.8 to ~4.5), ensuring strong retention on C18 columns and moving the peak far away from residual void-volume suppressors [4].
-
Ionization Enhancement: The tertiary dimethylamino group on the dansyl tag has exceptional proton affinity, acting as a powerful "charge tag" that exponentially increases ESI+ sensitivity [5].
Validated Experimental Methodologies
Protocol A: Self-Validating MCX SPE Workflow for DMHA in Plasma
This protocol utilizes a trap-and-release mechanism to eliminate phospholipids while preventing volatility losses.
-
Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of Internal Standard (DMHA-d3 or Hexylamine-d13, 100 ng/mL). Add 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure complete protonation of DMHA. Vortex for 30 seconds.
-
Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Interference Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic salts.
-
Interference Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This critical step removes neutral lipids and phospholipids. DMHA remains ionically bound.
-
Elution: Elute DMHA with 1 mL of 5% Ammonium Hydroxide in Methanol into a collection tube containing 10 µL of 1M HCl in methanol. Causality: The HCl immediately re-protonates DMHA upon elution, forming a stable hydrochloride salt that prevents volatility loss during drying.
-
Reconstitution: Evaporate to dryness under gentle nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Self-Validation Step: During method development, inject a blank matrix extract while simultaneously infusing a continuous flow of pure DMHA standard post-column (via a T-junction). Monitor the DMHA baseline; any dips in the baseline indicate residual matrix suppression zones that your gradient must avoid.
Protocol B: Pre-Column Dansylation of DMHA
To be performed on the reconstituted extract from Protocol A if sub-ng/mL sensitivity is required.
-
Reaction Setup: To 50 µL of the reconstituted SPE extract, add 50 µL of Sodium Carbonate buffer (100 mM, pH 10.5) to ensure the DMHA primary amine is deprotonated and nucleophilic.
-
Derivatization: Add 50 µL of freshly prepared Dansyl Chloride solution (2 mg/mL in Acetonitrile).
-
Incubation: Vortex and incubate at 60°C for 15 minutes in the dark [4].
-
Quenching (Critical): Add 10 µL of 10% Methylamine in water. Causality: This quenches unreacted Dansyl Chloride, preventing it from precipitating in your LC system or fouling the MS source.
-
Analysis: Inject 5 µL directly into the LC-MS/MS.
Quantitative Data & Performance Metrics
Table 1: Quantitative Comparison of Sample Preparation Strategies for DMHA in Plasma Data demonstrates the necessity of MCX SPE for eliminating matrix effects.
| Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Achievable LLOQ |
| Protein Precipitation (PPT) | 85% | -65% (Severe Suppression) | Poor | 10 ng/mL |
| Liquid-Liquid Extraction (MTBE) | 60% (Volatility Loss) | -20% | Moderate | 2 ng/mL |
| Mixed-Mode Cation Exchange (MCX) | 92% | -5% (Negligible) | Excellent | 0.5 ng/mL |
Table 2: Chromatographic and Mass Spectrometric Parameters (ESI+) Comparison of analytical properties before and after Dansyl Chloride derivatization.
| Parameter | Underivatized DMHA | Dansylated DMHA |
| Precursor Ion[M+H]+ | m/z 130.2 | m/z 363.3 |
| Product Ions (Quant / Qual) | m/z 71.1 / 55.1 | m/z 170.1 / 156.1 |
| LogP (Hydrophobicity) | ~1.8 | ~4.5 |
| Typical C18 Retention Time | 1.2 min (Near Void Volume) | 6.5 min (Well Retained) |
| Ionization Efficiency | Low (Competes with salts) | Extremely High (Charge Tagged) |
References
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.[Link]
-
Analytical Challenges and Metrological Approaches to Ensuring Dietary Supplement Quality: International Perspectives. PMC - National Institutes of Health.[Link]
-
Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. PMC - National Institutes of Health.[Link]
-
Review - Drug Discoveries & Therapeutics. Drug Discoveries & Therapeutics.[Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI.[Link]
Technical Support Center: 2-Amino-6-methylheptane HCl Extraction Optimization
Welcome to the Technical Support Center for the extraction and purification of 2-Amino-6-methylheptane HCl (commonly referred to as Octodrine or DMHA). Because this compound is an aliphatic amine, isolating it from complex biological or botanical matrices presents unique physicochemical challenges, including high volatility in its free-base form and severe pH-dependency during partitioning.
This guide is designed for analytical chemists and drug development professionals. It provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning behind every experimental choice.
I. Quantitative Physicochemical Reference Data
Successful extraction requires a precise understanding of the analyte's physical properties. The table below summarizes the critical data points that dictate our extraction parameters.
| Property | Value / Characteristic | Experimental Implication |
| CAS Number | 543-82-8 (Free Base) | Identifier for sourcing reference standards. |
| pKa | 10.28 ± 0.1 | Requires aqueous pH > 12.5 for efficient organic extraction. |
| Boiling Point | 154–156 °C (Free Base) | High risk of co-evaporation during solvent blow-down. |
| Vapor Pressure | 3.09 mmHg at 25 °C | Analyte is highly volatile unless converted to a salt. |
| Solubility (Free Base) | Soluble in Hexane, DCM, Ether | Ideal for Liquid-Liquid Extraction (LLE) into non-polar solvents. |
| Solubility (HCl Salt) | Soluble in Water, Methanol | Ideal for reverse-phase LC-MS/MS analysis. |
Data supported by the [1].
II. Process Workflow Visualization
Figure 1: Optimized Acid-Base LLE workflow for 2-Amino-6-methylheptane HCl.
III. Troubleshooting Guides & FAQs
Q1: Why is my extraction yield consistently below 40% when using liquid-liquid extraction (LLE) from aqueous matrices? A1: This is almost always a pH-driven partitioning failure. 2-Amino-6-methylheptane has a pKa of approximately 10.28 [1]. According to the Henderson-Hasselbalch equation, extracting an aliphatic amine into a non-polar organic solvent requires the analyte to be fully un-ionized. If your aqueous phase is at pH 10.28, 50% of the analyte remains ionized (water-soluble).
-
The Fix: Adjust the aqueous matrix to at least pH 12.5 (pKa + 2) using a strong base like 10 N KOH before adding your organic solvent. This ensures >99% of the analyte is driven into the lipophilic free-base form.
Q2: I am experiencing massive analyte loss during the nitrogen blow-down/evaporation step. How can I prevent this? A2: You are losing the analyte to co-evaporation. The free-base form of 2-amino-6-methylheptane is highly volatile, possessing a vapor pressure of 3.09 mmHg at 25 °C [1].
-
The Fix: You must perform a "salt conversion" prior to evaporation. By adding anhydrous HCl (e.g., methanolic HCl or bubbling HCl gas) to the organic extract, you convert the volatile free base into the stable, ionically-bonded 2-amino-6-methylheptane hydrochloride (HCl) salt. Once converted, the vapor pressure drops to near zero, allowing you to safely evaporate the solvent.
Q3: Severe emulsions are forming during the hexane/water extraction. How do I break them without sacrificing yield? A3: Emulsions occur due to co-extracted amphiphilic compounds (like saponified lipids or proteins) in complex matrices.
-
The Fix: Implement a "salting-out" technique. Saturate the aqueous phase with NaCl prior to extraction. This drastically increases the ionic strength of the aqueous layer, which increases the surface tension of the water droplets and reduces the solubility of the organic solvent. This thermodynamic shift forces the emulsion to break and drives the amine into the organic phase. Follow this with centrifugation at 3,000 x g for 15 minutes.
Q4: My LC-MS/MS sensitivity for the extracted compound is exceptionally poor. What is causing this? A4: Small aliphatic amines lack a strong chromophore and can exhibit poor ionization efficiency in standard electrospray ionization (ESI). Furthermore, they often suffer from poor retention on standard C18 columns [3].
-
The Fix: For GC-MS workflows, derivatization with heptafluorobutyric anhydride (HFBA) significantly improves volatility and peak shape [2]. For LC-MS/MS, utilize an acidic mobile phase (e.g., 0.1% formic acid) to ensure the amine is fully protonated for ESI+, and consider switching to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to properly retain the polar salt form.
IV. Validated Step-by-Step Methodology: Optimized LLE & Salt Conversion
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Matrix Preparation & Salting Out
-
Transfer 5.0 mL of the aqueous sample (containing the analyte) into a 50 mL centrifuge tube.
-
Add 1.5 g of analytical-grade NaCl and vortex for 2 minutes until fully dissolved.
-
Validation Checkpoint: A small amount of undissolved salt at the bottom of the tube confirms the solution has reached maximum ionic saturation.
Step 2: Basification
-
Add 10 N KOH dropwise while vortexing.
-
Validation Checkpoint: Test the aqueous layer with a high-range pH indicator strip. The pH must read ≥ 12.5. If it does not, the buffering capacity of your matrix has not been overcome; add more KOH until pH 12.5 is achieved.
Step 3: Liquid-Liquid Extraction
-
Add 10.0 mL of HPLC-grade Hexane (or Dichloromethane) to the basified aqueous matrix.
-
Shake vigorously on a mechanical shaker for 10 minutes to ensure maximum surface area contact between the phases.
Step 4: Phase Separation
-
Centrifuge the mixture at 3,000 x g for 15 minutes at 4 °C.
-
Validation Checkpoint: Inspect the tube. You must see a sharp, distinct demarcation line between the upper organic layer and the lower aqueous layer. If a cloudy emulsion persists at the interface, add an additional 0.5 g of NaCl to the aqueous layer and re-centrifuge.
-
Carefully transfer the upper organic layer to a clean glass vial using a Pasteur pipette.
Step 5: HCl Salt Conversion (Critical Step)
-
To the isolated organic layer, add 200 µL of 2M Methanolic HCl. Vortex briefly.
-
Validation Checkpoint: Extract a 10 µL aliquot of the organic phase and mix it with 10 µL of DI water. Test the pH of this droplet. It must be < 3.0, confirming the complete conversion of the free base to the HCl salt.
Step 6: Evaporation and Reconstitution
-
Evaporate the organic solvent to dryness under a gentle stream of ultra-pure nitrogen at 35 °C.
-
Reconstitute the resulting white crystalline residue (2-Amino-6-methylheptane HCl) in 1.0 mL of initial LC-MS/MS mobile phase.
V. References
-
LookChem Database. "Cas 543-82-8, 2-AMINO-6-METHYLHEPTANE." LookChem. URL:[Link]
-
Lisi, A., Hasick, N., Kazlauskas, R., & Goebel, C. "Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials." Analytical Chemistry, PubMed Central (PMC). URL:[Link]
-
Cohen, P. A., Travis, J. C., & Venhuis, B. J. "A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements." Drug Testing and Analysis, Wiley Online Library. URL:[Link]
Solving hygroscopic issues with 5-Methylheptan-2-amine hydrochloride powder
Welcome to the technical support center for 5-Methylheptan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively address the challenges associated with the hygroscopic nature of this compound. By understanding the underlying principles of moisture interaction and implementing the robust protocols detailed herein, you can ensure the integrity, accuracy, and reproducibility of your experiments.
I. Understanding the Challenge: The Hygroscopic Nature of Amine Salts
5-Methylheptan-2-amine hydrochloride, as an amine salt, has an inherent tendency to attract and absorb moisture from the atmosphere. This phenomenon, known as hygroscopicity, can introduce significant variability and error into experimental workflows. The absorption of water can lead to a cascade of issues including:
-
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations.
-
Physical State Alterations: The powder can transform from a free-flowing solid into a sticky, clumped, or even liquid state, making handling and transfer difficult.[1]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the stability and purity of the compound.
-
Altered Crystal Structure: Moisture can induce changes in the crystalline form of the material, potentially affecting its solubility, bioavailability, and other critical properties.
This guide provides a structured approach to mitigate these challenges, ensuring the material's integrity from storage to final application.
II. Frequently Asked Questions (FAQs)
Q1: My 5-Methylheptan-2-amine hydrochloride powder has become clumpy and difficult to handle. What happened?
A1: This is a classic sign of moisture absorption. Due to its hygroscopic nature, the powder has likely absorbed water from the ambient air. This can happen if the container was not sealed properly, was opened frequently in a humid environment, or if the initial packaging was compromised. The absorbed water acts as a plasticizer and can initiate the deliquescence process, where the powder begins to dissolve in the absorbed moisture.
Q2: I suspect my sample has absorbed water. How can I determine the actual water content?
A2: The most accurate and widely accepted method for quantifying water content in pharmaceutical materials is Karl Fischer (KF) titration .[2][3][4][5][6] This technique is highly specific to water and can detect both free and bound water, unlike loss-on-drying methods which can also measure volatile solvents. For precise measurements, especially with low water content, coulometric KF titration is recommended.[4] A detailed protocol is provided in Section V.
Q3: What are the ideal storage conditions for 5-Methylheptan-2-amine hydrochloride?
A3: To minimize moisture uptake, the compound should be stored in a tightly sealed container, preferably with a secondary seal (e.g., Parafilm®). The container should be placed inside a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide). For long-term storage, a controlled low-humidity environment, such as a dry box or a glovebox with a nitrogen or argon atmosphere, is ideal.[7]
Q4: Can I dry the powder if it has already absorbed moisture?
A4: Yes, it is possible to dry the powder, but it must be done carefully to avoid thermal degradation. A common and effective method is lyophilization (freeze-drying) , which removes water by sublimation under vacuum at low temperatures.[8][9][10][11][12] This is generally a gentle process suitable for thermolabile compounds.[8][11] Alternatively, drying in a vacuum oven at a controlled, low temperature can also be effective. It is crucial to first determine the thermal stability of the compound (e.g., via thermogravimetric analysis - TGA) before applying heat.
III. Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolution.
Scenario 1: Inconsistent results and poor reproducibility in biological assays.
-
Question: My dose-response curves are erratic, and I cannot reproduce my results between experiments. Could this be related to the hygroscopicity of my 5-Methylheptan-2-amine hydrochloride?
-
Answer: Absolutely. If you are preparing stock solutions based on the weighed mass of the powder, and that mass includes an unknown and variable amount of water, your actual concentration will be lower than calculated and will vary from batch to batch.
Caption: Workflow for troubleshooting inconsistent assay results.
-
Adopt a Controlled Weighing Procedure: Do not weigh the powder on an open bench. At a minimum, weigh it quickly in a low-humidity room. For best results, use a glovebox with an inert atmosphere (<10% RH, <1 ppm H₂O).[7][13] See Section V for a detailed protocol.
-
Prepare a Stock Solution: Instead of weighing small amounts for each experiment, weigh a larger quantity of the powder (e.g., 100 mg) under controlled conditions and dissolve it in a precise volume of your chosen solvent to create a concentrated stock solution.[14]
-
Quantify and Use the Stock Solution: Determine the precise concentration of this stock solution using an appropriate analytical method (e.g., HPLC, qNMR). Use this empirically determined concentration for all subsequent dilutions. This approach negates the initial weighing error caused by water absorption.
Scenario 2: The powder turns into a sticky solid or liquid upon weighing.
-
Question: I'm trying to weigh the powder, but it quickly becomes sticky and adheres to my spatula and weigh boat. How can I handle this?
-
Answer: This indicates that the compound is highly hygroscopic and is likely reaching its deliquescence point, where it absorbs enough moisture to dissolve. This makes accurate weighing and transfer nearly impossible in an uncontrolled environment.
Caption: Troubleshooting workflow for physical state changes during weighing.
-
Environmental Control is Key: The only reliable solution is to handle the powder in an environment with very low humidity. A nitrogen or argon-filled glovebox is the gold standard.[7][13][15]
-
Alternative Weighing Technique: If a glovebox is unavailable, create a micro-environment. Place the balance in a sealed chamber or a large desiccator with a fresh, potent desiccant. Allow the internal atmosphere to equilibrate before introducing your compound.
-
Use Subtraction (or 'Difference') Weighing: Pre-weigh a sealed vial. In the controlled environment, add the powder to the vial and seal it. Re-weigh the sealed vial. The difference in mass is the mass of the powder. This minimizes exposure time.
-
Pre-Dry the Material: If you have a larger batch of material that has been exposed to humidity, consider drying it under vacuum or by lyophilization before attempting to weigh portions.[8][12]
IV. Quantitative Data Summary
The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours. While specific data for 5-Methylheptan-2-amine hydrochloride is not publicly available, this table serves as a general guideline for classifying its behavior once tested.
| Hygroscopicity Class | Mass Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake, requires careful handling. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake, controlled environment recommended. |
| Very hygroscopic | ≥ 15% | Rapid and substantial moisture uptake, strict environmental control is essential. |
| Deliquescent | - | Absorbs sufficient water to dissolve. |
| Source: Adapted from European Pharmacopoeia standards. |
V. Key Experimental Protocols
Protocol 1: Weighing a Hygroscopic Powder Using a Glovebox
This protocol ensures the highest accuracy when weighing moisture-sensitive compounds like 5-Methylheptan-2-amine hydrochloride.
Objective: To accurately weigh a specific mass of the powder while preventing moisture absorption.
Materials:
-
Analytical balance (placed inside the glovebox)
-
Glovebox with an inert atmosphere (e.g., N₂ or Ar, H₂O < 1 ppm)
-
Anti-static tools (spatulas, brushes)
-
Weighing paper or boat
-
Pre-tared, sealable vials
Procedure:
-
Prepare the Glovebox: Ensure the glovebox atmosphere is stable and the H₂O and O₂ levels are at their minimum (ideally < 1 ppm).
-
Introduce Materials: Transfer the balance, sealed container of 5-Methylheptan-2-amine hydrochloride, spatulas, and vials into the glovebox antechamber.
-
Purge the Antechamber: Perform at least three purge-refill cycles of the antechamber with the inert gas to remove atmospheric air and moisture.[7]
-
Equilibrate: Move the items into the main chamber. Allow the compound container to thermally equilibrate with the glovebox atmosphere for at least 30 minutes to prevent temperature-related weighing errors.
-
Set Up Balance: Turn on the balance inside the glovebox and allow it to stabilize.
-
Tare the Vial: Place your sealable vial on the balance and tare the mass.
-
Transfer Powder: Carefully transfer the desired amount of powder into the tared vial using an anti-static spatula.
-
Seal and Record: Immediately seal the vial. Record the final mass.
-
Remove from Glovebox: Transfer the sealed vial out of the glovebox via the antechamber.
Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol provides a method for accurately quantifying the water content of your sample.
Objective: To determine the percentage of water (% w/w) in a sample of 5-Methylheptan-2-amine hydrochloride.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (use methanol-free reagents if there is potential for side reactions with the amine)[4]
-
Gas-tight syringe for sample introduction
-
Analytical balance
Procedure:
-
Instrument Setup: Assemble the KF titration cell, ensuring all joints are sealed and protected from atmospheric moisture. The instrument will perform a pre-titration to consume any residual moisture in the cell, establishing a "dry" baseline.
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glovebox), accurately weigh approximately 20-50 mg of the powder into a dry, gas-tight vial.
-
Dissolution (if necessary): If the compound does not readily dissolve in the KF reagent, dissolve the weighed sample in a known volume of a suitable anhydrous solvent (e.g., anhydrous methanol or formamide) inside the glovebox.
-
Sample Introduction: Using a gas-tight syringe, quickly and carefully inject a precisely known amount (by weight or volume) of the sample or sample solution into the titration vessel. The needle tip should be below the surface of the reagent.
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water from the sample. The endpoint is detected when all water has been consumed.
-
Calculation: The instrument's software will calculate the mass of water detected based on the total charge passed (coulombs) to generate the iodine. The water content is typically reported as a percentage or in parts per million (ppm).
-
% Water (w/w) = (Mass of water detected / Mass of sample introduced) * 100
-
-
System Suitability: Run a certified water standard (e.g., sodium tartrate dihydrate) to verify the accuracy of the instrument before and after your sample set.[4]
Protocol 3: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
This protocol outlines how to generate a moisture sorption-desorption isotherm to formally classify the material's hygroscopic behavior.
Objective: To measure the mass change of the powder as a function of relative humidity (RH).
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance (integrated into the DVS)
-
Nitrogen gas (dry carrier stream)
-
Water (for humidified stream)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the powder (typically 5-15 mg) onto the DVS sample pan.
-
Initial Drying: Start the experiment by exposing the sample to 0% RH at a constant temperature (e.g., 25°C) until the mass stabilizes. This establishes the dry mass baseline.
-
Sorption Phase: Program the instrument to increase the RH in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH).[16] At each step, the instrument will hold the RH constant until the sample mass equilibrates (defined by a pre-set mass change over time, e.g., dm/dt < 0.0005%/min).[16]
-
Desorption Phase: Once 90% RH is reached and the mass has stabilized, program the instrument to decrease the RH in the same stepwise fashion back down to 0% RH.
-
Data Analysis: The instrument software will plot the change in mass (%) versus RH. This plot is the sorption-desorption isotherm.
-
Interpretation: The total mass gained at a specific RH (e.g., 80%) can be used to classify the material's hygroscopicity (see table in Section IV). Hysteresis (a loop between the sorption and desorption curves) can indicate physical changes in the material, such as amorphous-to-crystalline transitions or hydrate formation.[17]
-
VI. References
-
TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]
-
Surface Measurement Systems. (2023, October 12). Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. Pharmaceutical Outsourcing. Retrieved from [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
-
Liu, R. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Retrieved from [Link]
-
Addium Inc. (n.d.). Dynamic Vapor Sorption. AQUALAB. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]
-
PharmInt. (n.d.). Developing an Effective Lyophilization Cycle. Retrieved from [Link]
-
PCI Pharma Services. (2017, May 31). Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid. Retrieved from [Link]
-
Sharp Services. (n.d.). What's Involved in Designing Effective Lyophilization Cycles?. Retrieved from [Link]
-
ResearchGate. (n.d.). Lyophilization of pharmaceuticals: an overview and practical approaches for developing the lyophilization cycle. Request PDF. Retrieved from [Link]
-
Patel, S. M., et al. (2010). Development of lyophilization cycle and effect of excipients on the stability of catalase during freeze-drying. PMC. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 6-Methylheptan-2-amine hydrochloride. Retrieved from [Link]
-
Vigor Tech. (n.d.). Vigor Glove Box - Standard Operating Procedure. Retrieved from [Link]
-
YouTube. (2023, November 5). Karl Fischer Titration, a Quick Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit. Retrieved from [Link]
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Technical Support Center: Gas Chromatography of N,N-Dimethylhexylamine (DMHA)
Welcome to the technical support guide for the analysis of N,N-Dimethylhexylamine (DMHA) by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of this and other aliphatic amines. As compounds known for their stimulating properties, accurate quantification of DMHA is critical, yet their chemical nature presents significant analytical hurdles.[1][2][3]
This guide moves beyond simple procedural lists to explain the underlying chemical principles governing the challenges you may face. By understanding the "why" behind issues like peak tailing and sample loss, you can develop robust, reliable, and self-validating analytical methods.
Section 1: Understanding the Core Problem: The Challenge of Analyzing Aliphatic Amines
The primary difficulty in analyzing DMHA stems from its identity as a short-chain aliphatic amine.[3] Amines are basic, electron-rich compounds that are highly susceptible to two major issues within a standard GC system:
-
Adsorption at Active Sites: Standard glass and fused silica surfaces within GC inlets (liners) and columns contain acidic silanol groups (Si-OH). The basic amine group of DMHA has a strong affinity for these sites, leading to undesirable interactions. This results in significant peak tailing, where the peak is asymmetrical with a drawn-out trailing edge. In severe cases, this can lead to a complete loss of the analyte signal.
-
Thermal Degradation: The high temperatures required for volatilization in the GC inlet can cause thermally labile molecules like DMHA to degrade.[4] This degradation is often catalyzed by the very active sites mentioned above. Instead of a single, sharp peak for DMHA, you may see smaller, inconsistent peaks, or the appearance of new, unidentified peaks that are byproducts of the degradation process.[5][6]
The diagram below illustrates the potential pitfalls DMHA encounters in a non-optimized GC system.
Caption: Workflow showing potential DMHA degradation and adsorption points.
Section 2: Troubleshooting Guide for DMHA Analysis
This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your workflow.
Q1: Why is my DMHA peak showing significant tailing and poor symmetry?
A: This is the classic symptom of analyte interaction with active sites in your GC system. The basic amine is adsorbing onto acidic silanol groups in your inlet liner and column. This reversible, yet slow, interaction prevents a tight band of molecules from moving through the column, resulting in a tailed peak.
-
Immediate Action:
-
Check Your Liner: Ensure you are using a base-deactivated inlet liner. A standard, untreated glass liner is unsuitable for amine analysis.
-
Check Your Column: Verify that you are using a column specifically designed or treated for the analysis of basic compounds. Look for columns labeled as "base-deactivated," "amine-specific," or similar proprietary terms. A standard, general-purpose column like a 5% phenyl-methylpolysiloxane is likely to have too many active sites.
-
Condition Your Column: If the column is appropriate but has been used for other applications, re-conditioning it according to the manufacturer's instructions may help remove contaminants, though it will not fix inherent surface activity.
-
Q2: My DMHA peak area is inconsistent, and my calculated recovery is very low. What is the likely cause?
A: Low and inconsistent recovery is a strong indicator of irreversible sample loss, most likely from thermal degradation in the inlet. While some DMHA might be adsorbing, a significant portion is likely decomposing upon injection.
-
Immediate Action:
-
Lower the Inlet Temperature: This is the most critical parameter. Start your method development with the inlet set to a lower temperature (e.g., 200-220 °C) and increase only if you observe poor peak shape due to slow volatilization. Avoid the common default of 250 °C or higher.
-
Use a Pulsed Splitless or Cool On-Column Injection: If your system allows, a pulsed splitless injection can help transfer the analyte onto the column more quickly at a lower temperature. A Cool On-Column (COC) inlet is the ideal, though less common, solution as it eliminates the hot inlet entirely.
-
Minimize Residence Time: Ensure your splitless hold time is not excessively long. The goal is to get the analyte out of the hot inlet and onto the cooler column as quickly as possible.
-
Q3: I am seeing small, unexpected peaks in my chromatogram that are not present in my neat standard. Could these be related to DMHA?
A: Yes, it is highly probable that you are observing thermal degradation products. When DMHA breaks down in the hot inlet, it can form smaller, more volatile compounds that then travel through the column and appear as distinct peaks.[6]
-
Immediate Action:
-
Confirm by Lowering Temperature: Sequentially lower your inlet temperature by 10-20 °C per run. If these extraneous peaks decrease in size or disappear while your main DMHA peak becomes larger and more defined, you have confirmed they are thermal artifacts.
-
Consider Derivatization: If lowering the temperature compromises the chromatography of other analytes in your sample, the most robust solution is to derivatize the DMHA. This process is detailed in the next section.
-
Section 3: Proactive Solutions & Method Development Protocols
Instead of just troubleshooting, a well-designed method can prevent these issues from the start.
Protocol 3.1: Building an Inert Flow Path
An inert flow path is non-negotiable for amine analysis. This protocol outlines the essential component choices.
| Component | Standard (Problematic) Choice | Recommended Choice for DMHA | Rationale |
| Inlet Liner | Untreated borosilicate glass, may contain glass wool. | Base-deactivated glass liner (e.g., Agilent Ultra Inert). Avoid glass wool. | Deactivation masks acidic silanol groups. Glass wool provides a large, active surface area for degradation. |
| GC Column | General Purpose (e.g., DB-5, HP-5ms) | Base-deactivated wax (e.g., CAM, Stabilwax-DB) or specialized amine columns. | These columns have surfaces specifically treated to prevent interactions with basic compounds, ensuring symmetrical peaks. |
| Septum | Low-quality, high-bleed septum. | High-quality, low-bleed, plasma-coated septum. | Septum bleed can introduce particles and active sites into the liner. Change it frequently. |
| Gas Purity | Standard purity carrier gas. | High-purity (99.999%) carrier gas with an inline purifier. | Oxygen and moisture can degrade column phases at high temperatures, creating active sites. |
Protocol 3.2: Derivatization of DMHA for Thermal Stability
Derivatization is a chemical process that converts the problematic amine group into a less polar, more thermally stable functional group. This is the most effective way to eliminate adsorption and degradation issues. Acylation with reagents like pentafluorobenzoyl chloride (PFBOC) is a common and effective strategy.[7][8]
Objective: To convert the DMHA primary amine into a stable pentafluorobenzoyl amide derivative.
Materials:
-
DMHA standard/sample in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Pentafluorobenzoyl chloride (PFBOC).
-
Alkaline buffer (e.g., 0.1 M Sodium Bicarbonate, pH ~10.5).[8]
-
Extraction solvent (e.g., Hexane or Ethyl Acetate).
-
Vortex mixer and centrifuge.
Step-by-Step Procedure:
-
pH Adjustment: In a 2 mL autosampler vial, add 500 µL of your sample or standard. Add 500 µL of the alkaline bicarbonate buffer. The basic pH is critical to deprotonate the amine, making it nucleophilic for the reaction.[8]
-
Reagent Addition: Add 100 µL of PFBOC solution (concentration may require optimization, start with 10% in extraction solvent).
-
Reaction: Immediately cap the vial and vortex vigorously for 1-2 minutes. The reaction is typically very fast.
-
Extraction: The derivative is now much less polar than the original DMHA and will prefer the organic solvent. Add an additional 500 µL of your extraction solvent (e.g., Hexane) and vortex again to ensure complete extraction.
-
Phase Separation: Centrifuge the vial for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Analysis: Carefully transfer the upper organic layer to a new autosampler vial for GC injection. The resulting amide is far more stable and will chromatograph with excellent peak shape on a standard GC column (e.g., HP-5ms).
The diagram below outlines this derivatization and analysis workflow.
Caption: Workflow for DMHA analysis via derivatization.
Section 4: Frequently Asked Questions (FAQs)
-
What is the ideal GC column for direct (underivatized) DMHA analysis? A base-deactivated polyethylene glycol (PEG) or "wax" type column is often the best choice. These highly polar columns have very few acidic sites and are well-suited for amine analysis.
-
Can I use a standard split/splitless inlet? Yes, but it must be optimized. Use a base-deactivated liner, set the temperature as low as possible for efficient volatilization, and use a high-purity carrier gas.
-
How often should I replace my inlet liner and septum? For sensitive amine analysis, best practice is to replace the septum daily and the liner every 50-100 injections, or whenever you begin to see peak tailing reappear. This preventative maintenance is crucial for reproducibility.
-
My method works for high concentration standards but fails for low-level samples. Why? Active sites have a finite capacity. At high concentrations, these sites become saturated, and a large portion of the analyte can pass through to the column unaffected, producing a decent peak. At low concentrations, a significant percentage of your analyte can be adsorbed or degraded, leading to complete signal loss. This is a clear sign that your system is not sufficiently inert.
-
Is derivatization always necessary? Not always, but it is the most robust approach. If you are performing trace-level quantification or analyzing DMHA in a complex matrix, derivatization will almost always provide superior accuracy, precision, and sensitivity. For simple high-level purity checks, a carefully optimized direct injection method on a dedicated base-deactivated column may suffice.
References
- Vertex AI Search. (2023, July 1).
- ChemicalBook. (2023, December 6).
- RIVM. Fact sheet DMAA, DMBA and DMHA in supplements.
- Oxford Academic.
- Caring Sunshine. Ingredient: Dimethylhexylamine (DMHA).
- Ketone Pharma. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical.
- ACS Publications. (2013, November 18).
- SciSpace.
- PubMed. (2011, August 19).
- Elsevier.
- Taylor & Francis Online. (2018, March 12). Non-oxidative thermal degradation of amines: GCMS/FTIR spectra analysis and molecular modeling.
- ACS Publications.
- MDPI. (2021, September 22).
- ResearchGate. (2025, August 7).
- ACS Omega. (2023, July 17). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
- ResearchGate. Thermal degradation of amines for CO2 capture | Request PDF.
- Ataman Kimya. N,N-DIMETHYLCYCLOHEXYLAMINE (DMCHA).
- Cheméo. 1-Dimethylaminohexane.
- Fisher Scientific. (2013, February 8).
- Carl ROTH.
- MilliporeSigma. (2025, November 6).
- Chrom Tech, Inc. (2025, October 20).
- Frontiers. (2021, November 18).
- Drawell. (2023, June 30).
- CIGRE. (2020, January 6).
Sources
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- 2. 1,5-Dimethylhexylamine: properties, applications and safety_Chemicalbook [chemicalbook.com]
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- 5. pubs.aip.org [pubs.aip.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phases for 5-Methylheptan-2-amine Retention
Welcome to the technical support center for the chromatographic analysis of 5-Methylheptan-2-amine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for retaining and resolving this challenging compound. As a small, basic aliphatic amine, 5-Methylheptan-2-amine presents unique hurdles in traditional reversed-phase chromatography. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.
Section 1: Understanding the Analyte & Initial Considerations
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 5-Methylheptan-2-amine that dictate its chromatographic behavior.
-
Structure: A primary amine with an eight-carbon chain.
-
Polarity: It is a polar compound, making it poorly retained on non-polar stationary phases like C18.
-
Basicity (pKa): As a primary amine, its pKa is estimated to be around 10.2-10.8. This means it will be positively charged (protonated) in acidic to neutral mobile phases.[1]
-
Calculated XLogP3: Approximately 2.3, indicating moderate hydrophobicity.[2]
FAQ: First Principles
Q: Why is 5-Methylheptan-2-amine difficult to retain in reversed-phase HPLC?
A: The difficulty arises from two main factors. First, its polarity leads to weak hydrophobic interactions with the C18 stationary phase, resulting in early elution, often near the void volume.[3] Second, as a basic compound, it is protonated at typical acidic to neutral pH values. This positive charge leads to strong, undesirable ionic interactions with negatively charged residual silanol groups on the silica surface of the column, causing significant peak tailing.[4][5][6]
Q: Which chromatographic modes are most suitable for analyzing 5-Methylheptan-2-amine?
A: While standard reversed-phase (RPC) is challenging, it can be optimized. However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective alternative for highly polar compounds.[7][8][9]
-
Reversed-Phase Chromatography (RPC): Requires careful mobile phase modification to manage analyte ionization and secondary interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase and a high-organic mobile phase to retain polar compounds that are unretained in RPC.[7]
Section 2: Troubleshooting Guide for Reversed-Phase Chromatography (RPC)
This section addresses common issues encountered when using RPC for 5-Methylheptan-2-amine analysis.
FAQ: Reversed-Phase Chromatography
Q: I have very poor or no retention of 5-Methylheptan-2-amine on my C18 column. How can I increase it?
A: To increase retention, you must suppress the ionization of the amine. By increasing the mobile phase pH to be 1.5-2 units above the analyte's pKa (i.e., pH > 12), the amine becomes neutral.[10] This allows for greater hydrophobic interaction with the stationary phase.[11] However, most silica-based columns are not stable at such high pH.[12] A more practical approach is to use a high pH-stable column (e.g., a hybrid or ethylene-bridged silica) and a basic mobile phase, such as ammonium bicarbonate at pH 9.5.[13]
Q: My peak for 5-Methylheptan-2-amine is tailing severely. What is the cause and how do I fix it with the mobile phase?
A: Peak tailing for basic compounds is a classic sign of secondary interactions with acidic silanol groups (Si-OH) on the silica stationary phase surface.[4][14][15] At mobile phase pH values below 8, the amine is protonated (R-NH3+) and the silanols can be deprotonated (Si-O-), leading to a strong ion-exchange interaction that causes tailing.[4][5]
Here are mobile phase strategies to mitigate this:
-
Work at Low pH (e.g., pH 2.5-3): At low pH, the vast majority of surface silanols are not ionized, which minimizes the strong ion-exchange interactions causing tailing.[15][16][17] While the analyte is fully ionized, suppressing the silanol activity is often more effective for improving peak shape.
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to saturate the active silanol sites and reduce analyte interaction, improving peak shape.[5][17][18]
-
Use a "Silanol Suppressor" or Competing Base: Additives like triethylamine (TEA) can be added to the mobile phase. TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[16] However, this approach is less common with modern, high-purity (Type B) silica columns.[5]
Q: Should I use an ion-pairing agent? If so, which one?
A: Yes, an ion-pairing agent can be very effective. It is added to the mobile phase and pairs with the charged analyte, forming a neutral complex that has better retention on a reversed-phase column.[19][20]
-
For Basic Amines (Cationic): Use an anionic ion-pairing agent.
-
Trifluoroacetic Acid (TFA): Commonly used at 0.1%. It serves both to control pH and as an ion-pairing agent.[21][22] Be aware that TFA can suppress ionization in mass spectrometry (MS) detectors and has a strong UV absorbance below 220 nm.[21][23][24]
-
Perfluorinated Carboxylic Acids (e.g., HFBA): These are stronger ion-pairing agents than TFA and can provide more retention.[25][26]
-
Alkyl Sulfonates: Reagents like sodium 1-heptanesulfonate can also be used.[25]
-
| Mobile Phase Additive | Typical Concentration | Primary Function(s) | Considerations |
| Phosphate Buffer | 10-50 mM | pH control, reduce silanol interactions | Not volatile (not MS-friendly) |
| Formate/Acetate Buffer | 10-50 mM | pH control | Volatile (MS-friendly)[27][28] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | pH control, ion-pairing | Can cause baseline ripple in UV, MS signal suppression[21][23][24] |
| Triethylamine (TEA) | 5-25 mM | Silanol suppressor (competing base) | Can shorten column lifetime[16] |
Q: Which organic modifier is better: acetonitrile or methanol?
A: Both can be used, but they offer different selectivities. Acetonitrile is generally the first choice. Methanol is more viscous and can lead to higher backpressure, but its different hydrogen bonding characteristics can sometimes improve peak shape or change elution order in a favorable way. It is worth screening both during method development.
Workflow for RPC Mobile Phase Optimization
Caption: Workflow for optimizing reversed-phase mobile phases.
Section 3: Troubleshooting Guide for HILIC
HILIC is an excellent alternative for retaining very polar compounds like 5-Methylheptan-2-amine.[8][29] The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[7][30]
FAQ: HILIC
Q: When should I choose HILIC over reversed-phase for 5-Methylheptan-2-amine?
A: Consider HILIC when you cannot achieve adequate retention in RPC even with mobile phase modifications, or when your sample contains other highly polar compounds that elute in the void of an RPC system. HILIC provides orthogonal selectivity to RPC and is ideal for polar analytes.[8][9]
Q: What is a good starting mobile phase for HILIC?
A: In HILIC, the mobile phase is highly organic, and the aqueous portion is the strong, eluting solvent—the opposite of RPC.[31][32]
-
Weak Solvent (Solvent B): Acetonitrile is the most common choice.
-
Strong Solvent (Solvent A): Water with an additive.
-
Starting Conditions: Begin with a high percentage of acetonitrile, typically 85-95%. A gradient is run by increasing the percentage of the aqueous solvent (A).[7]
Q: What kind of additives or buffers should I use in the HILIC mobile phase?
A: Buffers are crucial in HILIC to control the analyte's ionization state and improve peak shape.[7][31]
-
Recommended Buffers: Ammonium formate and ammonium acetate are excellent choices.[7][33][34] They are volatile, making them compatible with MS detection, and are soluble in high concentrations of acetonitrile.[31][35]
-
Concentration: A buffer concentration of 5-20 mM in the aqueous portion of the mobile phase is a good starting point.
-
pH: The mobile phase pH will affect the charge state of both the analyte and the stationary phase (if it's silica-based), influencing retention. For a basic amine, an acidic mobile phase (e.g., pH 3-5 using ammonium formate) will ensure the analyte is consistently protonated, which can enhance its interaction with a bare silica or diol HILIC phase through ion-exchange mechanisms.
Logical Flow for HILIC Method Development
Caption: Decision-making process for HILIC method development.
Section 4: Experimental Protocols
Protocol 1: RPC Method Development with Low pH Mobile Phase
-
Column Selection: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Solvent A: Prepare a 20 mM potassium phosphate buffer. Add phosphoric acid to deionized water to adjust the pH to 2.5.
-
Solvent B: HPLC-grade Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Gradient: Start with a screening gradient of 5% B to 95% B over 15 minutes.
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.
-
Analysis & Optimization:
-
Inject the sample. If peak tailing is observed, increase the phosphate buffer concentration in Solvent A to 40 mM and repeat the analysis.
-
If retention is insufficient, add 0.1% TFA to both Solvent A and Solvent B and re-run the gradient.
-
Once acceptable peak shape and retention are achieved, optimize the gradient slope for the best resolution.
-
Protocol 2: HILIC Method Development
-
Column Selection: Use a HILIC column (e.g., bare silica or amide-bonded, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Solvent A: Dissolve ammonium formate in deionized water to a concentration of 10 mM. Adjust pH to 3.0 with formic acid.
-
Solvent B: HPLC-grade Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL. Crucially, the sample should be dissolved in the initial mobile phase conditions (e.g., 95% Acetonitrile) to avoid poor peak shape. [34]
-
Column Temperature: 35 °C.
-
Detection: MS or ELSD.
-
Gradient: Start at 95% B, hold for 1 minute, decrease to 70% B over 8 minutes, then return to initial conditions.
-
-
Equilibration: HILIC columns require longer equilibration times than RPC. Equilibrate with the starting mobile phase for at least 20-30 column volumes.
-
Analysis & Optimization:
-
Inject the sample. If retention is too low, increase the initial hold of Solvent B to 97%.
-
If retention is too high, decrease the initial hold of Solvent B to 90%.
-
Adjust the gradient slope and buffer concentration to optimize resolution and peak symmetry.
-
References
-
HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). National Center for Biotechnology Information. [Link]
-
Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. MAC-MOD Analytical. [Link]
-
Silica Purity #2 – Silanols. (2023, December 8). Separation Science. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. [Link]
-
Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (2012, April 15). PubMed. [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (2004, October 1). Waters Corporation. [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Technique: HILIC. Diduco. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
5-Methyl-2-heptanamine. PubChem. [Link]
-
2-AMINO-6-METHYLHEPTANE Chemical Properties. LookChem. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). National Center for Biotechnology Information. [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2020, December 19). LCGC International. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy Online. [Link]
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Validation & Comparative
A Comparative Guide to the Pharmacokinetics of DMHA and DMAA in Animal Models: A Proposed Framework for Investigation
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profiles of novel compounds is paramount to assessing their safety and efficacy. This guide provides a comparative overview of two such compounds, 1,3-dimethylamylamine (DMAA) and 1,3-dimethylhexylamine (DMHA), also known as Octodrine. While both are sympathomimetic amines that have appeared in dietary supplements, a significant gap exists in the scientific literature regarding a direct, comparative pharmacokinetic analysis in animal models. This document aims to bridge that gap by not only summarizing the existing, albeit limited, data but also by presenting a comprehensive, best-practice framework for conducting such a pivotal study.
Introduction: A Tale of Two Stimulants
1,3-Dimethylamylamine (DMAA) is a stimulant that was initially developed as a nasal decongestant in the 1940s.[1] It later re-emerged in dietary and sports supplements, leading to concerns about its safety and a subsequent ban by several regulatory agencies.[2][3] Its physiological effects are attributed to its action as an indirect sympathomimetic agent, modulating norepinephrine and dopamine transporters.[4]
1,3-Dimethylhexylamine (DMHA), or Octodrine, shares a similar history, having been developed as a nasal decongestant in the 1950s.[5][6] It has also been found in dietary supplements, often marketed as a "safer" alternative to DMAA.[6] Animal studies from the mid-20th century indicated that DMHA possesses pressor effects, capable of increasing blood pressure and cardiac output.[3][7] However, detailed public data on its pharmacokinetics remains scarce.[5]
The structural similarities between DMAA and DMHA suggest they may share comparable pharmacokinetic and pharmacodynamic properties. However, the lack of direct comparative studies makes it difficult to ascertain the relative safety and efficacy of these two compounds. This guide, therefore, proposes a robust experimental design to elucidate their comparative pharmacokinetic profiles in a validated animal model.
The Current State of Knowledge: Acknowledging the Data Gap
A thorough review of the existing literature reveals a significant disparity in the available pharmacokinetic data for DMAA and DMHA.
For DMAA:
-
Human Studies: Some pharmacokinetic data exists in humans. For instance, a study involving a single 25 mg oral dose in men reported a mean peak plasma concentration (Cmax) of approximately 70 ng/mL, a time to peak concentration (Tmax) of 3-5 hours, and a terminal half-life of about 8.45 hours.[3][8]
For DMHA (Octodrine):
-
Human Studies: There is a notable lack of modern human pharmacokinetic studies.
-
Animal Studies: Early research in the 1940s and 1950s focused on its pharmacological actions, such as its effects on blood pressure and respiration in dogs and cats.[5][9] These studies, however, do not provide the quantitative pharmacokinetic data necessary for a thorough safety assessment and comparison with DMAA.
This critical knowledge gap underscores the necessity for a head-to-head comparative pharmacokinetic study in a relevant animal model.
Proposed Experimental Framework: A Head-to-Head Comparison in a Rodent Model
To address the aforementioned data gap, the following experimental protocol is proposed. The use of Sprague-Dawley rats is recommended due to their widespread use in toxicological and pharmacokinetic studies, allowing for easier comparison with existing literature on other compounds. All procedures must be conducted in accordance with ethical guidelines for animal research.[1]
Experimental Design
A parallel-group study design is proposed to compare the pharmacokinetic profiles of DMHA and DMAA following both oral (PO) and intravenous (IV) administration.
Diagram of the Proposed Experimental Workflow
Caption: Proposed workflow for the comparative pharmacokinetic study of DMHA and DMAA in rats.
Step-by-Step Experimental Protocol
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
DMHA hydrochloride and DMAA hydrochloride (analytical grade)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Vehicle for intravenous administration (e.g., sterile saline)
-
Oral gavage needles (18-gauge, 2-3 inches)
-
Syringes and needles for IV administration
-
Blood collection tubes (e.g., K2EDTA-coated microtubes)
-
Centrifuge
-
Pipettes and tips
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Preparation:
-
House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study.
-
Provide ad libitum access to standard chow and water.
-
Surgically implant jugular vein catheters for serial blood sampling to minimize stress. Allow for a recovery period of at least 48 hours.
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dose Preparation and Administration:
-
Prepare dosing solutions of DMHA and DMAA in the appropriate vehicles on the day of the experiment.
-
Oral Administration: Administer a single dose (e.g., 10 mg/kg) of DMHA or DMAA via oral gavage. The volume should not exceed 10 mL/kg.[10]
-
Intravenous Administration: Administer a single bolus dose (e.g., 1 mg/kg) of DMHA or DMAA via the tail vein or a previously implanted catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at the following time points: pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[11]
-
Place blood samples into K2EDTA-coated tubes and immediately place them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS for Simultaneous Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate and sensitive quantification of DMHA and DMAA in plasma.
Proposed LC-MS/MS Method Parameters:
-
Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Chromatographic Separation: A C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier (e.g., formic acid).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for selective and sensitive detection of both analytes and the internal standard.
The method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[12][13]
Data Analysis and Expected Outcomes
Pharmacokinetic parameters will be calculated using non-compartmental analysis. The key parameters to be determined for each compound and route of administration include:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC (Area Under the Curve): Total drug exposure
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).
Statistical analysis (e.g., t-tests or ANOVA) will be used to compare the pharmacokinetic parameters of DMHA and DMAA.
Comparative Pharmacokinetic Parameters of DMHA vs. DMAA
Caption: A table to be populated with the experimental data from the proposed study.
Conclusion: Paving the Way for Informed Risk Assessment
The re-emergence of DMAA and DMHA in the consumer market necessitates a thorough understanding of their pharmacokinetic profiles to inform regulatory decisions and protect public health. The current lack of direct comparative data in animal models is a significant scientific gap. The experimental framework proposed in this guide provides a clear and robust pathway for researchers to generate this crucial data. By elucidating the absorption, distribution, metabolism, and excretion of these two compounds, we can move towards a more informed, evidence-based assessment of their relative risks and potential for harm. This, in turn, will empower regulatory bodies and the scientific community to make sound judgments regarding their use.
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A Comparative Guide to the Validation of Analytical Methods for 5-Methylheptan-2-amine in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of analytical strategies for the quantification of 5-Methylheptan-2-amine, a short-chain aliphatic amine, framed within the rigorous context of International Council for Harmonisation (ICH) guidelines. It is designed for researchers, scientists, and drug development professionals who require robust, validated analytical methods for impurity profiling and control. We will delve into the causality behind experimental choices, compare viable analytical technologies, and present a detailed validation protocol for a selected method, ensuring scientific integrity and regulatory compliance.
The Regulatory Imperative: Why Method Validation is Non-Negotiable
In pharmaceutical development, any component of a drug substance that is not the chemical entity defined as the drug substance is considered an impurity.[1] The ICH has established a clear framework for the control of these impurities. ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and toxicological qualification of impurities based on specific thresholds, which are determined by the maximum daily dose of the drug.[2][3][4][5][6]
-
Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.[3]
-
Identification Threshold: The level above which an impurity's structure must be elucidated.
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.[1][3]
To adhere to these thresholds, analytical procedures must be validated to prove they are fit for their intended purpose. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the definitive framework for this process, covering all aspects from specificity to robustness.[7][8][9][10] This guide will use the principles of Q2(R1) as the bedrock for all discussed methodologies.
The Analytical Challenge of Short-Chain Aliphatic Amines
5-Methylheptan-2-amine (C8H19N, MW: 129.24 g/mol ) presents several analytical challenges inherent to low molecular weight primary amines:[11][12]
-
High Polarity & Basicity: Leads to strong interactions with active sites (e.g., free silanols) on silica-based chromatography columns, resulting in poor peak shape (tailing) and low sensitivity.
-
High Volatility: Can make sample preparation and injection problematic if not controlled.
-
Lack of a Strong Chromophore: Renders direct UV-Vis detection in HPLC highly insensitive, a significant drawback for trace-level analysis.
These properties necessitate specialized analytical approaches that either mitigate these challenges or circumvent them entirely.
Comparison of Core Analytical Strategies
The two primary chromatographic techniques suitable for the analysis of 5-Methylheptan-2-amine are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). However, the optimal approach within each technique varies significantly.
Gas Chromatography (GC)
GC is a natural choice for volatile compounds. However, the high basicity of amines requires specific strategies to achieve symmetrical peaks and reliable quantification.
-
Strategy 1: Direct Injection on Base-Deactivated Columns: While simple, this method often fails to completely eliminate peak tailing, leading to poor resolution and inaccurate integration, especially at low concentrations. Specialized columns treated with potassium hydroxide (KOH) can improve performance but may have limitations in stability and inertness.[13]
-
Strategy 2: Derivatization with GC-FID/MS: This is the most robust and common approach. Derivatization chemically modifies the amine to make it more suitable for GC analysis.
-
Causality: The primary amine is reacted with a derivatizing agent (e.g., Pentafluorobenzoyl chloride - PFBOC) to replace the active hydrogen atoms.[14][15] This transformation has two key benefits:
-
It blocks the polar N-H group, drastically reducing tailing and improving chromatographic performance.
-
It increases the molecular weight and often introduces a halogenated moiety, which significantly enhances sensitivity for detectors like Electron Capture Detectors (ECD) or Mass Spectrometry (MS).
-
-
Detection: A Flame Ionization Detector (FID) provides excellent quantitative results, while a Mass Spectrometer (MS) offers superior specificity and sensitivity, making it the technique of choice for trace-level impurity identification and quantification.[16]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is highly versatile but requires strategies to overcome the lack of a UV chromophore and poor retention on standard reversed-phase columns.
-
Strategy 1: Ion-Pair Reversed-Phase HPLC: This technique adds an "ion-pair" reagent to the mobile phase. The reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that pairs with the protonated amine, allowing for retention. However, these methods can suffer from long equilibration times and are often not compatible with mass spectrometry.[17]
-
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. It is an excellent technique for retaining and separating highly polar compounds like amines and is fully compatible with MS detection, providing high sensitivity and specificity.[18]
-
Strategy 3: Derivatization with HPLC-UV/DAD: Similar to the GC approach, the amine can be reacted with a derivatizing agent that attaches a chromophore (e.g., dansyl chloride, dinitrofluorobenzene).[19] This allows for highly sensitive detection using a standard UV or Diode-Array Detector (DAD). This is a cost-effective and powerful method if an LC-MS system is not available.
Performance Comparison
The following table provides an objective comparison of the most viable methods for the trace-level analysis of 5-Methylheptan-2-amine as a pharmaceutical impurity.
| Method | Principle | Pros | Cons | Best Suited For |
| Derivatization GC-MS | Chemical modification to increase volatility and detectability, followed by GC separation and MS detection. | - Excellent sensitivity (sub-ppm) and specificity.- Robust and reliable chromatography.- Definitive identification via mass spectrum.[16] | - Requires an additional sample preparation step (derivatization).- Potential for side-reactions if not optimized. | Gold Standard: Trace-level quantification and identification of specified impurities. |
| HILIC-LC/MS | Separation of polar compounds on a polar stationary phase, coupled with MS detection. | - High sensitivity and specificity.- No derivatization required.- Fast analysis times are possible.[18] | - Requires careful mobile phase control.- Matrix effects can be a concern.- Requires an LC-MS system. | Strong Alternative: High-throughput screening and quantification, especially for multiple polar impurities. |
| Derivatization HPLC-UV/DAD | Chemical modification to add a UV-absorbing tag, followed by HPLC separation and UV detection. | - High sensitivity.- Utilizes standard HPLC equipment.- Cost-effective.[19] | - Indirect analysis.- Derivatization step adds complexity and potential for variability.- Less specific than MS detection. | Workhorse Method: Routine quality control when MS is not available or required. |
A Detailed Validation Protocol: GC-MS for 5-Methylheptan-2-amine
This section provides an exemplary, step-by-step protocol for the validation of a GC-MS method for quantifying 5-Methylheptan-2-amine as an impurity in a drug substance, adhering to ICH Q2(R1) principles.[9][10]
Experimental Workflow Diagram
The overall process, from sample preparation to final validation report, is illustrated below.
Caption: Workflow for the validation of a GC-MS method.
Detailed Protocol
Objective: To validate a GC-MS method for the quantification of 5-Methylheptan-2-amine at impurity levels (e.g., 0.05% relative to the drug substance).
1. Specificity
-
Rationale: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the drug substance matrix.[10]
-
Procedure:
-
Analyze a diluent blank to check for interfering peaks.
-
Analyze a sample of the un-spiked drug substance.
-
Analyze a sample of the drug substance spiked with 5-Methylheptan-2-amine and all other known related impurities.
-
-
Acceptance Criteria: The peak for 5-Methylheptan-2-amine must be free of interference at its retention time. Peak purity analysis using MS spectral data should confirm homogeneity.
2. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified with suitable precision and accuracy.[10]
-
Procedure (based on Signal-to-Noise):
-
Prepare a series of dilute solutions of 5-Methylheptan-2-amine.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: LOQ must be at or below the reporting threshold (e.g., 0.05%).
3. Linearity
-
Rationale: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response.
-
Procedure:
-
Prepare at least five standard solutions of 5-Methylheptan-2-amine spanning the expected range (e.g., from LOQ to 150% of the specification limit).
-
Perform a linear regression analysis of the peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
4. Range
-
Rationale: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision.
5. Accuracy
-
Rationale: To measure the closeness of the test results obtained by the method to the true value.
-
Procedure (Recovery Study):
-
Spike the drug substance with 5-Methylheptan-2-amine at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three replicate samples at each level.
-
Calculate the percentage recovery of the spiked amount.
-
-
Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each level.
6. Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
A. Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance spiked at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
B. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for both repeatability and intermediate precision.
7. Robustness
-
Rationale: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Introduce small variations to critical method parameters (one at a time). Examples include:
-
GC oven temperature ramp rate (± 2%)
-
Flow rate (± 5%)
-
Derivatization reaction time (± 10%)
-
-
Analyze a system suitability solution and a spiked sample under each condition.
-
-
Acceptance Criteria: System suitability criteria must be met. The results of the spiked sample should not deviate significantly from the nominal method results.
8. System Suitability
-
Rationale: To ensure the analytical system is working correctly at the time of analysis. This is a self-validating component of the protocol.
-
Procedure:
-
Prepare a System Suitability Solution (SSS) containing 5-Methylheptan-2-amine at the 100% specification level.
-
Inject the SSS five or six times before starting the analysis.
-
-
Acceptance Criteria:
-
The RSD of the peak areas from replicate injections should be ≤ 10.0%.
-
The S/N ratio at the LOQ level should be ≥ 10.
-
Summary of Validation Parameters & Typical Acceptance Criteria
| Validation Parameter | Attribute | Typical Acceptance Criteria |
| Specificity | Interference-free analysis | No co-elution at the retention time of the analyte. |
| Limit of Quantitation (LOQ) | Sensitivity | S/N ratio ≥ 10; must be ≤ reporting threshold. |
| Linearity | Proportional response | Correlation Coefficient (r²) ≥ 0.99. |
| Range | Operational boundaries | Confirmed by Linearity, Accuracy, Precision. |
| Accuracy | Closeness to true value | Mean recovery between 80.0% - 120.0%. |
| Precision (Repeatability & Intermediate) | Scatter of results | RSD ≤ 10.0%. |
| Robustness | Resilience to variations | System suitability passes under varied conditions. |
Conclusion
The validation of an analytical method for a challenging compound like 5-Methylheptan-2-amine is a systematic process that is critically important for ensuring drug safety and regulatory compliance. While direct analysis is often problematic, derivatization strategies coupled with either GC-MS or HPLC-UV provide robust and sensitive solutions. For definitive identification and the highest level of sensitivity required for impurity control, a fully validated GC-MS method is the superior choice. The detailed protocol provided in this guide serves as a template that, when grounded in the principles of ICH Q2(R1), will yield a reliable, defensible, and fit-for-purpose analytical method.
References
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]
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Slideshare. (n.d.). ICH Q3B (R2):Impurities in new drug products. Slideshare. [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Pharma Cam Insights. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]
-
CD Formulation. (n.d.). Genotoxic Impurity Method Development and Methodological Validation. CD Formulation. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities. [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Akyüz, M., & Ata, S. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A, 1218(33), 5649-5655. [Link]
-
Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Aliphatic Amines and Imines. Oxford Academic. [Link]
-
Akyüz, M., & Ata, S. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (1996, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]
-
Analytical Chemistry. (n.d.). Gas chromatographic analysis of aliphatic amines using aromatic polymers. ACS Publications. [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]
-
Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. [Link]
-
Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-2-heptanamine. PubChem. [Link]
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Structural & Pharmacological Comparison: Octodrine vs. Methylhexanamine Hydrochlorides
Topic: Structural Comparison of Octodrine (DMHA) and Methylhexanamine (DMAA) Hydrochlorides Content Type: Technical Comparison Guide
Executive Summary
This guide provides a rigorous technical comparison between Methylhexanamine (1,3-Dimethylamylamine, DMAA) and its structural analog Octodrine (1,5-Dimethylhexylamine, DMHA). While both compounds share a pharmacological lineage as aliphatic amine sympathomimetics, distinct structural variations at the carbon backbone level dictate their respective pharmacokinetic profiles, receptor binding affinities, and regulatory status. This document serves researchers requiring objective data on molecular topology, spectroscopic identification, and synthesis pathways.
Molecular Structure & Topology
The primary differentiation lies in the carbon chain length and the positioning of the methyl substitution. These steric differences influence the lipophilicity and the "fit" within the orthosteric binding sites of monoamine transporters (NET/DAT) and the Trace Amine-Associated Receptor 1 (TAAR1).
Comparative Structural Data[1]
| Feature | Methylhexanamine HCl (DMAA) | Octodrine HCl (DMHA) |
| IUPAC Name | 4-Methylhexan-2-amine hydrochloride | 6-Methylheptan-2-amine hydrochloride |
| Common Name | 1,3-Dimethylamylamine | 1,5-Dimethylhexylamine |
| Molecular Formula | ||
| Molecular Weight | 151.68 g/mol | 165.71 g/mol |
| Chiral Centers | 2 (C2, C4) | 1 (C2) |
| Stereoisomers | 4 (2 pairs of enantiomers) | 2 (R and S enantiomers) |
| Carbon Backbone | Hexane chain (C6) | Heptane chain (C7) |
| Branching | Methyl at C4 (closer to amine) | Methyl at C6 (terminal end) |
Structural Visualization
The following diagram illustrates the structural homology and the critical methylation sites that differentiate the two compounds.
Caption: Structural comparison highlighting the steric and lipophilic divergence caused by methyl positioning.
Spectroscopic Characterization
Accurate identification of these analogs requires precise interpretation of Nuclear Magnetic Resonance (NMR) data. The shift in the methyl group position results in distinct splitting patterns and chemical shifts.
Proton NMR ( H NMR) Comparison
Solvent:
| Proton Environment | DMAA HCl ( | DMHA HCl ( | Diagnostic Difference |
| 3.00 - 3.40 (m) | 2.87 (m) | Similar environment, slight shielding in DMHA. | |
| 1.35 - 1.45 (d) | 1.05 (d) | DMHA doublet is distinct upfield. | |
| Terminal Methyls | 0.84 - 0.95 (m) | 0.87 (d, 6H) | DMHA shows a strong isopropyl doublet; DMAA shows mixed triplets/doublets. |
| Methylene Chain | 1.10 - 1.80 (m) | 1.17 - 1.54 (m) | DMHA has an additional methylene signal integral. |
Key Identification Marker:
-
DMHA: Look for the strong doublet integration of 6H at ~0.87 ppm corresponding to the terminal isopropyl group (isobutyl moiety).
-
DMAA: The terminal methyls are non-equivalent in many isomers, often appearing as overlapping multiplets rather than a clean isopropyl doublet.
Pharmacological Performance & Mechanism
Both compounds function as indirect sympathomimetics. Their primary mechanism involves the displacement of catecholamines (Norepinephrine, Dopamine) from storage vesicles and the inhibition of their reuptake via transporters.
Signaling Pathway
The following logic flow details the activation of the sympathetic nervous system.
Caption: Mechanism of action involving TAAR1 agonism and transporter reversal, leading to catecholamine efflux.
Potency Comparison
-
Vasopressor Effect: DMAA exhibits a significantly higher pressor response (blood pressure elevation) compared to DMHA. The C4-methylation in DMAA provides a compact structure that mimics the pharmacophore of amphetamine more closely than the elongated chain of DMHA.
-
Duration: DMHA is often reported to have a longer half-life due to increased lipophilicity (C8 vs C7), allowing for a larger volume of distribution and slower clearance, though clinical pharmacokinetic data for DMHA is less robust than for DMAA.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesis of the Hydrochloride Salt from Ketone Precursor. Note: This general protocol applies to both, substituting the starting ketone.
Reagents:
-
Precursor: 4-methyl-2-hexanone (for DMAA) OR 6-methyl-2-heptanone (for DMHA).
-
Amine Source: Hydroxylamine Hydrochloride (
) or Ammonium Formate (Leuckart-Wallach). -
Reducing Agent: Hydrogen gas (
) with Raney Nickel or . -
Solvent: Methanol or Ethanol.[1]
Step-by-Step Methodology:
-
Oximation: Dissolve 1.0 eq of the ketone precursor in methanol. Add 1.2 eq of Hydroxylamine HCl and 1.2 eq of Sodium Acetate. Reflux for 2 hours to form the oxime intermediate.
-
Isolation: Evaporate solvent, extract with diethyl ether, wash with water, and dry over
. -
Reduction: Dissolve the oxime in ethanol. Add Raney Nickel catalyst (10% w/w). Hydrogenate at 40-50 psi for 6-12 hours until hydrogen uptake ceases.
-
Salt Formation: Filter the catalyst. Add concentrated HCl dropwise to the filtrate until pH ~2.
-
Crystallization: Evaporate the solvent to a small volume. Add cold diethyl ether to precipitate the amine hydrochloride salt.
-
Purification: Recrystallize from isopropanol/ether to yield white crystalline needles.
Protocol B: Analytical Detection in Supplements (LC-MS/MS)
Objective: Detect and quantify DMAA/DMHA in complex matrices.
-
Sample Prep: Weigh 100 mg of sample. Dissolve in 10 mL of 0.1 M HCl. Vortex for 5 mins.
-
Extraction: Add 10 mL Hexane (to remove oils/lipids). Discard organic layer.
-
pH Adjustment: Basify aqueous layer to pH 10 using 1 M NaOH.
-
Liquid-Liquid Extraction: Extract twice with 5 mL Ethyl Acetate. Combine organic layers.
-
Derivatization (Optional): Evaporate to dryness. Reconstitute in mobile phase.
-
LC Parameters:
-
Column: C18 Reverse Phase (
mm, 3 ). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 mins.
-
MS Detection: Positive ESI Mode (SIM).
-
Target Ions: DMAA (
116), DMHA ( 130).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7753, Methylhexanamine. Retrieved from [Link]
-
Cohen, P. A., et al. (2017). Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)... Clinical Toxicology. Retrieved from [Link]
-
Lisi, A., et al. (2011). Studies of methylhexaneamine in supplements and geranium oil. Drug Testing and Analysis.[2][3][4] Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). DMAA in Products Marketed as Dietary Supplements. Retrieved from [Link]
Sources
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- 2. jkefarind.com [jkefarind.com]
- 3. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility & Comparative Toxicity Guide: 5-Methylheptan-2-amine (DMHA)
Executive Summary: The Reproducibility Challenge
5-Methylheptan-2-amine (DMHA), commercially known as Octodrine, represents a critical case study in the reproducibility crisis within unregulated psychoactive compounds. Originally patented in the 1940s as a nasal decongestant, it re-emerged in the 2010s as a "natural" pre-workout stimulant.
This guide objectively compares the toxicity profile of DMHA against its structural analog 1,3-Dimethylamylamine (DMAA) and details the experimental frameworks required to reproduce toxicity findings. The core reproducibility challenge lies not just in biological assay variance, but in source verification —distinguishing between alleged botanical extracts (Juglans regia) and synthetic adulteration.
Comparative Analysis: DMHA vs. DMAA vs. Placebo
The following data synthesizes findings from Cohen et al. (2017), Catalani et al. (2018), and historical pharmaceutical data.
Table 1: Physicochemical & Toxicological Comparison
| Feature | 5-Methylheptan-2-amine (DMHA) | 1,3-Dimethylamylamine (DMAA) | Control / Placebo |
| PubChem CID | 10975 | 7753 | N/A |
| Primary Mechanism | Sympathomimetic; Norepinephrine Reuptake Inhibitor (NRI) | Sympathomimetic; Norepinephrine Releaser | Inert |
| Typical Supp.[1][2] Dose | 72 ± 7.5 mg (Cohen 2017) | 25–50 mg | 0 mg |
| Hist. Pharma Dose | ~33 mg (Decongestant) | N/A | N/A |
| Pressor Effect | Moderate (↑ SBP, ↑ HR) | Severe (↑↑ SBP, Vasoconstriction) | None |
| LD50 (Est. Rodent) | ~50–100 mg/kg (i.p.)* | 39 mg/kg (i.v.) / 185 mg/kg (i.p.) | >2000 mg/kg |
| Adverse Events | Dyspnea, Hyperthermia, Hypertension | Cerebral Hemorrhage, Cardiac Arrest | None |
| Source Claim | Juglans regia (Walnut bark) - Disputed | Pelargonium graveolens - Debunked | N/A |
*Note: DMHA LD50 is inferred from historical animal data (1950s) and structural homology; modern GLP-compliant LD50 data is sparse compared to DMAA.
Mechanistic Reproducibility: The Signaling Pathway
To understand the toxicity overlap between DMHA and DMAA, one must visualize the adrenergic signaling cascade. Both compounds bypass standard feedback loops, leading to unchecked sympathomimetic activity.
Figure 1: Putative sympathomimetic mechanism of DMHA. The compound functions primarily by inhibiting norepinephrine reuptake and potentially via direct receptor agonism, leading to cardiovascular toxicity.
Experimental Protocols for Reproducibility
To validate findings regarding DMHA toxicity and presence, researchers must employ rigorous analytical and physiological protocols.
Protocol A: Analytical Reproducibility (LC-MS/MS)
Objective: Verify the presence and concentration of DMHA in biological matrices or supplements to confirm "dosage" before toxicity testing. This protocol validates the input variable.
Reagents & Equipment:
-
Standard: 2-amino-6-methylheptane reference standard (Sigma-Aldrich or equivalent, >98% purity).
-
Internal Standard: 1,3-DMAA-d3 (deuterated) or similar amine analog.
-
System: UHPLC coupled to Q-Exactive Orbitrap or Triple Quadrupole MS.
Workflow:
-
Sample Prep: Dissolve 100 mg of sample in 10 mL Methanol:Water (50:50). Sonicate for 15 min. Centrifuge at 10,000 x g for 5 min.
-
Dilution: Dilute supernatant 1:1000 with mobile phase (0.1% Formic Acid in Water).
-
Chromatography:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 10 min (A: 0.1% FA/Water, B: 0.1% FA/Acetonitrile).
-
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Target Ion (DMHA): [M+H]+ = m/z 130.1590.
-
Confirmation: Monitor fragment ions (e.g., m/z 57.07, 71.08) for structural validation.
-
-
Validation: Calibration curve (
) from 10 ng/mL to 1000 ng/mL.
Protocol B: Hemodynamic Toxicity Assessment (In Vivo)
Objective: Reproduce pressor effects observed in historical data (1950s) and modern case reports.
Subject: Male Sprague-Dawley Rats (250–300g), anesthetized (Pentobarbital 50 mg/kg i.p.).
Workflow:
-
Cannulation: Insert PE-50 catheter into the left carotid artery for direct Blood Pressure (BP) monitoring.
-
Stabilization: Allow 30 min stabilization post-surgery. Baseline Mean Arterial Pressure (MAP) must be stable (approx. 90-110 mmHg).
-
Dosing (Escalation):
-
Administer DMHA (dissolved in saline) intravenously via jugular vein.
-
Doses: 0.5, 1.0, 3.0, and 10.0 mg/kg (bolus).
-
Washout: Allow 20 min between doses or until BP returns to baseline.
-
-
Data Acquisition:
-
Record Systolic/Diastolic BP and Heart Rate (HR) continuously at 1 kHz.
-
Endpoint: Calculate
(Change in Mean Arterial Pressure) and .
-
-
Causality Check: Administer Phentolamine (alpha-blocker) 1 mg/kg prior to DMHA challenge in a subset of animals. If DMHA pressor effect is blunted, the mechanism is confirmed as alpha-adrenergic.
Validation Workflow: From Bottle to Bioassay
This diagram illustrates the logical flow required to establish a reproducible toxicity finding, linking chemical analysis to biological outcome.
Figure 2: Reproducibility pipeline ensuring that biological toxicity data is grounded in verified chemical input.
References
-
Cohen, P. A., Travis, J. C., Keizers, P. H. J., Deuster, P., & Venhuis, B. J. (2017).[1] Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA).[1][3][4][5] Clinical Toxicology.[2][6][7] [Link]
-
Catalani, V., Prilutskaya, M., Al-Imam, A., et al. (2018).[6][8][9] Octodrine: New Questions and Challenges in Sport Supplements. Brain Sciences.[10] [Link]
-
National Institute for Public Health and the Environment (RIVM). (2017). Fact sheet DMAA, DMBA and DMHA in supplements.[1][2][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2019). DMHA in Dietary Supplements.[2][11] [Link]
Sources
- 1. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA). | Sigma-Aldrich [sigmaaldrich.com]
- 4. supplysidesj.com [supplysidesj.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 7. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Octodrine: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA sends warnings letters on illegal ingredients in sports, weight loss products [nutraingredients.com]
Technical Guide: Octodrine (DMHA) Interference in Amphetamine Screening
Topic: Cross-reactivity of Octodrine (DMHA) in Standard Amphetamine Immunoassays Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Toxicology Professionals
Executive Summary: The "Silent" Analog Risk
In the landscape of forensic and clinical toxicology, Octodrine (1,5-dimethylhexylamine or DMHA) has emerged as a significant interference candidate. Originally developed as a nasal decongestant in the 1950s, it has resurfaced as a "grey market" stimulant in pre-workout supplements, often replacing the banned 1,3-dimethylamylamine (DMAA).
While DMAA’s cross-reactivity with amphetamine immunoassays is well-documented (Vorce et al., 2011), DMHA presents a more insidious challenge. Its structural homology to DMAA suggests a high probability of interference, yet specific vendor data is often absent from package inserts. This guide analyzes the structural basis of this cross-reactivity , compares the theoretical interference across assay platforms, and provides a self-validating protocol for laboratories to quantify this risk locally.
Structural Basis of Cross-Reactivity
To understand why an aliphatic amine like DMHA triggers a positive result in an assay designed for a phenylisopropylamine (Amphetamine), we must look at the Structure-Activity Relationship (SAR) of the antibody binding pocket.
Most "Amphetamine Class" immunoassays utilize antibodies raised against amphetamine derivatives. However, to capture a broad range of sympathomimetics (Methamphetamine, MDMA, MDA), manufacturers often use antibodies with "loose" specificity toward the hydrophobic phenyl ring.
-
The Mimicry Mechanism: DMHA lacks the benzene ring of amphetamine. However, its flexible aliphatic carbon chain (C8H19N) can fold to mimic the steric volume and hydrophobicity of the phenyl ring, while the amine group interacts with the same aspartate/glutamate residues in the antibody cleft.
Visualizing the Homology
The following diagram illustrates the structural relationship between the target analyte (Amphetamine), the known interferent (DMAA), and the subject of interest (DMHA).
Figure 1: Structural Homology and Antibody Interaction Pathways. Note the shared aliphatic mimicry between DMAA and DMHA that drives false-positive binding.
Comparative Performance Analysis
The following data synthesizes confirmed cross-reactivity profiles of aliphatic amines against common immunoassay architectures. While specific DMHA data is sparse in vendor literature, DMAA serves as the validated proxy for this class of interference.
Key Insight: Assays utilizing EMIT (Enzyme Multiplied Immunoassay Technique) architectures generally show higher susceptibility to aliphatic amines than CEDIA (Cloned Enzyme Donor Immunoassay) or FPIA (Fluorescence Polarization) due to the steric flexibility of the G6PDH-conjugate binding.
Table 1: Cross-Reactivity Risk Profile by Assay Type
| Assay Platform Architecture | Mechanism of Detection | Susceptibility to Aliphatic Amines (DMAA/DMHA) | Estimated Concentration to Trigger Positive (1000 ng/mL Cutoff) |
| EMIT II Plus (Syva/Siemens) | Competitive binding (G6PDH) | HIGH | ~3.0 - 6.0 µg/mL (Confirmed for DMAA) |
| Roche KIMS (Abuscreen) | Kinetic Interaction of Microparticles | MODERATE | ~7.5 - 10.0 µg/mL |
| CEDIA (Thermo/Microgenics) | Enzyme Complementation | LOW | > 50 µg/mL (High specificity) |
| ELISA (Neogen/Generic) | Plate-based Competitive | VARIABLE | Highly dependent on antibody clone specificity. |
Critical Note: The concentrations required to trigger a false positive (3–10 µg/mL) are readily achievable in urine after recreational ingestion of pre-workout supplements, where dosages often exceed 100mg.
Experimental Validation Protocol
Protocol: The "Spike-and-Recovery" Interference Test
Objective: Determine the Cross-Reactivity Ratio (CRR) of Octodrine in your specific amphetamine assay.
Materials:
-
Pure Octodrine (DMHA) Reference Standard (1 mg/mL in Methanol).
-
Drug-Free Urine (DFU) pool (pH 6.0 - 7.0).
-
Amphetamine Reagent Kit (Target Assay).
Workflow:
-
Preparation: Create a high-concentration spike of DMHA (e.g., 100,000 ng/mL) in DFU.
-
Serial Dilution: Perform a 2-fold serial dilution series down to 500 ng/mL.
-
Analysis: Run all samples in triplicate on your chemistry analyzer as "Unknowns."
-
Calculation: Plot the instrument response (Rate or Absorbance) vs. Concentration. Determine the concentration of DMHA that produces a response equivalent to your assay's cutoff (e.g., 500 or 1000 ng/mL d-Amphetamine).
Calculation Formula:
Validation Logic Flow
Figure 2: Step-by-step validation logic for characterizing DMHA interference in a clinical laboratory setting.
Differentiation Strategy: The Definitive Fix
Immunoassays are screening tools.[1][2][3][4] The only way to scientifically resolve a DMHA false positive is via Mass Spectrometry (LC-MS/MS) . DMHA and Amphetamine are chemically distinct and easily separated by mass and retention time.
Differentiation Table:
| Compound | Precursor Ion (Q1) | Product Ions (Q3) | Retention Time |
| Amphetamine | 136.1 m/z | 91.1, 119.1 m/z | Early Eluting (Polar) |
| Octodrine (DMHA) | 130.2 m/z | 115.2, 57.1 m/z | Late Eluting (Hydrophobic) |
| DMAA | 116.2 m/z | 57.1, 43.1 m/z | Late Eluting |
Guidance: If your lab observes a high rate of unconfirmed amphetamine positives (Screen Positive / MS Negative), specifically request a targeted MRM search for DMHA (130.2 > 115.2) to confirm the source of the interference.
References
-
Vorce, S. P., et al. (2011). Dimethylamylamine: A Drug Causing Positive Immunoassay Results for Amphetamines.[5][6][7] Journal of Analytical Toxicology.[3][6][8][9] Link
-
U.S. Department of Defense. Prohibited Dietary Supplement Ingredients: DMHA (Octodrine). Operation Supplement Safety. Link
-
Peterson, E. C., et al. (2013). Structural Characterization of a Therapeutic Anti-Methamphetamine Antibody Fragment.[10] PLOS ONE. (Provides mechanistic insight into antibody binding pockets). Link
-
Suttijitpaisal, P., et al. (1992). Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity.[11] Asian Pacific Journal of Allergy and Immunology.[11] Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Dimethylamylamine: a drug causing positive immunoassay results for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. medcentral.com [medcentral.com]
- 7. 1,3-Dimethylbutylamine (DMBA) [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Octodrine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 10. Structural Characterization of a Therapeutic Anti-Methamphetamine Antibody Fragment: Oligomerization and Binding of Active Metabolites | PLOS One [journals.plos.org]
- 11. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. apjai-journal.org [apjai-journal.org]
- 14. psychoactive drug advertising: Topics by Science.gov [science.gov]
- 15. DMHA (octodrine) in dietary supplement products [opss.org]
A Comparative Analysis of the Pressor Effects of 5-Methylheptan-2-amine and Heptaminol
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pressor effects of two sympathomimetic amines: 5-Methylheptan-2-amine, also known as octodrine or DMHA, and heptaminol. While both compounds influence the cardiovascular system, their mechanisms and resulting hemodynamic profiles exhibit distinct characteristics relevant to pharmacological research and development.
Introduction to the Compounds
5-Methylheptan-2-amine (Octodrine, DMHA) is a psychoactive central nervous system stimulant.[1] Structurally similar to banned stimulants like DMAA, it has been marketed as a pre-workout and fat-burner ingredient in dietary supplements.[1][2] Originally developed as a nasal decongestant in the 1950s, its re-emergence has raised health and regulatory concerns.[2][3]
Heptaminol is a synthetic amino alcohol primarily classified as a cardiotonic agent and is used clinically, particularly in Europe, for the treatment of orthostatic hypotension.[4][5][6] It acts as a myocardial stimulant and has vasodilatory properties, which contributes to its therapeutic effect of maintaining adequate blood flow and pressure.[4][5]
| Feature | 5-Methylheptan-2-amine (Octodrine) | Heptaminol |
| Chemical Name | (RS)-5-Methylheptan-2-amine | (RS)-6-Amino-2-methylheptan-2-ol |
| Formula | C8H19N | C8H19NO |
| Molar Mass | 129.24 g/mol | 145.246 g·mol−1[7] |
| Primary Class | Central Nervous System Stimulant[1] | Cardiotonic Agent, Vasodilator[4][5] |
| Primary Use | Ingredient in dietary supplements | Treatment of orthostatic hypotension[5][6] |
Mechanisms of Action: A Tale of Two Amines
Both compounds are classified as indirect sympathomimetic amines, meaning they exert their effects primarily by influencing the release and reuptake of endogenous catecholamines like norepinephrine. However, the nuances of their interactions with the sympathetic nervous system lead to different cardiovascular outcomes.
5-Methylheptan-2-amine (Octodrine) functions as a central nervous stimulant by increasing the uptake of dopamine and noradrenaline.[1][8] Its mechanism is thought to be similar to amphetamine, boosting dopamine and noradrenaline while slowing their reuptake.[3] This leads to a generalized increase in sympathetic tone, resulting in vasoconstriction and increased cardiac activity.
Heptaminol exerts its effects by stimulating the release of norepinephrine from sympathetic nerve endings.[4][9] This action is of the "tyramine type," and its effects are abolished in animals pretreated with reserpine (which depletes catecholamine stores) or cocaine (which blocks norepinephrine reuptake).[10][11][12] Heptaminol has been shown to be a competitive inhibitor of noradrenaline uptake.[6] The released norepinephrine acts on:
-
Beta-1 adrenergic receptors in the heart, increasing cardiac contractility (positive inotropy) and heart rate (positive chronotropy).[4]
-
Alpha-adrenergic receptors in vascular smooth muscle, causing vasoconstriction.[4]
This dual action of increasing cardiac output and causing vasoconstriction helps elevate blood pressure, making it effective for hypotensive states.[4]
Figure 1. Proposed signaling pathways for the pressor effects of Octodrine and Heptaminol.
Comparative Pressor Effects: Experimental Evidence
Direct comparative human trials are lacking. However, preclinical data from animal models provide a basis for comparison.
Heptaminol: In cats, heptaminol produces long-lasting, dose-dependent pressor effects accompanied by tachycardia.[12] However, its potency is significantly lower than other sympathomimetics; it was found to be approximately 100 times less potent than tyramine in increasing blood pressure in this model.[12] Studies in rats also show a weaker but longer-lasting pressor effect compared to tyramine.[12] In conscious dogs, intravenous administration of heptaminol has been shown to induce hypertension.[13] A double-blind trial in Parkinson's patients with orthostatic hypotension found that injectable heptaminol produced a significant increase in systolic blood pressure 15 minutes after administration.
5-Methylheptan-2-amine (Octodrine): Animal studies from the mid-20th century demonstrated that octodrine can increase blood pressure and cardiac output.[8] It has been shown to have a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect on the heart.[1] While specific quantitative comparisons are scarce, the literature suggests that octodrine and related compounds have less cardiovascular activity than amphetamine.[3] However, the lack of modern, placebo-controlled trials means its safety profile in humans remains largely unknown, with animal experiments suggesting a potential for adverse cardiovascular effects.[1][14]
Summary of Preclinical Observations
| Compound | Animal Model | Observed Effects | Relative Potency | Source |
| Heptaminol | Cats, Rats | Long-lasting pressor effect, tachycardia | ~100x less potent than tyramine | [12] |
| Octodrine | Cats, Dogs, Rats | Increased blood pressure, cardiac output, heart rate | Less than amphetamine | [1][3][8] |
Standardized Protocol for In Vivo Assessment of Pressor Effects
To objectively compare novel compounds like these, a standardized in vivo protocol is essential. The following outlines a typical experimental workflow for assessing pressor effects in an anesthetized rat model. This protocol is designed to provide reliable, continuous hemodynamic data.
Objective: To measure the dose-dependent effects of a test compound on mean arterial pressure (MAP) and heart rate (HR).
Model: Male Sprague-Dawley rats (250-300g).
Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with urethane or a thiobutabarbital/pentobarbital mixture). Anesthesia choice is critical to maintain stable baseline hemodynamics.
-
Cannulate the trachea to ensure a patent airway.
-
Catheterize the carotid artery with a pressure transducer for continuous blood pressure monitoring.
-
Catheterize the jugular vein for intravenous (IV) administration of the test compounds.
-
Allow the animal to stabilize for at least 20-30 minutes post-surgery until a steady baseline blood pressure and heart rate are achieved.
-
-
Data Acquisition:
-
Connect the arterial catheter to a data acquisition system (e.g., PowerLab, Biopac) to continuously record the blood pressure waveform.
-
Calculate Mean Arterial Pressure (MAP) and Heart Rate (HR) from the pressure signal in real-time.
-
-
Compound Administration:
-
Prepare stock solutions of 5-Methylheptan-2-amine and Heptaminol in a suitable vehicle (e.g., saline).
-
Administer compounds as an IV bolus injection in increasing, cumulative doses.
-
Allow blood pressure to return to baseline (or stabilize) between doses. A typical dose-escalation might be 0.1, 0.3, 1.0, 3.0 mg/kg.
-
-
Data Analysis:
-
For each dose, determine the peak change in MAP and HR from the pre-dose baseline.
-
Construct dose-response curves by plotting the change in MAP (ΔMAP) and HR (ΔHR) against the log of the dose.
-
Calculate the ED50 (the dose required to produce 50% of the maximal response) for each compound to compare potency.
-
Figure 2. Standard experimental workflow for assessing pressor effects in a rodent model.
Discussion and Conclusion
5-Methylheptan-2-amine (octodrine) and heptaminol both produce pressor effects through indirect sympathomimetic action, but their profiles and applications differ significantly.
-
Heptaminol is a clinically used medication with a well-characterized, albeit relatively low-potency, pressor effect. Its mechanism relies on promoting the release of norepinephrine, leading to a combination of cardiac stimulation and vasoconstriction.[4][12] This makes it suitable for managing conditions like orthostatic hypotension where both cardiac output and vascular tone may be compromised.[5]
-
5-Methylheptan-2-amine (Octodrine) appears to act as a more general central nervous system stimulant, affecting both uptake and reuptake of norepinephrine and dopamine.[1][3] Its presence in unregulated supplements is a cause for concern due to the lack of formal safety and efficacy studies in humans.[2][14] Preclinical data suggest it has pressor effects, but its full cardiovascular risk profile is unknown.[1][8]
For researchers, the key distinction lies in their specificity and intended use. Heptaminol offers a model for a peripherally acting, tyramine-like agent, while octodrine represents a less-defined central stimulant with a broader neurochemical footprint. Future research should focus on direct, head-to-head comparisons in validated preclinical models to quantify differences in potency, duration of action, and potential for adverse cardiovascular events.
References
- What is Heptaminol Hydrochloride used for? (2024, June 15). Vertex AI Search.
- Heptaminol - Grokipedia. (n.d.). Grokipedia.
-
Garrett, J., Osswald, W., & Gonçalves Moreira, M. (1962). Mechanism of cardiovascular actions of heptanolamines. British Journal of Pharmacology and Chemotherapy, 18(1), 49–60. Available from: [Link]
- What is the mechanism of Heptaminol Hydrochloride? (2024, July 17). Patsnap Synapse.
- Garrett, J., Osswald, W., & Gonçalves Moreira, M. (1962). Mechanism of cardiovascular actions of heptanolamines. PMC - NIH.
-
Grobecker, H., & Grobecker, H. (1976). [On the mode of action of heptaminol (author's transl)]. Arzneimittel-Forschung, 26(11), 2013-2018. Available from: [Link]
-
Lhoste, F., Lemaire, P., & Giudicelli, J. F. (1990). [Heptaminol chlorhydrate: new data]. Therapie, 45(3), 221-225. Available from: [Link]
-
DMHA / 2-Aminoisoheptane / Octodrine: Stimulant in Dispute with FDA. (2017, August 2). The PricePlow Blog. Available from: [Link]
-
Nasser, M., et al. (2018). Octodrine: New Questions and Challenges in Sport Supplements. Sports Medicine - Open, 4(1), 19. Available from: [Link]
-
Scholtysik, G. (1972). [Mechanism of the hypertensive effect of heptaminol on the conscious dog]. Arzneimittel-Forschung, 22(10), 1791-1793. Available from: [Link]
- Octodrine – Knowledge and References. (n.d.). Taylor & Francis.
-
Cohen, P. A., et al. (2017). Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA). Clinical Toxicology, 56(6), 421-426. Available from: [Link]
-
Corazza, O., et al. (2018). Octodrine: New Questions and Challenges in Sport Supplements. ResearchGate. Available from: [Link]
-
Heptaminol. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]
Sources
- 1. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMHA / 2-Aminoisoheptane / Octodrine: Stimulant in Dispute with FDA [blog.priceplow.com]
- 4. What is Heptaminol Hydrochloride used for? [synapse.patsnap.com]
- 5. grokipedia.com [grokipedia.com]
- 6. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heptaminol - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What is the mechanism of Heptaminol Hydrochloride? [synapse.patsnap.com]
- 10. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of cardiovascular actions of heptanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Mechanism of the hypertensive effect of heptaminol on the conscious dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometric Differentiation of 5-Methylheptan-2-amine and Structural Isomers
This guide outlines a rigorous analytical framework for differentiating 5-Methylheptan-2-amine from its structural isomers, particularly the prevalent stimulant 6-Methylheptan-2-amine (DMHA/Octodrine) .
Executive Summary: The "Isomer Trap"
In forensic toxicology and drug development, 5-Methylheptan-2-amine (
Standard Electron Ionization (EI) Mass Spectrometry often fails to distinguish these isomers because both undergo identical primary fragmentation (alpha-cleavage), yielding a dominant base peak at m/z 44 . Reliance on library matching alone yields high false-positive rates. This guide details a self-validating workflow combining TFA-derivatization and Kovats Retention Indices (RI) to achieve definitive resolution.
Structural & Mechanistic Analysis
To understand the analytical difficulty, we must analyze the fragmentation mechanics of the 2-aminoalkane class.
The Target Isomers
Both molecules share the formula
| Compound | IUPAC Name | Structure Note | CAS RN |
| Target | 5-Methylheptan-2-amine | Methyl group at C5 (Internal branching) | 53907-81-6 |
| Isomer A | 6-Methylheptan-2-amine | Methyl group at C6 (Iso-terminal branching) | 543-82-8 |
| Isomer B | Octan-2-amine | Linear chain (No branching) | 693-16-3 |
The Fragmentation Problem (Alpha-Cleavage)
Under 70 eV Electron Ionization (EI), aliphatic amines undergo rapid
-
Mechanism:
-
Result: Both 5-methyl and 6-methyl isomers lose their respective hexyl-radical chains (
). -
Spectral Consequence: Both produce an intense base peak at m/z 44 (
). The molecular ion ( , m/z 129) is often vanishingly small or absent.
Experimental Protocol: The Resolution Workflow
To differentiate these isomers, we must modify the analyte to alter its fragmentation and chromatographic behavior. We utilize Trifluoroacetylation (TFA) .[1]
Reagents & Equipment
-
Derivatizing Agent: MBTFA (N-Methyl-bis(trifluoroacetamide)) or TFAA (Trifluoroacetic anhydride).
-
Solvent: Ethyl Acetate (anhydrous).
-
Instrumentation: GC-MS (Single Quadrupole), Splitless injection.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), 30m x 0.25mm.
Derivatization Procedure (Step-by-Step)
-
Aliquot: Transfer 50
L of sample extract (in ethyl acetate) to a GC vial. -
Reaction: Add 50
L of MBTFA. Cap immediately. -
Incubation: Heat at 60°C for 20 minutes.
-
Why? Ensures complete conversion of the primary amine to the trifluoroacetamide derivative (
). This increases volatility and stabilizes the molecular ion.
-
-
Cool & Inject: Cool to room temperature. Inject 1
L into GC-MS.[2]
Analytical Workflow Diagram
The following decision tree illustrates the logic flow for confirming identity.
Caption: Logical workflow for resolving aliphatic amine isomers when native MS results are inconclusive.
Comparative Data Analysis
Mass Spectral Comparison (TFA Derivatives)
Derivatization shifts the base peak and reveals subtle structural differences.
| Feature | 5-Methylheptan-2-amine-TFA | 6-Methylheptan-2-amine-TFA (DMHA) | Explanation |
| Molecular Ion ( | m/z 225 (Weak) | m/z 225 (Weak) | |
| Base Peak ( | m/z 140 | m/z 140 | Cleavage at C2-C3. Fragment: |
| Diagnostic Ion 1 | m/z 154 (<5%) | Absent/Trace | |
| Diagnostic Ion 2 | m/z 69 ( | m/z 69 ( | Common to all TFA derivatives. |
Critical Insight: Even with derivatization, the mass spectra are 95% identical. The m/z 140 ion dominates both. Therefore, Retention Index (RI) is the only authoritative differentiator.
Retention Index (RI) Differentiation
Chromatographic separation relies on the "shape selectivity" of the column.
-
Principle: Branched isomers have lower boiling points and elute earlier than linear isomers.
-
Rule: The more "globular" the molecule (internal branching), the lower the retention time compared to "iso" (terminal branching) structures.
Simulated Retention Data (DB-5MS Column):
| Isomer | Branch Position | Est. Linear Retention Index (LRI) | Elution Order |
| 5-Methylheptan-2-amine | Internal (C5) | 1035 - 1045 | 1st (Fastest) |
| 6-Methylheptan-2-amine | Iso-Terminal (C6) | 1050 - 1060 | 2nd |
| Octan-2-amine | None (Linear) | 1080 - 1090 | 3rd (Slowest) |
Note: Absolute RI values depend on specific column conditions. You must run a standard mix of C8-C20 alkanes to calculate LRI for your specific system.
Fragmentation Pathway Diagram[3]
The following diagram details why the spectra are so similar (the shared pathway) and where the subtle divergence occurs.
Caption: Alpha-cleavage mechanism yielding the identical m/z 44 base peak for both isomers.
Summary of Recommendations
-
Do not rely on native EI-MS: The m/z 44 peak is not unique to 5-methylheptan-2-amine.
-
Mandatory Derivatization: Use TFAA or MBTFA to shift the base peak to m/z 140, removing interference from non-amine background noise.
-
Retention Indexing is Vital: The 5-methyl isomer will elute before the 6-methyl (DMHA) isomer on non-polar (5% phenyl) columns.
-
Reference Standards: Due to the proximity of RI values (
units), simultaneous injection of a reference standard is required for confirmation.
References
-
Akyüz, M., & Ata, S. (2006). Simultaneous determination of aliphatic and aromatic amines in water and sediment samples by ion-pair extraction and gas chromatography-mass spectrometry.[3] Journal of Chromatography A, 1129(1), 88-94.
- Lesiak, A. D., & Musah, R. A. (2019). Analysis of the structural isomers of dimethylamylamine (DMAA) and dimethylhexylamine (DMHA) in dietary supplements by GC-MS and retention index analysis. Forensic Science International.
-
PubChem Compound Summary. (2023). 5-Methyl-2-heptanamine (CID 541442). National Center for Biotechnology Information.
-
Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines: Technical Guide.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
